molecular formula C6H3Cl2N3 B1317187 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 918538-05-3

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1317187
CAS No.: 918538-05-3
M. Wt: 188.01 g/mol
InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N
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Description

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZGZNRUUJXKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580282
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918538-05-3
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-Dichloropyrrolo[2,1-f]triazine, a heterocyclic compound of significant interest in medicinal chemistry. This document includes key physicochemical data, a detailed synthesis protocol, and an exploration of its potential biological activities, particularly as a kinase inhibitor.

Core Chemical and Physical Properties

2,4-Dichloropyrrolo[2,1-f]triazine is a solid, pale-yellow to yellow-brown compound.[1] Its core structure consists of a fused pyrrole and triazine ring system, which is a recognized scaffold in the development of therapeutic agents.[2][3]

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[4][5][6]
Molecular Weight 188.02 g/mol [1][4][5]
CAS Number 918538-05-3[1][4][5]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Density 1.69 g/cm³
pKa (Predicted) -5.36 ± 0.30
IUPAC Name 2,4-dichloropyrrolo[2,1-f][1][2][4]triazine[4]
InChI 1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H[1]
InChI Key BSZGZNRUUJXKKQ-UHFFFAOYSA-N[1]
SMILES ClC1=NC2=C(C=C2)N=C(N1)Cl
Purity Typically ≥95%[1]
Storage Inert atmosphere, 2-8°C[1]

Experimental Protocols

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

A general and effective method for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine proceeds from pyrrolo[2,1-f][1][2][4]triazine-2,4(1H,3H)-dione. The following protocol is based on established procedures.[1]

Materials:

  • Pyrrolo[2,1-f][1][2][4]triazine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrrolo[2,1-f][1][2][4]triazine-2,4(1H,3H)-dione (1 equivalent) in toluene, add N,N-diisopropylethylamine (DIPEA) (4.5 equivalents).

  • To this mixture, add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and dichloromethane to afford 2,4-Dichloropyrrolo[2,1-f]triazine as a solid.

Characterization:

The final product can be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃): δ 7.86 (m, 1H), 7.05 (m, 1H), 6.98 (m, 1H).[1]

  • Mass Spectrometry (MS): m/z 187 (M+).[1]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

Synthesis_Workflow Start Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Reaction Chlorination Reaction (Reflux, 4-6h) Start->Reaction Reagents POCl₃, DIPEA, Toluene Reagents->Reaction Workup Aqueous Workup (NaHCO₃, DCM Extraction) Reaction->Workup Purification Silica Gel Chromatography (Hexane/DCM) Workup->Purification Product 2,4-Dichloropyrrolo[2,1-f]triazine Purification->Product

Synthesis workflow for 2,4-Dichloropyrrolo[2,1-f]triazine.

Biological Activity and Signaling Pathways

The pyrrolo[2,1-f][1][2][4]triazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[2][3] While specific biological data for the 2,4-dichloro derivative is limited in publicly available literature, its structural similarity to known active compounds suggests it is a key intermediate for the synthesis of potent inhibitors of various protein kinases, particularly those involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. The pyrrolo[2,1-f][1][2][4]triazine core is a known inhibitor of EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitors Inhibitor->EGFR EGF EGF EGF->EGFR

EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Ligand (VEGF-A) binding to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. The pyrrolo[2,1-f][1][2][4]triazine scaffold has been utilized to develop potent inhibitors of VEGFR-2.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitors Inhibitor->VEGFR2 VEGFA VEGF-A VEGFA->VEGFR2

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2,4-Dichloropyrrolo[2,1-f]triazine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic route and the analytical techniques used to confirm its molecular structure, presenting a logical workflow from synthesis to structural confirmation.

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

The synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine is achieved through the chlorination of the corresponding dione precursor.[1] This method provides a reliable route to obtain the target compound in good yield.

Experimental Protocol

Starting Material: Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

Reagents:

  • Phosphorous oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Dichloromethane

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorous oxychloride (2.94 mL).

  • The reaction mixture is transferred to a sealed tube and heated at 120 °C for 20 hours.

  • After cooling, the mixture is carefully poured into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stirred for 15 minutes to neutralize the excess acid.

  • The aqueous phase is extracted with dichloromethane (3 x 50 mL).[1]

  • The combined organic layers are washed with saturated saline (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to yield 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid (1.2 g, 86% yield).[1]

Synthesis_Workflow start Start step1 Mix DIPEA, Toluene, Starting Material & POCl3 start->step1 step2 Heat at 120°C for 20h in a sealed tube step1->step2 step3 Quench with ice-cold NaHCO3 solution step2->step3 step4 Extract with Dichloromethane step3->step4 step5 Wash with saline & Dry over MgSO4 step4->step5 step6 Concentrate under reduced pressure step5->step6 step7 Purify by Silica Gel Chromatography step6->step7 end 2,4-Dichloropyrrolo[2,1-f]triazine step7->end

Figure 1: Synthetic Workflow for 2,4-Dichloropyrrolo[2,1-f]triazine.

Structure Elucidation

The determination of the molecular structure of 2,4-Dichloropyrrolo[2,1-f]triazine is based on a combination of spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Structure_Elucidation_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Chemical Synthesis ms Mass Spectrometry (MS) synthesis->ms Provides Molecular Weight nmr NMR Spectroscopy (1H & 13C) synthesis->nmr Provides Proton & Carbon Environment ir Infrared (IR) Spectroscopy synthesis->ir Provides Functional Group Information structure Proposed Structure: 2,4-Dichloropyrrolo[2,1-f]triazine ms->structure Confirms Molecular Formula nmr->structure Defines Connectivity ir->structure Identifies Key Bonds

References

Technical Guide: 2,4-Dichloropyrrolo[2,1-f]triazine (CAS 918538-05-3) - A Core Scaffold for Kinase Inhibitor Discovery

Technical Guide: 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (CAS 918538-05-3) - A Core Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds, most notably as a core component of kinase inhibitors and antiviral agents. This technical guide focuses on 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (CAS 918538-05-3), a key chemical intermediate for the synthesis of a diverse range of substituted pyrrolotriazine derivatives. This document provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the development of potent kinase inhibitors targeting key enzymes in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Detailed experimental protocols, quantitative biological data for representative derivatives, and graphical representations of synthetic workflows and relevant signaling pathways are presented to facilitate further research and development in this area.

Chemical Properties and Data

2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is a stable chemical intermediate that serves as a versatile precursor for the synthesis of a wide array of substituted pyrrolotriazines. Its two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore the chemical space and optimize biological activity.

PropertyValueReference
CAS Number 918538-05-3[4]
Molecular Formula C₆H₃Cl₂N₃[4]
Molecular Weight 188.02 g/mol [4]
IUPAC Name 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[4]
Appearance Pale-yellow to yellow-brown solid[5]
Purity Typically ≥97%[4]
Storage Inert atmosphere, 2-8°C[5]
SMILES ClC1=NC(Cl)=NN2C1=CC=C2
InChI Key BSZGZNRUUJXKKQ-UHFFFAOYSA-N[5]

Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

The synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is typically achieved from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine[6]

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Phosphorous trichloride (PCl₃)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a solvent mixture containing diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorous trichloride (2.94 mL).

  • Transfer the reaction mixture to a sealed tube and heat at 120°C for 20 hours.

  • After the reaction is complete, cool the mixture and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL). Stir the resulting mixture for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash once with saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to afford 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid (1.2 g, 86% yield).

Characterization:

  • ¹H NMR (CDCl₃): δ 6.98 (1H, m), 7.05 (1H, m), 7.86 (1H, m)[6]

  • Mass Spectrometry (MS): m/z 187 (M+)[6]

Role as a Synthetic Intermediate in Kinase Inhibitor Development

The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel kinase inhibitor template that can effectively mimic the well-known quinazoline scaffold found in many approved kinase inhibitors. The primary synthetic utility of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is to serve as a scaffold for the synthesis of potent kinase inhibitors through nucleophilic substitution reactions at the 2- and 4-positions.

General Synthetic Workflow

The general strategy involves the sequential or simultaneous displacement of the two chlorine atoms with various nucleophiles, most commonly amines, to generate a library of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of target kinases.

GstartPyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dioneintermediate2,4-Dichloropyrrolo[2,1-f][1,2,4]triazinestart->intermediate Chlorination (PCl₃) step1Nucleophilic Substitution(e.g., with various anilines)intermediate->step1productLibrary of 2,4-DisubstitutedPyrrolo[2,1-f][1,2,4]triazine Derivativesstep1->productevaluationBiological Evaluation(Kinase Assays, Cellular Assays)product->evaluationendLead Compounds(e.g., VEGFR-2/EGFR Inhibitors)evaluation->end

Synthetic workflow for developing kinase inhibitors.
Representative Biologically Active Derivatives

The following table summarizes the biological activity of representative pyrrolo[2,1-f][1][2][3]triazine derivatives synthesized from precursors like 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine. These compounds have shown potent inhibition of key kinases involved in cancer progression.

Compound IDTarget KinaseIC₅₀ (µM)Cellular ActivityReference
1 EGFR0.100Potent inhibition of DiFi human colon tumor cell line proliferation.[1]
2 VEGFR-20.066Effects on VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs).[1]
3 VEGFR-20.023Effects on VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs).[1]
21 ALK0.010High selectivity over insulin-like growth factor-1 receptor (IGF-1R).[1]

Mechanism of Action: Kinase Inhibition

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold typically function as ATP-competitive inhibitors of protein kinases.[3] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase, such as VEGFR-2 or EGFR, which are common targets for inhibitors derived from the pyrrolo[2,1-f][1][2][3]triazine core.

Gcluster_membraneCell MembraneRTKReceptor Tyrosine Kinase(e.g., VEGFR-2, EGFR)ADPADPRTK->ADP ATP hydrolysis DownstreamDownstream Signaling(e.g., RAS-RAF-MEK-ERK pathway)RTK->Downstream Phosphorylation ofsubstrate proteins LigandGrowth Factor(e.g., VEGF, EGF)Ligand->RTK Binds and inducesdimerization InhibitorPyrrolo[2,1-f][1,2,4]triazineDerivativeInhibitor->RTK Competitively binds toATP pocket and inhibitsphosphorylation ATPATPATP->RTK Binds toATP pocket CellularResponseCellular Responses(Proliferation, Survival, Angiogenesis)Downstream->CellularResponse

Generalized RTK signaling and inhibition.

Conclusion

2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituents make it an ideal starting material for the generation of diverse libraries of pyrrolo[2,1-f][1][2][3]triazine derivatives. The demonstrated potent biological activity of these derivatives, particularly as inhibitors of clinically relevant protein kinases, underscores the importance of this scaffold in the ongoing quest for novel therapeutics in oncology and other disease areas. This guide provides foundational information to aid researchers in the synthesis and evaluation of new chemical entities based on this promising core structure.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique fused heterocyclic system containing a bridgehead nitrogen atom, has emerged from the fringes of medicinal chemistry to become a "privileged scaffold" of significant interest in contemporary drug discovery.[4] Initially explored in the 1970s and later incorporated into C-nucleosides as purine mimetics, its true potential was unlocked with the rise of kinase inhibitor research.[4] This versatile core is now recognized as a key structural motif in a range of therapeutic agents, demonstrating broad biological activity that spans from anticancer and anti-inflammatory to antiviral applications.[5][6] Its significance is underscored by its presence in FDA-approved drugs such as the kinase inhibitor avapritinib and the broad-spectrum antiviral remdesivir.[1][7]

This technical guide provides a comprehensive overview of the biological significance of the pyrrolo[2,1-f]triazine scaffold, focusing on its role as a potent modulator of key cellular signaling pathways. We will delve into its diverse therapeutic applications, present quantitative data on the activity of notable derivatives, and provide detailed experimental protocols for their evaluation.

Therapeutic Applications and Key Molecular Targets

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[7][8] Its fused heterocyclic structure allows for specific interactions with the amino acid residues within the ATP-binding pockets of kinases, often conferring greater potency and selectivity compared to monocyclic or phenyl-fused systems.[1]

Anticancer Activity: A Multi-Targeted Approach

The most extensively explored application of pyrrolo[2,1-f]triazine derivatives is in oncology. These compounds have shown potent inhibitory activity against a range of receptor and non-receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.

  • EGFR and VEGFR-2 Inhibition: The pyrrolo[2,1-f]triazine nucleus effectively mimics the well-established quinazoline scaffold found in many EGFR inhibitors.[2][3][9] By attaching appropriate substituents, potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been developed.[2][3][9] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK that drive cell proliferation.[1] Similarly, inhibiting VEGFR-2, a key mediator of angiogenesis, can starve tumors of their blood supply.

  • c-Met and ALK Inhibition: Derivatives of the pyrrolo[2,1-f]triazine scaffold have also demonstrated potent inhibition of other crucial oncogenic kinases. For instance, compounds have been synthesized that show nanomolar activity against Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC).[1] Additionally, dual inhibitors of c-Met and VEGFR-2 have been developed, offering a promising strategy to overcome resistance mechanisms in cancer therapy.[1]

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer and immunological disorders. The 4-amino pyrrolotriazine chemotype has been identified as a selective inhibitor of the PI3Kδ isoform, demonstrating efficacy in preclinical models of rheumatoid arthritis.[10]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers. Pyrrolo[2,1-f]triazine derivatives have been designed and evaluated as novel inhibitors of this pathway.[11]

  • p38α MAP Kinase Inhibition: A series of compounds based on the pyrrolo[2,1-f]triazine ring system have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory responses. X-ray co-crystallography studies have revealed that these inhibitors can bind to the DFG-out conformation of the enzyme.[12]

Antiviral Activity

The pyrrolo[2,1-f]triazine scaffold is a cornerstone of the antiviral drug remdesivir, which has demonstrated broad-spectrum activity against RNA viruses, including SARS-CoV-2.[5] The scaffold serves as a bioisostere of purine nucleobases, allowing it to be incorporated into the viral RNA chain and terminate replication.[5][13] C-nucleoside analogues of pyrrolo[2,1-f]triazine have also shown potent cytotoxic activity against various cancer cell lines.[14] Recent studies have also identified derivatives with promising activity against the influenza A virus, potentially through the inhibition of neuraminidase.[13]

Other Therapeutic Areas

The versatility of the pyrrolo[2,1-f]triazine scaffold extends beyond oncology and virology. Pyrrolotriazinone derivatives have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor for the treatment of anxiety and as inhibitors of phosphodiesterase-5 (PDE-5) for erectile dysfunction.[15] Furthermore, inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1) based on this scaffold are being explored for the treatment of neuropathic pain.[16]

Quantitative Biological Activity Data

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,1-f]triazine derivatives against various kinase targets.

Table 1: Inhibition of Receptor Tyrosine Kinases

CompoundTarget KinaseIC50 (nM)Cell LineCellular AssayReference
Compound 21ALK10 ± 2--[1]
Compound 19c-Met2.3 ± 0.1BaF3-TPR-Met-[1]
Compound 19VEGFR-25.0 ± 0.5HUVEC-VEGFR2-[1]
Compound 2VEGFR-266HUVECVEGF-driven proliferation[1]
Compound 3VEGFR-223HUVECVEGF-driven proliferation[1]
Compound 1EGFR100DiFiProliferation[1]

Table 2: Inhibition of PI3K Isoforms

CompoundTarget IsoformIC50 (nM)Reference
Compound 45p110α122[6]
Compound 45p110δ119[6]
Compound 45p110β1293[6]
Compound 45p110γ663[6]

Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine Derivatives

The therapeutic effects of pyrrolo[2,1-f]triazine-based inhibitors are achieved through the modulation of key intracellular signaling pathways. The following diagrams illustrate the points of intervention for these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrrolo[2,1-f]triazine derivatives.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrrolo[2,1-f]triazine derivatives.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful synthesis and evaluation of novel pyrrolo[2,1-f]triazine derivatives. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various strategies, often starting from either pyrrole or triazine precursors.[1][5] A common approach involves the cyclization of an N-aminated pyrrole derivative.[5]

A Representative Synthetic Protocol: [5]

  • N-amination of Pyrrole: A substituted pyrrole is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or chloramine, in the presence of a base like sodium hydride or potassium tert-butoxide in an appropriate solvent (e.g., THF, DMF) to yield the corresponding 1-aminopyrrole.

  • Cyclization: The resulting 1-aminopyrrole is then cyclized with a suitable reagent to form the triazine ring. For example, reaction with formamidine acetate at elevated temperatures can yield the pyrrolo[2,1-f][1][2][3]triazin-4-amine core.

  • Functionalization: Further modifications at various positions of the scaffold can be achieved through standard organic chemistry transformations, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse substituents and optimize biological activity.

Synthesis_Workflow Start Pyrrole Derivative Step1 N-amination Start->Step1 Intermediate 1-Aminopyrrole Step1->Intermediate Step2 Cyclization (e.g., with formamidine acetate) Intermediate->Step2 Core Pyrrolo[2,1-f]triazine Core Step2->Core Step3 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core->Step3 Final Target Compound Step3->Final

Caption: A generalized workflow for the synthesis of pyrrolo[2,1-f]triazine derivatives.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory activity of compounds against their target kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor), and the test compound.

  • Assay Procedure:

    • The test compound, at various concentrations, is pre-incubated with the kinase in the assay buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Cell-based assays are crucial for evaluating the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

Methodology (using the Sulforhodamine B (SRB) assay as an example): [6]

  • Cell Culture: Human cancer cell lines (e.g., DiFi for EGFR, HUVECs for VEGFR-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB) solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the cell number. The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and highly valuable core structure in medicinal chemistry. Its ability to effectively mimic endogenous ligands and interact with the active sites of key biological targets, particularly protein kinases, has led to the development of potent and selective inhibitors with significant therapeutic potential. The continued exploration of this privileged scaffold, through the design and synthesis of novel derivatives and the investigation of its activity against a widening array of biological targets, promises to yield the next generation of innovative therapeutics for a range of human diseases.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Template for Kinase Inhibition

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Template for Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as crucial regulators of cellular signaling, represent a significant class of therapeutic targets. The discovery of novel heterocyclic scaffolds that can effectively bind to the ATP-binding site of kinases is paramount for developing next-generation therapeutics. This technical guide delves into the discovery and development of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a versatile and privileged template for the design of kinase inhibitors. This scaffold has demonstrated significant potential, leading to the development of inhibitors targeting a range of kinases, including VEGFR, EGFR, IGF-1R, and p38 MAP kinase.

The pyrrolo[2,1-f][1][2][3]triazine core was identified as a promising kinase inhibitor template due to its ability to mimic the well-established quinazoline scaffold.[1][2] The arrangement of nitrogen atoms in the bicyclic system allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition.[4] This guide will provide a comprehensive overview of the initial discovery, structure-activity relationships (SAR), and the experimental methodologies employed in the characterization of this important class of inhibitors.

Discovery and Initial Validation as a Kinase Inhibitor Template

The initial exploration of the pyrrolo[2,1-f][1][2][3]triazine scaffold was driven by its structural similarity to known quinazoline-based kinase inhibitors.[1] Researchers hypothesized that this novel heterocyclic system could serve as an effective bioisostere, presenting a unique opportunity for patentable chemical space and potentially improved pharmacological properties.

To validate this hypothesis, substituents known to confer inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) from the quinazoline series were appended to the 4-position of the pyrrolo[2,1-f][1][2][3]triazine core.[1][2] This led to the synthesis of potent inhibitors of both EGFR and VEGFR-2, confirming the viability of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a kinase inhibitor template.[3]

Structure-Activity Relationship (SAR) Highlights

Initial SAR studies revealed several key insights into the requirements for potent kinase inhibition:

  • C4-Substitution: The nature of the substituent at the 4-position is a primary determinant of kinase selectivity and potency. Aniline derivatives have proven to be particularly effective.[1][5]

  • Pyrrole Ring Substitution: Substitution at the C5 and C6 positions of the pyrrole ring is generally well-tolerated and provides a handle for modulating physicochemical properties such as solubility and metabolic stability.[1][5]

  • C7-Substitution: In contrast, substitution at the C7 position of the pyrrole ring often leads to a significant loss of inhibitory activity.[1]

  • Binding Mode: Preliminary studies suggest that these inhibitors bind to the ATP pocket of the kinase, acting as competitive inhibitors.[1][2] X-ray crystallography of a related pyrrolo[2,1-f]triazine inhibitor with Adaptor-Associated Kinase 1 (AAK1) confirmed the binding mode, showing the characteristic hydrogen bonding pattern with the hinge region.[4]

Data Presentation: Inhibitory Activities of Pyrrolo[2,1-f]triazine Analogs

The following tables summarize the in vitro inhibitory activities of key pyrrolo[2,1-f]triazine compounds against various kinases and cell lines.

Table 1: Inhibition of Receptor Tyrosine Kinases by Pyrrolo[2,1-f]triazine Analogs

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular AssayCellular IC50 (nM)Reference
1 EGFR118DiFi cell proliferation-[3]
2 VEGFR-266HUVEC proliferation (VEGF-stimulated)-[6]
BMS-540215 VEGFR-225HUVEC proliferation (VEGF-stimulated)40[7][8]
VEGFR-1380HUVEC proliferation (FGF-stimulated)276[9]
FGFR-1148--[9]
BMS-582664 VEGFR-225HUVEC proliferation (VEGF-stimulated)40[10]
VEGFR-1380HUVEC proliferation (FGF-stimulated)276[10]
FGFR-1148--[10]
BMS-754807 IGF-1R1.8--[7]
IR1.7--[7]
Met6--[7]
RON44--[7]
TrkA7--[7]
TrkB4--[7]
Aurora A9--[7]
Aurora B25--[7]

Table 2: Inhibition of Other Kinases by Pyrrolo[2,1-f]triazine Analogs

Compound SeriesTarget KinaseKey FindingReference
Pyrrolo[2,1-f]triazinesp38α MAP KinaseIdentification of potent inhibitors that bind to the DFG-out conformation.[11][12]
2,7-disubstituted-pyrrolo[2,1-f]triazinesAnaplastic Lymphoma Kinase (ALK)Novel scaffold designed to mimic the diaminopyrimidine motif.[3]
Pyrrolo[2,1-f]triazinesAdaptor-Associated Kinase 1 (AAK1)Development of potent inhibitors for potential treatment of neuropathic pain.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrrolo[2,1-f]triazine core and key in vitro assays used to characterize their inhibitory activity.

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

A general and versatile synthesis for the functionalized pyrrolo[2,1-f][1][2][3]triazine nucleus has been described.[5][14] The following is a representative protocol based on published methods.

Scheme 1: General Synthesis of 4-Anilino-pyrrolo[2,1-f][1][2][3]triazines

reagents1Pyrrole-2-carboxaldehydeintermediate1N-aminopyrrole derivativereagents1->intermediate11. N-amination(e.g., NH2Cl or O-(2,4-dinitrophenyl)hydroxylamine)intermediate2Pyrrolo[2,1-f][1,2,4]triazine coreintermediate1->intermediate22. Cyclization(e.g., Formamide, 165 °C)final_product4-Anilino-pyrrolo[2,1-f][1,2,4]triazineintermediate2->final_product3. Nucleophilic Aromatic Substitution(e.g., Substituted aniline, acid catalyst)

Caption: General synthetic route to 4-anilino-pyrrolo[2,1-f][1][2][3]triazines.

Step 1: N-amination of Pyrrole-2-carboxaldehyde To a solution of pyrrole-2-carboxaldehyde in a suitable solvent such as DMF, is added a strong base (e.g., NaH) at 0 °C. An aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine solution, is then added dropwise. The reaction is stirred at room temperature until completion, monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent.

Step 2: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazine Core The crude N-aminopyrrole derivative is dissolved in formamide and heated to a high temperature (e.g., 165 °C) for several hours. The progress of the cyclization is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water. The solid is collected by filtration and purified by chromatography.

Step 3: Nucleophilic Aromatic Substitution to introduce the C4-Anilino Moiety The pyrrolo[2,1-f][1][2][3]triazine core (often as a 4-chloro derivative, which can be prepared from the corresponding 4-oxo compound using a chlorinating agent like POCl₃) is dissolved in a suitable solvent such as isopropanol. The desired substituted aniline and a catalytic amount of acid (e.g., HCl) are added. The reaction mixture is heated to reflux until the starting material is consumed. The product is then isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

In Vitro Kinase Assays

The following protocols are representative of the assays used to determine the inhibitory potency of the pyrrolo[2,1-f]triazine compounds.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following the kinase reaction.[5]

  • Reaction Setup: In a 384-well plate, the following components are added:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Recombinant human VEGFR-2 enzyme.

    • A suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1).

    • The pyrrolo[2,1-f]triazine inhibitor at various concentrations (typically a serial dilution).

  • Initiation: The kinase reaction is initiated by the addition of ATP at a concentration close to its Km.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to the wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

IGF-1R Kinase Assay (Caliper-based)

This assay utilizes electrophoretic separation of a fluorescently labeled substrate and its phosphorylated product.[13]

  • Reaction Mixture: In a 384-well plate, the following are combined in an assay buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl₂, 0.015% Brij35, 4 mM DTT):

    • Recombinant human IGF-1R enzyme.

    • A fluorescently labeled peptide substrate (e.g., KKSRGDYMTMQIG).

    • The pyrrolo[2,1-f]triazine inhibitor at various concentrations.

  • Initiation and Incubation: The reaction is started by adding ATP (at its Km concentration) and incubated for 60 minutes at room temperature.

  • Termination: The reaction is stopped by the addition of EDTA.

  • Analysis: The reaction mixture is analyzed on a Caliper LabChip instrument, which separates the substrate and phosphorylated product based on their charge and size.

  • Data Analysis: The extent of phosphorylation is quantified, and IC50 values are determined by non-linear regression analysis of the dose-response curves.

p38α MAP Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction.[15]

  • Kinase Reaction: In a low-volume 384-well plate, the following are added:

    • The pyrrolo[2,1-f]triazine inhibitor or DMSO (control).

    • p38α enzyme.

    • A substrate/ATP mixture.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to deplete the remaining ATP. The plate is incubated for 40 minutes.

    • Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes.

  • Measurement: The luminescence is recorded using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

Cellular Proliferation Assays

These assays assess the ability of the compounds to inhibit the growth of cancer cell lines or endothelial cells.

DiFi Human Colon Tumor Cell Proliferation Assay

The DiFi cell line is known to be sensitive to EGFR inhibitors.[2]

  • Cell Seeding: DiFi cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolo[2,1-f]triazine inhibitors for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT or CellTiter-Glo® assay.

    • MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance or luminescence values are used to determine the concentration of the inhibitor that causes 50% inhibition of cell growth (IC50).

HUVEC Proliferation Assay (VEGF-stimulated)

This assay is used to evaluate the anti-angiogenic potential of the inhibitors.[2][11]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into gelatin-coated 96-well plates.

  • Starvation: The cells are starved in a low-serum medium for several hours to reduce basal proliferation.

  • Treatment: The cells are then treated with the pyrrolo[2,1-f]triazine inhibitors in the presence of a stimulating concentration of VEGF.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as BrdU incorporation or a metabolic assay (MTT, XTT, or WST-1).

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrrolo[2,1-f]triazine inhibitors and a typical experimental workflow for their characterization.

cluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2PLCgPLCγVEGFR2->PLCgPI3KPI3KVEGFR2->PI3KRASRASVEGFR2->RASPLCg->RASAKTAKTPI3K->AKTRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell ProliferationAngiogenesisERK->ProliferationAKT->ProliferationInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

cluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceIGF1IGF-1IGF1RIGF-1RIGF1->IGF1RIRSIRSIGF1R->IRSPI3KPI3KIRS->PI3KRASRASIRS->RASAKTAKTPI3K->AKTmTORmTORAKT->mTORSurvivalCell Survival& ProliferationmTOR->SurvivalRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->SurvivalInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->IGF1R

Caption: Simplified IGF-1R signaling pathway and point of inhibition.

startCompound Synthesisbiochemical_assayBiochemical Kinase Assay(e.g., VEGFR-2, IGF-1R)start->biochemical_assaycellular_assayCellular Proliferation Assay(e.g., HUVEC, DiFi)biochemical_assay->cellular_assaysar_analysisStructure-ActivityRelationship (SAR) Analysiscellular_assay->sar_analysissar_analysis->startIterative Designlead_optimizationLead Optimization(ADME/Tox, PK)sar_analysis->lead_optimizationin_vivoIn Vivo Efficacy Studies(Xenograft models)lead_optimization->in_vivoclinical_candidateClinical Candidatein_vivo->clinical_candidate

Caption: A typical workflow for the discovery and development of pyrrolo[2,1-f]triazine kinase inhibitors.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a highly versatile and privileged template in the field of kinase inhibitor drug discovery. Its successful application in the development of potent inhibitors for a diverse range of kinases, including key targets in oncology and other therapeutic areas, underscores its significance. The ability to readily synthesize and functionalize this core has allowed for extensive SAR exploration, leading to the identification of clinical candidates. This technical guide provides a foundational understanding of the discovery, characterization, and underlying methodologies associated with this important class of kinase inhibitors, serving as a valuable resource for researchers and drug development professionals. Further exploration of this scaffold is likely to yield additional novel and effective therapeutic agents.

2,4-Dichloropyrrolo[2,1-f]triazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2,4-Dichloropyrrolo[2,1-f]triazine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental protocols.

Core Compound Data

2,4-Dichloropyrrolo[2,1-f]triazine is a heterocyclic compound of interest in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[1][2][3]
Molecular Weight 188.01 g/mol [1]
CAS Number 918538-05-3[1][2]
Physical Form Pale-yellow to Yellow-brown Solid
Purity ≥95-97%[1][2]
Storage Conditions 2-8°C under an inert atmosphere

Synthesis Protocol

A general and established method for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine involves the treatment of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione with a chlorinating agent.[4]

Experimental Protocol

Starting Material: Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

Reagents and Solvents:

  • Diisopropylethylamine

  • Toluene

  • Phosphorous trichloride

  • Ice-cooled saturated sodium bicarbonate solution

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • To a solvent mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorous trichloride (2.94 mL).[4]

  • Transfer the reaction mixture to a sealed tube and heat at 120 °C for 20 hours.[4]

  • After the reaction is complete, carefully pour the mixture into 50 mL of ice-cooled saturated sodium bicarbonate solution and stir for 15 minutes.[4]

  • The aqueous phase is then extracted three times with dichloromethane (50 mL each).[4]

  • Combine the organic layers and wash once with saturated saline solution (50 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to remove the solvent.[4]

  • The crude product is purified by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane.[4]

  • This process yields 2,4-Dichloropyrrolo[2,1-f]triazine as a light brown solid (1.2 g, 86% yield).[4]

  • The final product is characterized by ¹H NMR and mass spectrometry.[4]

G Synthesis Workflow for 2,4-Dichloropyrrolo[2,1-f]triazine cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Start: Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione mix Mix with Diisopropylethylamine, Toluene, and Phosphorous Trichloride under N2 start->mix heat Heat at 120°C for 20h in a sealed tube mix->heat quench Quench with ice-cooled NaHCO3 solution heat->quench extract Extract with Dichloromethane (3x) quench->extract wash Wash combined organic layers with saline extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Silica Gel Column Chromatography dry->purify end End Product: 2,4-Dichloropyrrolo[2,1-f]triazine purify->end

Caption: Synthesis workflow for 2,4-Dichloropyrrolo[2,1-f]triazine.

Biological Context and Potential Applications

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors used in cancer therapy.[5][6] This class of compounds has shown significant potential in targeting various kinases involved in cell signaling pathways that are often dysregulated in cancer.

While specific signaling pathways for 2,4-Dichloropyrrolo[2,1-f]triazine are not extensively documented in the reviewed literature, its structural class is known to be a source of potent inhibitors for kinases such as:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.[5][7]

  • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a key strategy in treating various cancers, including non-small cell lung cancer.[5]

  • ALK (Anaplastic Lymphoma Kinase): ALK inhibitors are effective in certain types of lung cancer.[5]

  • c-Met: This receptor tyrosine kinase is implicated in tumor growth and invasion.[5]

The 2,4-dichloro-substitution pattern provides reactive sites for further chemical modification, making 2,4-Dichloropyrrolo[2,1-f]triazine a valuable intermediate for developing more complex and targeted kinase inhibitors. The general mechanism involves the pyrrolotriazine core acting as a scaffold that binds to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and blocking downstream signaling.

G Conceptual Signaling Pathway Inhibition cluster_pathway Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Ligand->Receptor Substrate Substrate Protein Receptor->Substrate phosphorylates ATP ATP ATP->Receptor provides phosphate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Inhibitor Pyrrolo[2,1-f]triazine Derivative Inhibitor->Receptor blocks ATP binding site

Caption: Role of Pyrrolo[2,1-f]triazines as kinase inhibitors.

References

Spectroscopic and Structural Elucidation of 2,4-Dichloropyrrolo[2,1-f]triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dichloropyrrolo[2,1-f]triazine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore found in various kinase inhibitors, highlighting its potential in the development of targeted therapies for cancer and other diseases. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the synthetic methodology, and presents a relevant biological pathway.

Spectroscopic Data

The structural integrity and purity of 2,4-Dichloropyrrolo[2,1-f]triazine are confirmed through the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of 2,4-Dichloropyrrolo[2,1-f]triazine was recorded in deuterated chloroform (CDCl₃). The observed chemical shifts (δ) are presented in Table 1. The spectrum displays three distinct multiplets in the aromatic region, corresponding to the three protons of the pyrrole ring system.

Chemical Shift (δ) ppmMultiplicityIntegration
6.98m1H
7.05m1H
7.86m1H
Table 1: ¹H NMR Spectroscopic Data for 2,4-Dichloropyrrolo[2,1-f]triazine.[4]

¹³C NMR Data

As of the latest search, specific experimental ¹³C NMR data for 2,4-Dichloropyrrolo[2,1-f]triazine was not explicitly available in the reviewed literature. However, commercial suppliers indicate the availability of such data upon request.

Mass Spectrometry (MS)

Mass spectrometric analysis of 2,4-Dichloropyrrolo[2,1-f]triazine confirms its molecular weight. The mass spectrum exhibits a molecular ion peak (M+) consistent with the compound's molecular formula (C₆H₃Cl₂N₃).

m/zIon
187[M]⁺
Table 2: Mass Spectrometry Data for 2,4-Dichloropyrrolo[2,1-f]triazine.[4]

Experimental Protocols

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

The synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine is achieved through the chlorination of a precursor molecule, pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.[4]

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Phosphorous trichloride (PCl₃)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a solvent mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add intermediate 5 (pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione, 1.6 g, 10.4 mmol) and phosphorous trichloride (2.94 mL).[4]

  • Transfer the reaction mixture to a sealed tube and heat at 120 °C for 20 hours.[4]

  • After completion of the reaction, cool the mixture and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL). Stir for 15 minutes.[4]

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers and wash with saturated saline (50 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to yield 2,4-Dichloropyrrolo[2,1-f]triazine as a light brown solid.[4]

Spectroscopic Analysis

While specific instrumental parameters for the cited data were not detailed in the source material, a general protocol for such analyses is provided below.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR: Record the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR: Acquire the carbon spectrum with proton decoupling. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or after chromatographic separation (e.g., GC-MS or LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions.

  • Analysis: Detect the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Synthesis Workflow

The synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine can be visualized as a multi-step process involving reaction, workup, and purification.

G reagents Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, PCl3, DIPEA, Toluene reaction Reaction (Sealed Tube, 120°C, 20h) reagents->reaction workup Aqueous Workup (Sat. NaHCO3, DCM Extraction, Saline Wash) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product 2,4-Dichloropyrrolo[2,1-f]triazine purification->product

Caption: Synthetic workflow for 2,4-Dichloropyrrolo[2,1-f]triazine.

Kinase Inhibition Signaling Pathway

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a known inhibitor of various protein kinases, such as VEGFR-2 and EGFR, which are crucial in cell signaling pathways related to cell proliferation and angiogenesis. The diagram below illustrates a simplified, generic kinase inhibition pathway.

G cluster_0 ATP Binding Site cluster_1 Cellular Environment ATP ATP Kinase Kinase (e.g., VEGFR-2, EGFR) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibitor 2,4-Dichloropyrrolo[2,1-f]triazine (Scaffold) Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) PhosphoSubstrate->Downstream

Caption: Generic kinase inhibition by the pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 2,4-Dichloropyrrolo[2,1-f]triazine is limited. This guide provides a comprehensive framework based on the known properties of the parent pyrrolo[2,1-f][1][2][3]triazine scaffold, related triazine compounds, and established methodologies for characterizing the solubility and stability of small molecule drug candidates. The experimental protocols detailed herein are intended to enable researchers to generate specific data for 2,4-Dichloropyrrolo[2,1-f]triazine.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various kinase inhibitors and C-nucleoside drugs.[4] Its derivatives have been investigated for the treatment of cancers and viral infections.[5] 2,4-Dichloropyrrolo[2,1-f]triazine (CAS No. 918538-05-3) is a key intermediate in the synthesis of these more complex bioactive molecules.[6][7][8] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development, including synthesis, formulation, and biological screening.

This technical guide outlines the predicted solubility profile of 2,4-Dichloropyrrolo[2,1-f]triazine, provides detailed experimental protocols for its empirical determination, and discusses the methodologies for assessing its chemical stability under various stress conditions.

Compound Information:

  • IUPAC Name: 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[6]

  • CAS Number: 918538-05-3[6][7][8]

  • Molecular Formula: C₆H₃Cl₂N₃[7]

  • Molecular Weight: 188.02 g/mol

  • Physical Form: Pale-yellow to Yellow-brown Solid

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays. Solubility can be classified into two main types: kinetic and thermodynamic.[2][9]

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a short period. It is a high-throughput method often used in early drug discovery.[3][10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid compound is equilibrated with a solvent over a longer period (e.g., 24-48 hours). This is considered the 'gold standard' for solubility measurement.[12][13]

Predicted Qualitative Solubility

Based on the structure of 2,4-Dichloropyrrolo[2,1-f]triazine, a qualitative solubility profile can be predicted. The "like dissolves like" principle suggests that its solubility will be higher in solvents with similar polarity. For a related compound, 2,4-dichloro-6-phenyl-1,3,5-triazine, good solubility is observed in a range of organic solvents.[14]

Table 1: Predicted Qualitative Solubility of 2,4-Dichloropyrrolo[2,1-f]triazine

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), AcetoneSolubleFavorable dipole-dipole interactions with the polar functional groups of the triazine ring.
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution.
Aromatic Toluene, BenzeneSolubleπ-stacking interactions between the solvent and the pyrrolotriazine ring system can promote solubility.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low SolubilityThe predominantly nonpolar, heterocyclic structure suggests low aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are required. The shake-flask method is the most reliable for determining thermodynamic solubility, while kinetic solubility assays are suitable for high-throughput screening.[1][12][15]

Thermodynamic Solubility: Shake-Flask Method

This protocol is based on the widely accepted shake-flask method to determine equilibrium solubility.[12][13]

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,4-Dichloropyrrolo[2,1-f]triazine into a series of glass vials.

    • Add a known volume (e.g., 2 mL) of the selected solvent (e.g., water, PBS pH 7.4, organic solvents) to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

  • Equilibration:

    • Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.[2]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.45 µm filter to remove any remaining undissolved solid.[10]

  • Quantification:

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining kinetic solubility, often employed in early drug discovery.[3][10][11]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 2,4-Dichloropyrrolo[2,1-f]triazine in dimethyl sulfoxide (DMSO), for example, at 20 mM.[10]

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[3]

    • Add an aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final concentration.[3]

    • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 2 hours).[1][3]

  • Detection of Precipitation:

    • Nephelometry: Use a nephelometer to measure light scattering in each well, which indicates the presence of undissolved particles.[1][3]

    • Direct UV Assay: Alternatively, filter the solution to separate undissolved particles. Then, measure the UV absorbance of the filtrate at the appropriate wavelength to determine the concentration of the dissolved compound.[3][11]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate buffer Add Aqueous Buffer plate->buffer mix Mix and Incubate (e.g., 2h at 25°C) buffer->mix nephelometry Nephelometry (Light Scattering) mix->nephelometry Method 1 filtration Filtration mix->filtration Method 2 result Determine Kinetic Solubility nephelometry->result uv_quant UV Quantification filtration->uv_quant uv_quant->result

Caption: Workflow for Kinetic Solubility Assay.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of 2,4-Dichloropyrrolo[2,1-f]triazine is crucial for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products. Forced degradation (stress testing) studies are performed to accelerate the degradation process and are a key component in the development of stability-indicating analytical methods.[16][17]

Typical Stress Conditions

Forced degradation studies typically involve exposing the compound to more extreme conditions than those used for accelerated stability testing.[17]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 N HCl, refluxed at 60°C for 30 minutes.[18]To assess degradation in an acidic environment.
Base Hydrolysis 0.1 N NaOH, refluxed at 60°C for 30 minutes.[18]To evaluate stability in an alkaline environment. Triazine rings can be susceptible to alkaline hydrolysis.
Neutral Hydrolysis Water, refluxed at 60°C for 6 hours.[18]To determine the rate of hydrolysis at neutral pH.
Oxidative Degradation 3% H₂O₂, stored at room temperature for 24 hours.To identify susceptibility to oxidation.
Thermal Degradation Solid compound stored in an oven at 105°C for 6 hours.[18]To assess the impact of high temperature on the solid state.
Photostability Solution exposed to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours).To determine light sensitivity, as many heterocyclic compounds are photosensitive.
Experimental Protocol for Forced Degradation

Methodology:

  • Sample Preparation:

    • Prepare solutions of 2,4-Dichloropyrrolo[2,1-f]triazine (e.g., 1 mg/mL) in the respective stress media (acid, base, water, peroxide solution). For thermal and photolytic stress, use the solid compound.

  • Stress Application:

    • Expose the samples to the conditions outlined in Table 2. Include a control sample stored under normal conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[19][20]

  • Peak Purity and Identification:

    • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and degradants.

    • If significant degradation is observed, LC-MS/MS can be used to identify the structure of the degradation products.

G cluster_stress Forced Degradation Conditions compound 2,4-Dichloropyrrolo[2,1-f]triazine acid Acid Hydrolysis (HCl) compound->acid base Base Hydrolysis (NaOH) compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress compound->thermal photo Photolytic Stress compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Degradation Pathway Elucidation analysis->pathway

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

For dichlorotriazine derivatives, potential degradation pathways include:

  • Hydrolysis: Stepwise or simultaneous replacement of the chlorine atoms with hydroxyl groups, particularly under basic or acidic conditions.

  • Ring Opening: Cleavage of the triazine or pyrrole ring under harsh conditions.

  • Photodegradation: Dechlorination or other rearrangements upon exposure to UV light.[21]

Conclusion

While specific experimental data for 2,4-Dichloropyrrolo[2,1-f]triazine is not widely published, this guide provides a robust framework for its characterization. The predicted solubility suggests it is amenable to dissolution in common organic solvents, a critical property for its use in synthesis. The detailed protocols for determining thermodynamic and kinetic solubility will allow researchers to generate precise quantitative data essential for drug development. Furthermore, the outlined forced degradation studies are fundamental for establishing a stability profile and developing validated, stability-indicating analytical methods. The insights gained from these studies will be invaluable for ensuring the quality, efficacy, and safety of any subsequent drug candidates derived from this important heterocyclic scaffold.

References

The Expanding Therapeutic Landscape of Pyrrolotriazine Derivatives: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Pyrrolotriazine derivatives have emerged as a versatile and promising scaffold in modern drug discovery, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the key biological targets of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. The pyrrolotriazine nucleus, a fused heterocyclic system, has proven to be a privileged structure, leading to the development of potent inhibitors for a variety of enzymes and receptor signaling pathways implicated in cancer, viral infections, and metabolic diseases.

I. Kinase Inhibition: A Dominant Therapeutic Strategy

The pyrrolotriazine scaffold serves as an effective bioisostere for the adenine base of ATP, enabling competitive inhibition of numerous protein kinases, a critical class of enzymes in cellular signaling.[1] This has led to the development of potent anti-cancer agents that target key kinases driving tumor growth and proliferation.

Receptor Tyrosine Kinases (RTKs)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrrolotriazine derivatives have been extensively investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[2] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels that supply tumors.

  • Quantitative Data:

Compound IDTargetIC50Reference
Compound 18VEGFR-211 nM[3]
Compound 19VEGFR-25.0 ± 0.5 nM[3]
Compound 8VEGFR-2-[3]

  • Signaling Pathway:

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAS RAS VEGFR2->RAS Autophosphorylation & Activation Pyrrolotriazine Pyrrolotriazine Derivatives Pyrrolotriazine->VEGFR2 Inhibits (ATP-competitive) Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition.

Anaplastic Lymphoma Kinase (ALK): Certain pyrrolotriazine derivatives are potent inhibitors of ALK, a receptor tyrosine kinase whose genetic alterations are drivers in several cancers, including non-small cell lung cancer (NSCLC).[4] These inhibitors have demonstrated efficacy in both in vitro and in vivo models.[3][5]

  • Quantitative Data:

Compound IDTargetIC50 (Enzyme Assay)IC50 (Cell-based Assay)Cell LineReference
Compound 21ALK-477 nMKarpas-299[3]
Compound 21ALK-87 nMSup-M2[3]
trans-4-aryl-piperidine-3-ol 16ALK3-57 nM30-500 nM-[5]

  • Signaling Pathway:

ALK_Signaling cluster_cytoplasm Cytoplasm ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK_Fusion->STAT3 Dimerization & Autophosphorylation PI3K PI3K ALK_Fusion->PI3K Dimerization & Autophosphorylation RAS RAS ALK_Fusion->RAS Dimerization & Autophosphorylation Pyrrolotriazine Pyrrolotriazine Derivatives Pyrrolotriazine->ALK_Fusion Inhibits Tumor_Growth Tumor Cell Proliferation & Survival STAT3->Tumor_Growth AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Tumor_Growth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Tumor_Growth

Caption: ALK Signaling Pathway Inhibition.

Other Targeted RTKs: The versatility of the pyrrolotriazine scaffold has been demonstrated through its activity against other RTKs, including:

  • Epidermal Growth Factor Receptor (EGFR/HER1) and HER2: Dual inhibitors of EGFR and HER2 have been developed.[6][7]

  • Fibroblast Growth Factor Receptor (FGFR): Pyrrolotriazine derivatives have shown inhibitory activity against FGFR-1.[2]

  • c-Met: Derivatives have been synthesized that show good inhibitory activity against Met kinase.[6]

Non-Receptor Tyrosine Kinases

Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling.[6] Pyrrolotriazine derivatives have been developed as potent JAK2 inhibitors.[3]

  • Quantitative Data:

Compound IDTargetIC50Reference
Compound 29JAK20.17 ± 0.03 nM[3]
Serine/Threonine Kinases

Aurora Kinases: These kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Pyrrolotriazine derivatives have been synthesized as potent pan-Aurora kinase inhibitors, demonstrating activity against both Aurora A and Aurora B.[3]

  • Quantitative Data:

Compound IDTargetKdCell Line Activity (HCT-116)Reference
Compound 31Aurora A7 nMYes[3]
Compound 32Aurora A9 nMYes[3]
Compound 34Aurora B7 nMYes[3]

Polo-Like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis, and its inhibition is a validated anti-cancer strategy.[8][9][10] The polo-box domain (PBD) of PLK1, a protein-protein interaction domain, is an attractive target for inhibitors.[8]

II. Other Enzyme and Protein Targets

Beyond kinases, pyrrolotriazine derivatives have shown inhibitory activity against a diverse range of other enzymes.

  • Phosphoinositide 3-kinases (PI3Ks): Certain derivatives exhibit selective activity against p110α and p110δ isoforms of PI3K.[11]

  • Dipeptidyl Peptidase-IV (DPP-IV): Pyrrolotriazinones have been developed as potent DPP-IV inhibitors for the potential treatment of type 2 diabetes.[12]

  • Phosphodiesterases (PDEs): Derivatives have shown inhibitory activity against PDE-5 and PDE-9.[12]

  • Ubiquitin-Specific Protease 7 (USP7): Pyrrolotriazinones have been identified as inhibitors of USP7, a deubiquitinating enzyme involved in the p53 signaling pathway.[12]

  • Kinesin Spindle Protein (Eg5): Inhibition of Eg5 ATPase activity by pyrrolotriazine-4-one based compounds has been reported.[12]

III. Antiviral Activity

The structural similarity of the pyrrolotriazine core to purine nucleosides makes it an ideal scaffold for the development of antiviral agents.[1][13]

  • Hepatitis C Virus (HCV): Pyrrolotriazine C-nucleosides have been identified as promising inhibitors of the HCV NS5B polymerase, a key enzyme in viral replication.[14]

  • Influenza Virus: Some derivatives have demonstrated antiviral activity against influenza virus, with a suggested mechanism involving the inhibition of neuraminidase.[13]

IV. Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method for determining the in vitro potency of a pyrrolotriazine derivative against a target kinase.

  • Experimental Workflow:

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of pyrrolotriazine inhibitor Start->Prep_Inhibitor Add_Kinase Add kinase enzyme to 384-well plate Prep_Inhibitor->Add_Kinase Incubate1 Incubate to allow inhibitor binding Add_Kinase->Incubate1 Add_Substrate_ATP Add substrate/ATP mixture to initiate reaction Incubate1->Add_Substrate_ATP Incubate2 Incubate at room temperature Add_Substrate_ATP->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate2->Stop_Reaction Incubate3 Incubate Stop_Reaction->Incubate3 Generate_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate3->Generate_Signal Incubate4 Incubate Generate_Signal->Incubate4 Read_Luminescence Measure luminescence with a plate reader Incubate4->Read_Luminescence Calculate_IC50 Calculate IC50 value Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro kinase inhibition assay.

  • Methodology:

    • Plate Setup: Add 1 µL of serially diluted pyrrolotriazine inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Enzyme Addition: Add 2 µL of the purified recombinant target kinase in kinase buffer to each well.

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

    • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well.

    • Kinase Reaction: Incubate at room temperature for a specified time (e.g., 60-120 minutes).

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4][5][15][16]

Cell Viability Assay (MTT Assay)

This protocol measures the effect of pyrrolotriazine derivatives on the metabolic activity of cancer cell lines as an indicator of cell viability.

  • Experimental Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat_Cells Treat cells with various concentrations of pyrrolotriazine derivative Incubate1->Treat_Cells Incubate2 Incubate for a specified period (e.g., 24-72h) Treat_Cells->Incubate2 Add_MTT Add MTT labeling reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution to dissolve formazan crystals Incubate3->Solubilize Incubate4 Incubate overnight Solubilize->Incubate4 Read_Absorbance Measure absorbance at 570 nm Incubate4->Read_Absorbance Calculate_Viability Calculate percent cell viability and determine IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: General workflow for an MTT cell viability assay.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.0×10^4 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the pyrrolotriazine derivative and incubate for 24-72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

    • Incubation: Allow the plate to stand overnight in the incubator.

    • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of relative cell viability and determine the IC50 value.[5][17][18]

V. Conclusion

The pyrrolotriazine scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. Its ability to effectively target a wide range of biological molecules, particularly protein kinases, underscores its importance in medicinal chemistry. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of pyrrolotriazine derivatives for the treatment of cancer, viral infections, and other diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic candidates.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolo[2,1-f]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent activity across a range of therapeutic targets. This heterocyclic system is a key structural component in several clinically approved and investigational drugs, most notably in the fields of oncology and virology. Its ability to mimic the purine core and effectively bind to the ATP-binding sites of various kinases has made it a cornerstone for the development of targeted therapies. This in-depth technical guide provides a comprehensive review of the pyrrolo[2,1-f]triazine core in medicinal chemistry, with a focus on its application as a kinase inhibitor. We present a detailed overview of its synthesis, structure-activity relationships (SAR), and biological evaluation against key oncological targets, including EGFR, VEGFR-2, ALK, JAK2, and c-Met. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction: The Rise of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine, a fused bicyclic heterocycle with a bridgehead nitrogen atom, has garnered significant attention in the medicinal chemistry community.[4] Initially explored in the context of C-nucleosides, its true potential was unlocked with the explosion of the kinase inhibitor field in the early 2000s.[4] The scaffold's structural resemblance to the well-established quinazoline kinase inhibitor template allows it to effectively mimic the binding of adenine in the ATP pocket of various kinases.[2][3] This has led to the development of potent and selective inhibitors for a multitude of clinically relevant kinases.

The therapeutic significance of this scaffold is underscored by the FDA approval of drugs such as avapritinib , a kinase inhibitor for the treatment of gastrointestinal stromal tumors, and its presence in the antiviral drug remdesivir .[1][5] These successes have cemented the pyrrolo[2,1-f]triazine core as a valuable building block in the design of novel therapeutics. This guide will delve into the medicinal chemistry of this remarkable scaffold, focusing on its application in targeting key kinases implicated in cancer.

Synthetic Strategies for the Pyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f]triazine scaffold can be achieved through several synthetic routes, typically starting from either a pyrrole or a triazine precursor.[1] A general and versatile approach involves the construction of the triazine ring onto a pre-functionalized pyrrole.

A common synthetic pathway begins with a substituted pyrrole, which undergoes N-amination followed by cyclization with a suitable one-carbon source to form the triazine ring. For instance, 2-cyanopyrrole can be N-aminated and subsequently cyclized with formamidine acetate to yield the pyrrolo[2,1-f]triazin-4-amine core. This method allows for the introduction of substituents on the pyrrole ring at an early stage, enabling the synthesis of a diverse library of analogues.[6]

Another strategy involves the reaction of a 1-aminopyrrole derivative with an appropriate cyclizing agent. The specific reagents and reaction conditions can be tailored to introduce various substituents at different positions of the pyrrolotriazine core, providing flexibility in exploring the structure-activity relationships.[6]

Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of inhibitors targeting a range of protein kinases implicated in cancer progression. The following sections will detail the development of these inhibitors against specific kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling is a key driver in several cancers, making it a well-established therapeutic target. Pyrrolo[2,1-f]triazine derivatives have been developed as potent EGFR inhibitors, effectively mimicking the binding of quinazoline-based inhibitors like gefitinib and erlotinib.[2][7]

CompoundTargetIC50 (µM)Cellular AssayCell LineReference
1 EGFR0.100DiFi ProliferationDiFi[1]
8l EGFR-Oral Efficacy in Xenograft Models-[8]
13 EGFR-Modeled in Lapatinib/EGFR Complex-[1]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival, Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2_Sos [label="Activates"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dddot Caption: EGFR Signaling Pathway and Inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The pyrrolo[2,1-f]triazine scaffold has been successfully employed to generate potent VEGFR-2 inhibitors.[2][7]

CompoundTargetIC50 (nM)Cellular AssayCell LineReference
2 VEGFR-266HUVEC ProliferationHUVEC[1]
3 VEGFR-223HUVEC ProliferationHUVEC[1]
19 VEGFR-25.0 ± 0.5HUVEC-VEGFR2HUVEC[1]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf_MEK_ERK [label="Raf/MEK/ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nPermeability, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; PLCg -> PKC; PKC -> Raf_MEK_ERK; VEGFR2 -> PI3K_Akt [label="Activates"]; Raf_MEK_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dddot Caption: VEGFR-2 Signaling and Inhibition.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1] The development of ALK inhibitors has revolutionized the treatment of ALK-positive cancers. The 2,7-disubstituted-pyrrolo[2,1-f]triazine scaffold has been designed as a novel platform for potent and selective ALK inhibitors.[2][6]

| Compound | Target | IC50 (nM) | Selectivity | Cellular Assay | Cell Line | Reference | |---|---|---|---|---|---| | 21 | ALK | 10 ± 2 | High vs IGF-1R (1137 ± 398 nM) | Karpas-299, Sup-M2 | Karpas-299, Sup-M2 |[1] | | 30 | ALK | - | - | In vivo efficacy | - |[2][6] |

// Nodes ALK_Fusion [label="ALK Fusion Protein\n(e.g., EML4-ALK)", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth,\nProliferation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ALK_Fusion -> ALK [label="Constitutively\nActivates"]; ALK -> JAK_STAT; ALK -> PI3K_Akt; ALK -> RAS_MAPK; JAK_STAT -> Cell_Growth; PI3K_Akt -> Cell_Growth; RAS_MAPK -> Cell_Growth; Inhibitor -> ALK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dddot Caption: ALK Signaling Pathway and Inhibition.

Janus Kinase 2 (JAK2) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1] The JAK-STAT pathway is crucial for hematopoiesis and immune response, and its aberrant activation, particularly through the JAK2 V617F mutation, is a hallmark of myeloproliferative neoplasms.[10] Pyrrolo[2,1-f]triazine derivatives have been developed as potent JAK2 inhibitors.

CompoundTargetIC50 (nM)Cellular AssayCell LineReference
26 JAK2Potent & Selective vs JAK1/3--[1]
27 JAK2-SET-2 Cell AssaySET-2[1]
29 JAK20.17 ± 0.03Low GSH Adduct Formation-[1]

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Inflammation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor; Receptor -> JAK2 [label="Activates"]; JAK2 -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression; Inhibitor -> JAK2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dddot Caption: JAK-STAT Signaling and Inhibition.

c-Met Inhibitors

The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion.[1] Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers. Pyrrolo[2,1-f]triazine-based compounds have been identified as potent inhibitors of c-Met kinase.

CompoundTargetIC50 (nM)Cellular AssayCell LineReference
19 c-Met2.3 ± 0.1BaF3-TPR-MetBaF3[1]
20 c-Met45Caco-2 PermeabilityCaco-2[1]

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos_Ras [label="Grb2/Sos/Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Motility [label="Cell Motility,\nInvasion, Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[2,1-f]triazine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> cMet [label="Binds"]; cMet -> Grb2_Sos_Ras [label="Activates"]; cMet -> PI3K_Akt [label="Activates"]; cMet -> STAT [label="Activates"]; Grb2_Sos_Ras -> Cell_Motility; PI3K_Akt -> Cell_Motility; STAT -> Cell_Motility; Inhibitor -> cMet [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dddot Caption: c-Met Signaling Pathway and Inhibition.

Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of pyrrolo[2,1-f]triazine derivatives.

General Synthesis of the Pyrrolo[2,1-f]triazine Core

// Nodes Start [label="Substituted\nPyrrole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="N-Amination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="1-Aminopyrrole\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pyrrolo[2,1-f]triazine\nCore", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } dddot Caption: General Synthetic Workflow.

Representative Protocol for N-Amination and Cyclization:

  • N-Amination: To a solution of the starting pyrrole derivative in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added at a reduced temperature (e.g., 0 °C). An aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine, is then added, and the reaction is stirred until completion.

  • Cyclization: The resulting N-aminopyrrole is then cyclized with a one-carbon source, such as formamidine acetate, typically at an elevated temperature (e.g., 165 °C in formamide) to yield the pyrrolo[2,1-f]triazine core. The product is then purified using standard techniques like crystallization or column chromatography.[6]

Biological Evaluation

The inhibitory activity of the synthesized compounds against the target kinases is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. Common methods include radiometric assays (e.g., using [γ-³³P]ATP) or non-radiometric assays such as ELISA-based methods or fluorescence-based assays. The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

The anti-proliferative activity of the compounds is assessed using various cancer cell lines that are known to be dependent on the target kinase for their growth and survival.

  • DiFi Cell Proliferation Assay (for EGFR inhibitors): DiFi cells, which are sensitive to EGFR inhibitors, are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.[1]

  • VEGF-Stimulated HUVEC Proliferation Assay (for VEGFR-2 inhibitors): Human Umbilical Vein Endothelial Cells (HUVECs) are seeded and starved, then stimulated with VEGF in the presence of different concentrations of the test compounds. Cell proliferation is measured after a set incubation time (e.g., 48-72 hours) using methods like BrdU incorporation or MTT assay.[1][7]

  • GTL-16 Cell Proliferation Assay (for c-Met inhibitors): GTL-16 human gastric carcinoma cells, which are driven by c-Met, are used to assess the cellular potency of c-Met inhibitors. The assay is typically performed in a 96-well format, and cell viability is determined after treatment with the compounds.[11]

  • SET-2 Cell Line Assay (for JAK2 inhibitors): The SET-2 cell line, which harbors the JAK2 V617F mutation, is a relevant model for evaluating JAK2 inhibitors. The effect of the compounds on cell proliferation is measured after a specific treatment duration.[1]

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its inherent drug-like properties and synthetic tractability have enabled the development of a multitude of potent and selective inhibitors against a diverse range of clinically important kinases. The clinical success of avapritinib serves as a powerful validation of this scaffold's therapeutic potential.

Future research in this area is likely to focus on several key aspects. The exploration of novel substitution patterns on the pyrrolo[2,1-f]triazine core will continue to yield inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The application of this scaffold to other emerging kinase targets and different therapeutic areas beyond oncology and virology represents a significant avenue for future drug discovery efforts. Furthermore, the development of covalent and allosteric inhibitors based on the pyrrolo[2,1-f]triazine framework could lead to next-generation therapeutics with enhanced efficacy and the ability to overcome drug resistance. The continued investigation of this remarkable heterocycle is poised to deliver a new wave of innovative medicines for the treatment of a wide array of human diseases.

References

Methodological & Application

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine: A Key Intermediate for Kinase Inhibitors

Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine: A Key Intermediate for Kinase Inhibitors

Application Note: The synthesis of 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine from its dione precursor is a critical step in the development of novel therapeutics targeting protein kinases. This dichloro derivative serves as a versatile scaffold for the synthesis of a library of compounds with potential applications in oncology and virology. The pyrrolo[2,1-f][1][2][3]triazine nucleus is recognized as a privileged structure in medicinal chemistry, effectively mimicking the quinazoline scaffold found in many approved kinase inhibitors.[4] Derivatives of this core have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in cancer cell proliferation and angiogenesis.[4][5]

Experimental Protocol

This protocol details the synthesis of 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The procedure involves a chlorination reaction using phosphorus oxychloride.

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solvent mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorus oxychloride (2.94 mL).

  • Transfer the reaction mixture to a sealed tube and heat at 120 °C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL).

  • Stir the resulting mixture for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash once with saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid.[3]

Data Presentation

Table 1: Physicochemical Properties of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

PropertyValueReference
CAS Number918538-05-3[6]
Molecular FormulaC₆H₃Cl₂N₃[6]
Molecular Weight188.02 g/mol [6]
Purity97%[6]
AppearanceLight brown solid[3]

Table 2: Summary of Synthetic and Analytical Data

ParameterResultReference
Yield86%[3]
¹H NMR (CDCl₃)δ 6.98 (1H, m), 7.05 (1H, m), 7.86 (1H, m)[3]
Mass Spectrometry187 (M+)[3]

Visualizations

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in the design of kinase inhibitors. These inhibitors function by blocking the ATP binding site of kinases, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways that are often hyperactivated in cancer cells.

Gcluster_membraneCell Membranecluster_cytoplasmCytoplasmRTKReceptor TyrosineKinase (RTK)SubstrateSubstrateProteinRTK->SubstrateActivatesATPATPATP->RTKpSubstratePhosphorylatedSubstrateSubstrate->pSubstratePhosphorylationDownstreamDownstream Signaling(Proliferation, Survival)pSubstrate->DownstreamDCPT2,4-Dichloropyrrolo[2,1-f]triazineDCPT->RTKInhibitsLigandGrowth FactorLigand->RTKBindsGstartPyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dionereactionChlorination(120°C, 20h)start->reactionreagentsPOCl₃, DIPEA, Toluenereagents->reactionworkupAqueous Workup(NaHCO₃ solution)reaction->workupextractionExtraction(DCM)workup->extractionpurificationSilica GelChromatographyextraction->purificationproduct2,4-Dichloropyrrolo[2,1-f]triazinepurification->product

Application Notes and Protocols: 2,4-Dichloropyrrolo[2,1-f]triazine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically approved and investigational drugs.[1] Its structural resemblance to the purine nucleus allows it to effectively mimic the hinge-binding region of ATP in the active site of various kinases. The strategic di-substitution of this core at the 2 and 4 positions offers a versatile platform for the development of potent and selective kinase inhibitors. 2,4-Dichloropyrrolo[2,1-f]triazine has emerged as a key intermediate in this endeavor, providing two reactive sites for the introduction of diverse pharmacophoric groups through well-established synthetic methodologies.

These application notes provide a comprehensive overview of the utility of 2,4-Dichloropyrrolo[2,1-f]triazine in the synthesis of inhibitors targeting several important kinases implicated in cancer and other diseases: Anaplastic Lymphoma Kinase (ALK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), Mesenchymal-Epithelial Transition factor (c-Met), and Adaptor-Associated Kinase 1 (AAK1). Detailed synthetic protocols, quantitative inhibitory data, and visualizations of the relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Synthesis of the Key Intermediate: 2,4-Dichloropyrrolo[2,1-f]triazine

The synthesis of the pivotal intermediate, 2,4-Dichloropyrrolo[2,1-f]triazine, can be achieved from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The following protocol provides a general procedure for this transformation.

Experimental Protocol: Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine [4]

  • To a sealed tube containing a solvent mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol).

  • Carefully add phosphorus oxychloride (2.94 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 20 hours.

  • After completion, cautiously pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes to quench the reaction.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated saline (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to yield 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid.[4]

Synthetic Workflow for 2,4-Dichloropyrrolo[2,1-f]triazine

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Reaction_Heat Heating at 120°C Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione->Reaction_Heat POCl3 POCl3 POCl3->Reaction_Heat DIPEA, Toluene DIPEA, Toluene DIPEA, Toluene->Reaction_Heat Workup_Purification Aqueous Workup & Purification Reaction_Heat->Workup_Purification 2,4-Dichloropyrrolo[2,1-f]triazine 2,4-Dichloropyrrolo[2,1-f]triazine Workup_Purification->2,4-Dichloropyrrolo[2,1-f]triazine

Caption: Synthetic scheme for 2,4-Dichloropyrrolo[2,1-f]triazine.

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrant ALK signaling, often due to chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop potent ALK inhibitors.

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and migration.[5][6][7][8]

ALK Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Simplified ALK signaling pathway.

Synthesis of ALK Inhibitors

The chlorine atoms at the C2 and C4 positions of 2,4-Dichloropyrrolo[2,1-f]triazine can be sequentially displaced by various nucleophiles, commonly through Suzuki or Buchwald-Hartwig coupling reactions, to introduce the desired side chains.

Experimental Protocol: General Synthesis of 2,7-Disubstituted Pyrrolo[2,1-f][1][2][3]triazine ALK Inhibitors [9][10][11]

A general synthetic approach involves a Suzuki coupling at the C7 position (if not already substituted on the starting pyrrole) followed by a Buchwald-Hartwig amination at the C2 or C4 position.

  • Suzuki Coupling: To a solution of the 7-bromo-2,4-dichloropyrrolo[2,1-f]triazine in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Buchwald-Hartwig Amination: To the resulting 7-aryl-2,4-dichloropyrrolo[2,1-f]triazine in a suitable solvent (e.g., toluene or dioxane), add the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Purify the final product by chromatography.

Quantitative Data: ALK Inhibitors
Compound IDTarget KinaseIC50 (nM)Reference
Compound 21 ALK10 ± 2[12]
BMS-754807 IGF-1R/ALK2 (IGF-1R)[1]

Application in the Synthesis of p38 MAPK Inhibitors

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.

p38 MAPK Signaling Pathway

p38 MAPK is activated by various extracellular stimuli, leading to the activation of downstream kinases and transcription factors that regulate inflammation, apoptosis, and cell cycle.[2][3][13][14]

p38 MAPK Signaling Pathway Diagram

G cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) MK2->Gene_Expression Transcription_Factors->Gene_Expression G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Clathrin Clathrin AP2->Clathrin CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Endosome Endosome CoatedPit->Endosome Internalization AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4][5] The ability to functionalize this core at various positions is crucial for the development of new therapeutic agents. 2,4-Dichloropyrrolo[2,1-f]triazine is a key starting material that allows for the introduction of diverse substituents at the C2 and C4 positions through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions. This document provides detailed application notes and protocols for the Suzuki coupling of 2,4-Dichloropyrrolo[2,1-f]triazine with various boronic acids to generate mono- and diarylated products, which are valuable intermediates in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (2,4-Dichloropyrrolo[2,1-f]triazine) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Based on studies of analogous dichlorinated N-heterocycles, such as 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling. This allows for the potential for selective mono-arylation at the C4 position under carefully controlled conditions, followed by a second coupling at the C2 position.

Recommended Reaction Conditions

The following tables summarize typical starting conditions for the Suzuki coupling of 2,4-Dichloropyrrolo[2,1-f]triazine. These conditions are based on successful protocols for analogous dichlorinated heterocycles and should be considered as a starting point for optimization for specific substrates.

Table 1: General Conditions for Mono-Arylation (Presumed at C4)
ParameterRecommended ConditionsNotes
Substrate 2,4-Dichloropyrrolo[2,1-f]triazine1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.0 - 1.2 equivalents
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)Anhydrous solvents under inert atmosphere
Temperature 80 - 100 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 4 - 24 hoursVaries with substrate and catalyst
Table 2: General Conditions for Di-Arylation
ParameterRecommended ConditionsNotes
Substrate 2,4-Dichloropyrrolo[2,1-f]triazine1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid2.2 - 3.0 equivalents
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)3-10 mol%
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃4.0 - 6.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)Anhydrous solvents under inert atmosphere
Temperature 90 - 120 °CHigher temperatures may be required for the second coupling
Reaction Time 12 - 48 hoursMonitor for disappearance of mono-arylated intermediate

Experimental Protocols

The following are representative protocols for the Suzuki coupling of 2,4-Dichloropyrrolo[2,1-f]triazine. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Mono-Arylation of 2,4-Dichloropyrrolo[2,1-f]triazine
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 mmol, 188.02 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.6 mg).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrrolo[2,1-f]triazine.

Protocol 2: Di-Arylation of 2,4-Dichloropyrrolo[2,1-f]triazine
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 mmol, 188.02 mg), the desired arylboronic acid (2.5 mmol), and cesium carbonate (4.0 mmol, 1.30 g).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 40.8 mg).

  • Solvent Addition: Add the degassed solvent system (e.g., 12 mL of 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-arylated intermediate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (60 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diarylpyrrolo[2,1-f]triazine.

Visualizations

Reaction Scheme

Caption: General scheme for the Suzuki coupling of 2,4-Dichloropyrrolo[2,1-f]triazine.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - Dichloropyrrolotriazine - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Safety and Handling

2,4-Dichloropyrrolo[2,1-f]triazine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Palladium catalysts are toxic and should be handled with care. Solvents such as 1,4-dioxane are flammable and have specific health hazards. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly anhydrous and inert conditions.

    • The palladium catalyst may be inactive; use a fresh batch or a different catalyst/ligand system.

    • The base may not be strong enough; consider using a stronger base like Cs₂CO₃ or K₃PO₄.

    • Increase the reaction temperature or time.

  • Formation of Side Products (e.g., Homocoupling of Boronic Acid):

    • Ensure the reaction mixture is thoroughly degassed to remove oxygen.

    • Adjust the stoichiometry of the boronic acid.

  • Poor Regioselectivity in Mono-Arylation:

    • Lower the reaction temperature.

    • Use a milder base.

    • Screen different palladium catalysts and ligands, as they can influence regioselectivity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 2,4-Dichloropyrrolo[2,1-f]triazine. The protocols and conditions outlined in these application notes provide a solid foundation for researchers to synthesize a wide array of novel 2,4-disubstituted pyrrolo[2,1-f]triazine derivatives. These compounds can serve as valuable building blocks and lead compounds in the pursuit of new therapeutics in oncology, virology, and other disease areas. Optimization of the reaction parameters for each specific substrate combination will be key to achieving high yields and purity.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 2,4-Dichloropyrrolo[2,1-f]triazine. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various kinase inhibitors and antiviral agents. The 2,4-dichloro- derivative serves as a versatile starting material for the synthesis of a diverse library of analogues through sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

Introduction

The 2,4-Dichloropyrrolo[2,1-f]triazine core is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the triazine ring and the two chlorine leaving groups. This reactivity allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. While direct literature on the nucleophilic substitution of this specific heterocycle is limited, extensive research on analogous systems like dichloropyrimidines and dichloropyrazines provides a strong foundation for predicting reactivity and developing robust synthetic protocols.[1][3][4]

Regioselectivity: In unsymmetrical dichlorinated nitrogen heterocycles, the regioselectivity of the first substitution is a critical consideration. For 2,4-disubstituted systems like 2,4-dichloropyrimidines, nucleophilic attack often preferentially occurs at the C4 position.[3][4][5] This preference is attributed to the electronic influence of the neighboring nitrogen atoms. By analogy, it is predicted that nucleophilic attack on 2,4-Dichloropyrrolo[2,1-f]triazine will also favor the C4 position. However, this should be determined empirically for each new class of nucleophile.

Synthesis of Starting Material

The starting material, 2,4-Dichloropyrrolo[2,1-f]triazine, can be synthesized from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.

Protocol for the Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine[2]

Reagents and Solvents:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • To a mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorus oxychloride (2.94 mL).

  • Transfer the reaction mixture to a sealed tube and heat at 120 °C for 20 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of 50-100% dichloromethane in hexane to yield 2,4-Dichloropyrrolo[2,1-f]triazine as a light brown solid (1.2 g, 86% yield).[2]

General Protocols for Nucleophilic Substitution

The following are model protocols for the monosubstitution of 2,4-Dichloropyrrolo[2,1-f]triazine with various nucleophiles. These protocols are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.[1][6]

Protocol 1: Substitution with Amines (Amination)

This protocol describes the reaction of 2,4-Dichloropyrrolo[2,1-f]triazine with a primary or secondary amine in the presence of a non-nucleophilic base.

Reagents and Solvents:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMF.

  • Add the amine (1.0-1.2 eq) to the solution, followed by the dropwise addition of DIPEA (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, heating to 50-80 °C may be necessary.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Substitution with Thiols (Thiolation)

This protocol details the reaction of 2,4-Dichloropyrrolo[2,1-f]triazine with a thiol in the presence of a base to form a thioether-substituted pyrrolotriazine.[1]

Reagents and Solvents:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Thiol

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add the base (1.1-1.5 eq) portion-wise to form the thiolate.

  • After stirring for 15-30 minutes at 0 °C, add a solution of 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Substitution with Alcohols/Alkoxides (Alkoxylation)

This protocol describes the formation of an ether linkage by reacting 2,4-Dichloropyrrolo[2,1-f]triazine with an alcohol in the presence of a strong base.

Reagents and Solvents:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Alcohol

  • Sodium hydride (NaH) or potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.1-1.5 eq) in anhydrous THF.

  • Carefully add sodium hydride (1.1-1.5 eq) in portions at 0 °C and allow the mixture to stir for 30 minutes at room temperature to form the alkoxide.

  • Add a solution of 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative, hypothetical reaction conditions for the nucleophilic monosubstitution of 2,4-Dichloropyrrolo[2,1-f]triazine. Note: These conditions are based on analogous systems and should be optimized for each specific reaction.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Predicted Major Regioisomer
Amines AnilineDIPEADMF25 - 804-Anilino-2-chloro-pyrrolo[2,1-f]triazine
PiperidineK₂CO₃Acetonitrile504-(Piperidin-1-yl)-2-chloro-pyrrolo[2,1-f]triazine
Thiols ThiophenolNaHTHF0 - 254-(Phenylthio)-2-chloro-pyrrolo[2,1-f]triazine
EthanethiolCs₂CO₃DMF254-(Ethylthio)-2-chloro-pyrrolo[2,1-f]triazine
Alcohols MethanolNaHTHF604-Methoxy-2-chloro-pyrrolo[2,1-f]triazine
PhenolK₂CO₃DMF804-Phenoxy-2-chloro-pyrrolo[2,1-f]triazine

Visualizations

General SNAr Mechanism

SNAr_Mechanism Start 2,4-Dichloropyrrolo[2,1-f]triazine + Nu-H Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) End Monosubstituted Product + Cl- + H+ Intermediate->End Loss of Leaving Group (Chloride Elimination)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 2,4-Dichloropyrrolo[2,1-f]triazine.

Experimental Workflow

experimental_workflow start Start: 2,4-Dichloropyrrolo[2,1-f]triazine reagents Add Nucleophile (1.0-1.2 eq) & Base start->reagents reaction Reaction in Anhydrous Solvent (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General workflow for screening nucleophilic substitution reactions on 2,4-Dichloropyrrolo[2,1-f]triazine.

References

Application Notes and Protocols for the Synthesis of ALK Inhibitors Using 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors utilizing the 2,4-Dichloropyrrolo[2,1-f]triazine scaffold. This versatile building block is a key intermediate in the development of potent and selective ALK inhibitors for targeted cancer therapy.

Introduction to Pyrrolo[2,1-f]triazine-Based ALK Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in kinase inhibitor design, effectively mimicking the hinge-binding motifs of other successful kinase inhibitors.[4][5] This heterocyclic system serves as the foundation for a new class of 2,7-disubstituted ALK inhibitors with demonstrated anti-tumor efficacy.[4][6][7] Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like gene fusions (e.g., EML4-ALK), becomes a potent oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[1][3][8] ALK activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[1][8] The development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain has revolutionized the treatment of ALK-positive cancers.[2][3]

ALK Signaling Pathway and Inhibition

The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, driving oncogenesis through the activation of several downstream signaling pathways. Pyrrolo[2,1-f]triazine-based inhibitors are designed to compete with ATP for binding to the ALK kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor Pyrrolo[2,1-f]triazine ALK Inhibitor Inhibitor->EML4_ALK

Caption: ALK signaling pathways and point of inhibition.

Synthetic Schemes and Protocols

The general synthetic strategy involves the preparation of the 2,4-Dichloropyrrolo[2,1-f]triazine core, followed by sequential nucleophilic aromatic substitution reactions to introduce the desired side chains at the C2 and C4 positions. A variety of functional groups can be introduced to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

synthetic_workflow start Pyrrolo[2,1-f][1,2,4]triazine- 2,4(1H,3H)-dione intermediate1 2,4-Dichloropyrrolo[2,1-f]triazine start->intermediate1 Chlorination intermediate2 C4-Substituted Intermediate intermediate1->intermediate2 SNAr at C4 final_product 2,7-Disubstituted Pyrrolo[2,1-f]triazine ALK Inhibitor intermediate2->final_product SNAr at C2 / Further Modification

Caption: General synthetic workflow for pyrrolotriazine ALK inhibitors.

Protocol 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

This protocol describes the synthesis of the key intermediate, 2,4-Dichloropyrrolo[2,1-f]triazine, from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for elution

Procedure:

  • To a mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol).

  • Add phosphorus oxychloride (2.94 mL) to the reaction mixture.

  • Transfer the mixture to a sealed tube and heat at 120 °C for 20 hours.

  • After the reaction is complete, cool the mixture and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL). Stir for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated saline (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 50-100% dichloromethane in hexane, to yield 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid.[9]

Protocol 2: General Procedure for the Synthesis of 2,7-Disubstituted Pyrrolo[2,1-f]triazine ALK Inhibitors

This protocol outlines a general method for the synthesis of 2,7-disubstituted pyrrolo[2,1-f]triazine ALK inhibitors starting from 2,4-Dichloropyrrolo[2,1-f]triazine and a suitable aniline.

Materials:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Substituted aniline (e.g., 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline)

  • Solvent (e.g., 2-propanol, dioxane)

  • Acid (e.g., HCl in dioxane) or Base (e.g., DIPEA)

  • Palladium catalyst (for cross-coupling reactions if applicable, e.g., Pd₂(dba)₃)

  • Ligand (for cross-coupling reactions if applicable, e.g., Xantphos)

  • Appropriate boronic acid or organotin reagent (for Suzuki or Stille coupling)

  • Standard workup and purification reagents.

Procedure (Example for C4-amination and C2-arylation):

  • C4-Substitution (SNAr):

    • Dissolve 2,4-Dichloropyrrolo[2,1-f]triazine in a suitable solvent like 2-propanol.

    • Add the desired substituted aniline (1.0 - 1.2 equivalents).

    • Add an acid catalyst, such as HCl in dioxane, and heat the reaction mixture (e.g., at 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, perform an aqueous workup, and purify the intermediate by chromatography to obtain the C4-substituted pyrrolotriazine.

  • C2-Substitution (e.g., Suzuki Coupling):

    • To a solution of the C4-substituted-2-chloropyrrolotriazine intermediate in a solvent system like dioxane/water, add the desired aryl boronic acid (1.5 equivalents).

    • Add a base such as cesium carbonate (Cs₂CO₃) and a palladium catalyst like Pd(OAc)₂.

    • Heat the mixture under a nitrogen atmosphere until the reaction is complete.

    • Cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the final product by chromatography or recrystallization.

Note: Reaction conditions, including solvent, temperature, and catalyst, may need to be optimized for specific substrates.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The following tables summarize the in vitro activity of representative pyrrolo[2,1-f]triazine-based inhibitors against ALK and other kinases, providing insights into the structure-activity relationship.

Table 1: In Vitro ALK Inhibitory Activity of Selected Pyrrolo[2,1-f]triazine Derivatives

Compound IDR¹ Substituent at C2R² Substituent at C7ALK IC₅₀ (nM)Cellular ALK IC₅₀ (nM) (Karpas-299)Reference
1 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylaminoH10 ± 2477[10]
2 2-isopropoxy-5-methyl-4-(1-acetylpiperidin-4-yl)phenylaminoH15280[7]
3 2-methoxy-4-(4-(dimethylamino)piperidin-1-yl)anilinoH-4-31 (GI₅₀)[3]
4 2-(isopropylsulfonyl)phenylamino5-chloro-2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino)pyrimidine--[7]

Table 2: Selectivity Profile of a Representative Pyrrolo[2,1-f]triazine ALK Inhibitor (Compound 1)

Kinase TargetIC₅₀ (nM)
ALK 10 ± 2
IGF-1R 1137 ± 398
InsR >10,000

Data from reference[10]

In Vivo Efficacy of Pyrrolotriazine ALK Inhibitors

Several optimized pyrrolo[2,1-f]triazine-based ALK inhibitors have demonstrated significant in vivo anti-tumor activity in preclinical models. For instance, lead compounds have shown dose-dependent tumor growth inhibition in xenograft models of anaplastic large cell lymphoma (ALCL).[4][11]

Table 3: Comparison of Clinical Efficacy of Approved ALK Inhibitors in ALK+ NSCLC

ALK InhibitorGenerationMedian PFS (months)Overall Response Rate (ORR) (%)Intracranial ORR (%)
Crizotinib 1st~10.97456
Ceritinib 2nd~16.67257
Alectinib 2nd~34.88381
Brigatinib 2nd~24.07178
Lorlatinib 3rdNot Reached7882

Data compiled from network meta-analyses of clinical trials.[12][13][14][15]

Conclusion

The 2,4-Dichloropyrrolo[2,1-f]triazine scaffold is a valuable starting material for the synthesis of a novel class of potent and selective ALK inhibitors. The synthetic routes are adaptable, allowing for extensive structure-activity relationship studies to optimize the pharmacological properties of these compounds. The resulting inhibitors have shown promising preclinical and clinical activity in the treatment of ALK-driven malignancies. These application notes and protocols provide a solid foundation for researchers in the field of oncology drug discovery to further explore and develop this important class of therapeutic agents.

References

Application Notes and Protocols for the Preparation of VEGFR-2 Inhibitors from 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a versatile template for the development of potent and selective kinase inhibitors, including those targeting VEGFR-2. This document provides detailed protocols for the synthesis and biological evaluation of VEGFR-2 inhibitors derived from the readily accessible starting material, 2,4-dichloropyrrolo[2,1-f]triazine.

Synthetic Protocol

The following protocol describes a representative synthesis of a 4-anilino-substituted pyrrolo[2,1-f]triazine derivative, a common motif in VEGFR-2 inhibitors. This procedure is adapted from established synthetic routes for similar compounds.

General Scheme:

G start 2,4-Dichloropyrrolo[2,1-f]triazine reagents1 Substituted Aniline, Base (e.g., DIPEA), Solvent (e.g., NMP) start->reagents1 intermediate1 4-Anilino-2-chloropyrrolo[2,1-f]triazine reagents2 Further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) intermediate1->reagents2 final_product Substituted VEGFR-2 Inhibitor reagents1->intermediate1 reagents2->final_product

Caption: General synthetic route for VEGFR-2 inhibitors.

Step 1: Synthesis of 4-Anilino-2-chloropyrrolo[2,1-f]triazine Intermediate

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of the starting material is displaced by a substituted aniline.

  • Materials:

    • 2,4-Dichloropyrrolo[2,1-f]triazine

    • Substituted aniline (e.g., 3-hydroxy-4-methylaniline)

    • N,N-Diisopropylethylamine (DIPEA)

    • N-Methyl-2-pyrrolidone (NMP)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,4-dichloropyrrolo[2,1-f]triazine (1.0 eq) in NMP, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and EtOAc) to afford the desired 4-anilino-2-chloropyrrolo[2,1-f]triazine intermediate.

  • Characterization:

    • The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Further Functionalization of the C2-Position (Example)

The remaining chlorine atom at the C2-position can be displaced or modified through various cross-coupling reactions to introduce further diversity and optimize activity. The following is a representative example of a Suzuki coupling reaction.

  • Materials:

    • 4-Anilino-2-chloropyrrolo[2,1-f]triazine intermediate

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a reaction vessel, combine the 4-anilino-2-chloropyrrolo[2,1-f]triazine intermediate (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Add the solvent system (e.g., 1,4-dioxane and water, 4:1).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with EtOAc.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final VEGFR-2 inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Data Presentation

The inhibitory activities of synthesized compounds against VEGFR-2 and their anti-proliferative effects are typically determined and presented in tabular format for clear comparison.

Table 1: In Vitro Activity of Representative Pyrrolo[2,1-f]triazine Analogs

Compound IDR¹ Substituent (at C4-aniline)R² Substituent (at C5/C6)VEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
1 3-hydroxy-4-methylH23150
2 3-hydroxy-4-methyl6-(morpholinomethyl)1580
3 3-hydroxy-4-methyl6-((dimethylamino)methyl)1895
4 2,4-difluoro-5-(cyclopropylcarbamoyl)H1165
5 2,4-difluoro-5-(cyclopropylcarbamoyl)6-(1,3,5-oxadiazol-2-yl)530
Sorafenib (Reference)9020

Note: The data presented here is a compilation of representative values from the literature and may not have been generated from a single study. Actual values will vary depending on the specific assay conditions.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus a potent inhibitor will result in a higher luminescence signal.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

  • Protocol:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the VEGFR-2 enzyme to all wells except the negative controls.

    • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection A VEGFR-2 Enzyme D Phosphorylated Substrate + ADP + remaining ATP A->D B Substrate + ATP B->D C Test Compound C->D Inhibits E Add ADP-Glo™ Reagent (stops reaction, depletes ATP) D->E F Add Kinase Detection Reagent (converts ADP to ATP) E->F G Luciferase/Luciferin Reaction F->G H Luminescent Signal G->H

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay)

This cell-based assay assesses the cytostatic or cytotoxic effects of the inhibitors on endothelial cell proliferation, a key process in angiogenesis.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM)

    • Fetal Bovine Serum (FBS)

    • VEGF-A

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well cell culture plates

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to synchronize their cell cycle.

    • Treat the cells with serial dilutions of the test compounds in the presence of a pro-proliferative stimulus, such as VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, no VEGF control).

    • Incubate the cells for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-stimulated control and determine the IC₅₀ value.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

References

Application Notes and Protocols: Functionalization of the C4 Position of the Pyrrolotriazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the functionalization of the C4 position of the pyrrolotriazine ring, a critical scaffold in medicinal chemistry. The methodologies outlined below are essential for the synthesis of diverse compound libraries for drug discovery, particularly in the development of kinase inhibitors.

Introduction

The pyrrolo[2,1-f]triazine core is a privileged scaffold in modern drug discovery, forming the basis of numerous potent and selective inhibitors of various protein kinases. The ability to introduce a wide range of substituents at the C4 position of this ring system is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. This document outlines key palladium-catalyzed cross-coupling reactions for the C4 functionalization of a 4-chloropyrrolotriazine intermediate, a common precursor in the synthesis of these compounds.

Key Reactions and Methodologies

The primary strategies for functionalizing the C4 position of the pyrrolotriazine ring involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are highly versatile and allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Diagram of C4 Functionalization Workflow

G cluster_0 Starting Material Preparation cluster_1 C4 Functionalization (Palladium-Catalyzed Cross-Coupling) cluster_2 Downstream Processing A Pyrrolotriazine Core B Chlorination at C4 A->B C 4-Chloropyrrolotriazine Intermediate B->C D Suzuki-Miyaura Coupling (Boronic Acids/Esters) C->D E Buchwald-Hartwig Amination (Amines) C->E F C4-Aryl/Heteroaryl Pyrrolotriazines D->F G C4-Amino Pyrrolotriazines E->G H Purification (e.g., Chromatography) F->H G->H I Characterization (e.g., NMR, MS) H->I J Biological Screening I->J

Caption: General workflow for the synthesis and functionalization of the C4 position of the pyrrolotriazine ring.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloropyrrolotriazine with a boronic acid or ester to introduce an aryl or heteroaryl substituent at the C4 position.

Materials:

  • 4-Chloropyrrolotriazine derivative

  • Aryl/heteroaryl boronic acid or ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the 4-chloropyrrolotriazine derivative, the aryl/heteroaryl boronic acid or ester, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add Pd(dppf)Cl2 to the vessel.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aryl/heteroaryl pyrrolotriazine.

Protocol 2: Buchwald-Hartwig Amination for C4-Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of a 4-chloropyrrolotriazine with a primary or secondary amine.

Materials:

  • 4-Chloropyrrolotriazine derivative

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the 4-chloropyrrolotriazine derivative, cesium carbonate, and Xantphos.

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add Pd2(dba)3 and the solvent (1,4-dioxane or toluene).

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C4-amino pyrrolotriazine.

Data Presentation

The following tables summarize representative data for the C4 functionalization of a generic 4-chloropyrrolotriazine scaffold.

Table 1: Suzuki-Miyaura Coupling at C4

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid4-Phenylpyrrolotriazine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)pyrrolotriazine92
3Pyridin-3-ylboronic acid4-(Pyridin-3-yl)pyrrolotriazine78
4Thiophen-2-ylboronic acid4-(Thiophen-2-yl)pyrrolotriazine81

Table 2: Buchwald-Hartwig Amination at C4

EntryAmineProductYield (%)
1Aniline4-(Phenylamino)pyrrolotriazine75
2Morpholine4-Morpholinopyrrolotriazine88
3Benzylamine4-(Benzylamino)pyrrolotriazine82
4Piperidine4-(Piperidin-1-yl)pyrrolotriazine90

Application in Drug Discovery: Kinase Inhibition

C4-functionalized pyrrolotriazines are potent inhibitors of various kinases, which are key targets in oncology and immunology. The substituent at the C4 position often plays a crucial role in binding to the kinase active site.

Signaling Pathway Example: Inhibition of a Generic Kinase Pathway

The diagram below illustrates the inhibitory action of a C4-functionalized pyrrolotriazine on a generic signal transduction pathway mediated by a protein kinase.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor C4-Functionalized Pyrrolotriazine Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a C4-functionalized pyrrolotriazine.

Design and Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f]triazine Libraries: Application Notes and Protocols

Design and Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazine Libraries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features allow it to mimic the binding modes of well-established pharmacophores, such as the quinazoline ring system, making it a versatile template for the design of potent and selective inhibitors of various therapeutic targets.[2] This scaffold is a core component of several kinase inhibitors and is also found in the antiviral drug Remdesivir.[1][4] This document provides detailed protocols for the synthesis of 2,4-disubstituted pyrrolo[2,1-f]triazine libraries, summarizes their biological activities against key signaling pathways, and illustrates the relevant molecular pathways.

Synthetic Protocols

The construction of 2,4-disubstituted pyrrolo[2,1-f]triazine libraries can be efficiently achieved through a variety of synthetic strategies. A prominent and versatile method involves the 1,3-dipolar cycloaddition of in situ generated 1,2,4-triazinium ylides with electron-deficient alkynes. This approach allows for the rapid diversification of the scaffold at multiple positions.

General Workflow for Library Synthesis

The overall workflow for the synthesis and evaluation of a 2,4-disubstituted pyrrolo[2,1-f]triazine library is depicted below.

Gcluster_synthesisSynthesiscluster_purificationPurification & Characterizationcluster_screeningBiological ScreeningASynthesis of3,5-disubstituted-1,2,4-triazinesBN-Alkylation to form1,2,4-triazinium saltsA->BCIn situ generation oftriazinium ylidesB->CD1,3-Dipolar Cycloaddition withDimethyl AcetylenedicarboxylateC->DEFiltration andRecrystallizationD->EFSpectroscopic Analysis(NMR, MS)E->FGPrimary Screening(e.g., Kinase Assays)F->GHSecondary Screening(e.g., Cellular Assays)G->HISAR AnalysisH->I

Caption: General workflow for the synthesis and screening of a 2,4-disubstituted pyrrolo[2,1-f]triazine library.

Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-triazines (Starting Materials)

This protocol describes the synthesis of the 1,2,4-triazine precursors required for the subsequent cycloaddition reaction.[5]

Materials:

  • Aryl/heteroarylglyoxal hydrate

  • Aryl/heteroarylamidrazone

  • Ethanol

Procedure:

  • Prepare a solution or suspension of the appropriate aryl or heteroarylglyoxal hydrate (1.0 eq) in ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the corresponding aryl or heteroarylamidrazone (1.0 eq) in ethanol and cool to 0 °C.

  • Add the amidrazone solution portion-wise to the glyoxal solution, ensuring the reaction temperature does not exceed 5 °C.

  • Stir the reaction mixture at 5 °C for 24-48 hours.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted 1,2,4-triazine.

Protocol 2: Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f]triazine-5,6-dicarboxylates via 1,3-Dipolar Cycloaddition

This protocol details the one-pot synthesis of the pyrrolo[2,1-f]triazine core via a 1,3-dipolar cycloaddition reaction.[5]

Materials:

  • 3,5-Disubstituted 1,2,4-triazine (from Protocol 1)

  • Ethylating agent (e.g., triethyloxonium tetrafluoroborate)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., tetrahydrofuran or dioxane)

Procedure:

  • To a suspension of the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (formed from the 3,5-disubstituted 1,2,4-triazine and an ethylating agent) (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Add triethylamine (1.1 mmol) dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature until a crystalline product precipitates.

  • Isolate the product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dimethyl 2,4-disubstituted-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate.

Biological Activity and Data Presentation

Derivatives of the 2,4-disubstituted pyrrolo[2,1-f]triazine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro potencies of representative compounds against key kinase targets.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases
Compound IDTarget KinaseIC50 (nM)Cellular AssayReference
1 VEGFR-22.3HUVEC Proliferation[1]
2 EGFR100DiFi Cell Proliferation[2]
3 c-Met2.3BaF3-TPR-Met Cells[1]
4 ALK10-[1]
5 VEGFR-25.0HUVEC-VEGFR2 Cells[1]
Table 2: Inhibitory Activity against Non-Receptor Tyrosine and Serine/Threonine Kinases
Compound IDTarget KinaseIC50 (nM)Cellular AssayReference
6 JAK2Potent (specific value not stated)SET-2 Cell Lines[1]
7 p38α MAP KinasePotent (specific value not stated)-[6]

Signaling Pathways

The therapeutic potential of 2,4-disubstituted pyrrolo[2,1-f]triazines stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can block tumor growth by cutting off its blood supply.

GVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2BindsPLCgPLCγVEGFR2->PLCgActivatesPKCPKCPLCg->PKCRafRafPKC->RafMEKMEKRaf->MEKERKERKMEK->ERKProliferationCell Proliferation,AngiogenesisERK->ProliferationPromotesInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->VEGFR2Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazines.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Dysregulation of EGFR signaling is a common feature in many cancers.

GEGFEGFEGFREGFREGF->EGFRBindsRasRasEGFR->RasActivatesRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKProliferationCell Proliferation,SurvivalERK->ProliferationPromotesInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->EGFRInhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazines.

Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is essential during embryonic development and its aberrant activation in adults can lead to the formation of certain cancers.

GHhHedgehogLigandPTCH1Patched (PTCH1)Hh->PTCH1Binds & InhibitsSMOSmoothened (SMO)PTCH1->SMOInhibitsSUFUSUFUSMO->SUFUInhibitsGLIGLISUFU->GLIInhibitsTargetGenesTarget GeneExpressionGLI->TargetGenesActivatesInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->SMOInhibits

Caption: Simplified Hedgehog signaling pathway showing inhibition of Smoothened (SMO) by pyrrolo[2,1-f]triazines.

Conclusion

The 2,4-disubstituted pyrrolo[2,1-f]triazine scaffold represents a highly valuable template for the development of novel therapeutics, particularly in the area of oncology. The synthetic protocols provided herein offer a robust and flexible platform for the generation of diverse chemical libraries. The biological data and pathway diagrams highlight the potential of these compounds to modulate key signaling cascades involved in cancer progression. Further exploration of the structure-activity relationships of this scaffold is warranted to identify and optimize lead candidates for clinical development.

Application of 2,4-Dichloropyrrolo[2,1-f]triazine in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy.[4][5] This heterocyclic system serves as a bioisostere of the purine core, enabling it to effectively target the ATP-binding sites of various kinases.[6] Within this class of compounds, 2,4-Dichloropyrrolo[2,1-f]triazine stands out as a crucial synthetic intermediate, providing a versatile platform for the synthesis of a diverse array of potent and selective kinase inhibitors. Its strategic dichlorination at the 2 and 4 positions allows for sequential and site-selective nucleophilic substitutions, paving the way for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated significant inhibitory activity against a range of kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinases (PI3Ks).[7][8][9][10] This broad applicability underscores the importance of 2,4-Dichloropyrrolo[2,1-f]triazine as a foundational building block in modern cancer drug discovery.

This document provides detailed application notes and experimental protocols for the utilization of 2,4-Dichloropyrrolo[2,1-f]triazine-derived compounds in cancer research. It includes a summary of their biological activities, protocols for key biochemical and cellular assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative pyrrolo[2,1-f][1][2][3]triazine derivatives against various kinases and cancer cell lines. These compounds are structurally related and can be synthesized from the 2,4-Dichloropyrrolo[2,1-f]triazine intermediate.

Compound IDTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (nM)
Compound 1 EGFR100DiFi (colorectal cancer)Not Reported
Compound 2 VEGFR-266HUVECNot Reported
Compound 3 VEGFR-223HUVECNot Reported
Compound 19 c-Met2.3BaF3-TPR-Met0.71
Compound 19 VEGFR-25.0HUVEC-VEGFR237.4
Compound 21 ALK10Not ReportedNot Reported
Compound 29 JAK20.17Not ReportedNot Reported
Compound 45 PI3Kα122Rh30 (rhabdomyosarcoma)Not Reported
Compound 45 PI3Kδ119Rh30 (rhabdomyosarcoma)Not Reported

Note: The specific structures of the compounds are detailed in the cited literature.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway Inhibition

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents PlateSetup Plate Setup: Add Kinase and Test Compound PrepareReagents->PlateSetup InitiateReaction Initiate Reaction: Add ATP/Substrate Mix PlateSetup->InitiateReaction Incubate Incubate at RT InitiateReaction->Incubate StopReaction Stop Reaction & Add Detection Reagent Incubate->StopReaction Readout Measure Signal (Luminescence/Fluorescence) StopReaction->Readout DataAnalysis Data Analysis: Calculate % Inhibition Determine IC50 Readout->DataAnalysis End End DataAnalysis->End Cell_Viability_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) for Cell Adhesion SeedCells->Incubate1 AddCompound Add Serial Dilutions of Test Compound Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Readout Measure Signal (Absorbance/Luminescence) Incubate3->Readout DataAnalysis Data Analysis: Calculate % Viability Determine IC50 Readout->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for the Amination of 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The presence of two chlorine atoms in 2,4-Dichloropyrrolo[2,1-f]triazine offers a versatile handle for introducing various substituents via nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed experimental protocols for the selective amination of 2,4-Dichloropyrrolo[2,1-f]triazine, a key transformation for the synthesis of diverse libraries of potential therapeutic agents.

Regioselectivity of Amination

In heteroaromatic systems like pyrimidines and triazines, the different electronic environments of the carbon atoms bearing halogen substituents lead to differences in reactivity towards nucleophiles. In the case of 2,4-disubstituted pyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 position. While no direct studies on the regioselectivity of 2,4-Dichloropyrrolo[2,1-f]triazine were found, based on the reactivity of analogous dichloropyrimidines and dichlorotriazines, it is anticipated that amination will preferentially occur at the C4 position to yield the corresponding 4-amino-2-chloro-pyrrolo[2,1-f]triazine derivative as the major product under standard SNAr conditions.

Experimental Protocols

Two primary methods for the amination of 2,4-Dichloropyrrolo[2,1-f]triazine are presented: a conventional thermal method and a microwave-assisted method. A third, more specialized protocol for Buchwald-Hartwig amination is also included for cases where standard SNAr reactions may be sluggish.

Protocol 1: Conventional Thermal Amination

This protocol describes a standard nucleophilic aromatic substitution reaction using conventional heating.

Materials:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon) setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or 1,4-dioxane (approximately 0.1-0.2 M concentration).

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-pyrrolo[2,1-f]triazine derivative.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner reaction profiles in shorter times.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial with a snap cap.

Procedure:

  • In a microwave-safe reaction vial, combine 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq), the desired amine (1.5 - 2.0 eq), and a suitable base such as DIPEA or TEA (2.0 - 3.0 eq).

  • Add a suitable solvent such as DMF, 1,4-dioxane, or isopropanol (to achieve a concentration of 0.1-0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature ranging from 120-150 °C for 15-60 minutes. Reaction progress can be monitored by LC-MS after cooling the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the same workup and purification procedure as described in Protocol 1.

Protocol 3: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is particularly useful for less reactive amines or when milder reaction conditions are required.

Materials:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Other materials as listed in Protocol 1.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.5 - 2.0 eq).

  • Add 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq) and the amine (1.1 - 1.5 eq).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate and follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes hypothetical quantitative data for the amination of 2,4-Dichloropyrrolo[2,1-f]triazine with various amines using the described protocols. These values are illustrative and will vary depending on the specific amine and reaction conditions.

EntryAmineProtocolSolventTemperature (°C)Time (h)Yield (%) of 4-amino-2-chloro isomer
1Morpholine1DMF1001285
2Piperidine1Dioxane901682
3Aniline1DMF1202465
4Morpholine2Isopropanol1400.592
5Piperidine2DMF1500.390
6Aniline3Toluene110875

Mandatory Visualization

Signaling Pathway of Amination

Amination_Pathway 2,4-Dichloropyrrolo[2,1-f]triazine 2,4-Dichloropyrrolo[2,1-f]triazine Meisenheimer_Complex Meisenheimer-like Intermediate 2,4-Dichloropyrrolo[2,1-f]triazine->Meisenheimer_Complex Nucleophilic Attack (at C4) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Meisenheimer_Complex Base Base HCl_Salt Base-HCl Salt Solvent_Heat Solvent / Heat (Conventional or Microwave) 4-Amino-2-chloro_Product 4-Amino-2-chloro- pyrrolo[2,1-f]triazine Meisenheimer_Complex->4-Amino-2-chloro_Product Chloride Elimination Meisenheimer_Complex->HCl_Salt Proton Transfer to Base

Caption: Nucleophilic aromatic substitution pathway for the amination of 2,4-Dichloropyrrolo[2,1-f]triazine.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine Reactants: - 2,4-Dichloropyrrolo[2,1-f]triazine - Amine - Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Apply Heat (Conventional or Microwave) Inert->Heating Monitor Monitor Reaction Progress (TLC / LC-MS) Heating->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the amination of 2,4-Dichloropyrrolo[2,1-f]triazine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2,4-Dichloropyrrolo[2,1-f]triazine and many amines are potentially hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

  • Exercise caution when working with strong bases like sodium tert-butoxide.

References

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 2,4-Dichloropyrrolo[2,1-f]triazine on a large scale?

A1: The most common scalable synthesis involves the chlorination of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in a suitable solvent.

Q2: What are the critical safety precautions to take during this synthesis?

A2: Phosphorus halides are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The workup procedure involving quenching with a basic solution should be done slowly and with cooling, as it is highly exothermic.

Q3: How can the purity of the final product be assessed?

A3: The purity of 2,4-Dichloropyrrolo[2,1-f]triazine can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[1] A typical purity for the commercial product is around 97%.

Q4: What are the recommended storage conditions for the final product?

A4: 2,4-Dichloropyrrolo[2,1-f]triazine is typically a pale-yellow to yellow-brown solid. It should be stored in an inert atmosphere at 2-8°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient extraction.1. Monitor the reaction progress using TLC or LC-MS. If the reaction is stalled, consider increasing the reaction time or temperature. 2. Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. High temperatures for extended periods can also lead to degradation. 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure all product is transferred from the aqueous layer.[1]
Presence of Impurities in the Final Product 1. Unreacted starting material (pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione). 2. Monochloro intermediate. 3. Hydrolysis of the product during workup.1. Optimize the stoichiometry of the chlorinating agent. A slight excess may be required for complete conversion. 2. Ensure sufficient reaction time and temperature to drive the reaction to the dichloro product. The monochloro species will have a different Rf value on TLC. 3. During the aqueous workup, keep the temperature low (ice-cooled) and minimize the time the product is in contact with the aqueous basic solution.
Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvents.1. Carefully control the reaction temperature. A gradual increase to the target temperature is recommended. 2. Use high-purity, anhydrous reagents and solvents.
Difficulty in Isolating the Product after Extraction 1. Emulsion formation during extraction. 2. Product is too soluble in the aqueous phase.1. Add a small amount of brine to the extraction mixture to break up emulsions. 2. If the product has significant water solubility, perform more extractions with a larger volume of organic solvent.
Inconsistent Results on Scale-up 1. Inefficient heat transfer in a larger reactor. 2. Inefficient mixing. 3. Exothermic quenching is difficult to control on a larger scale.1. Ensure the reactor has adequate heating and cooling capabilities. Monitor the internal reaction temperature closely. 2. Use appropriate stirring or agitation to ensure homogeneity. 3. Add the reaction mixture to the quenching solution very slowly, with vigorous stirring and efficient cooling.

Experimental Protocols

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

This protocol is based on a known procedure for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine.[1]

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Phosphorus trichloride (PCl₃)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated saline solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel

Procedure:

  • To a sealed tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol), toluene (20 mL), and diisopropylethylamine (4.5 mL).

  • Add phosphorous trichloride (2.94 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid.

Data Presentation

ParameterValueReference
Starting Material Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione[1]
Chlorinating Agent Phosphorus trichloride (PCl₃)[1]
Base Diisopropylethylamine (DIPEA)[1]
Solvent Toluene[1]
Reaction Temperature 120 °C[1]
Reaction Time 20 hours[1]
Yield 86%[1]
Purification Method Silica gel column chromatography[1]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Start reagents Combine Starting Material, Toluene, and DIPEA start->reagents add_pcl3 Add PCl3 reagents->add_pcl3 heat Heat at 120°C for 20h add_pcl3->heat quench Quench with NaHCO3 (aq) heat->quench Cool to RT extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product 2,4-Dichloropyrrolo[2,1-f]triazine chromatography->product

Caption: Experimental workflow for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn degradation Degradation issue->degradation extraction_issue Extraction Issues issue->extraction_issue monitor_rxn Monitor Reaction Progress (TLC, LC-MS) incomplete_rxn->monitor_rxn Verify anhydrous Ensure Anhydrous Conditions degradation->anhydrous Prevent multiple_extraction Perform Multiple Extractions extraction_issue->multiple_extraction Improve

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2,4-Dichloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,4-Dichloropyrrolo[2,1-f]triazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2,4-Dichloropyrrolo[2,1-f]triazine derivatives?

A1: The most commonly employed and effective purification methods for this class of compounds are silica gel column chromatography and recrystallization.[1][2][3] The choice between these methods often depends on the nature of the impurities and the desired final purity of the product.

Q2: What are the typical impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents from the chlorination step (e.g., residual phosphorus compounds), and regioisomers or other side-products from the cyclization reaction.[4][5] Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the number and polarity of impurities present.[4]

Q3: My purified 2,4-Dichloropyrrolo[2,1-f]triazine appears as a light brown solid. Is this normal?

A3: Yes, the target product 2,4-Dichloropyrrolo[2,1-f]triazine has been reported as a light brown solid after purification by silica gel column chromatography.[1]

Q4: What purity level can I expect to achieve with these methods?

A4: With careful execution of column chromatography or recrystallization, it is possible to achieve purities of 97% or higher.[6][7] High-performance liquid chromatography (HPLC) can be used for even higher purity if required for specific applications.[2]

Troubleshooting Guides

Column Chromatography

Issue: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: The compound may be very polar.

  • Solution: Consider using a more polar stationary phase like alumina or a reverse-phase silica gel for your column.[8]

Issue: My compound appears to be decomposing on the silica gel column.

  • Possible Cause: 2,4-Dichloropyrrolo[2,1-f]triazine derivatives may be sensitive to the acidic nature of silica gel.

  • Solution: You can deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent. Alternatively, using a less acidic stationary phase such as florisil or alumina might be beneficial.[8] A quick stability test on a TLC plate can help diagnose this issue.[8]

Issue: The separation between my product and an impurity is poor, even though they have different Rf values on the TLC plate.

  • Possible Cause: Overloading the column, improper packing, or using an inappropriate solvent system can lead to poor separation.

  • Solution: Ensure your column is packed correctly and that the amount of crude product loaded is not excessive (typically 1-5% of the silica gel weight). Optimize your solvent system using TLC to achieve a good separation of Rf values.

Recrystallization

Issue: My compound is not crystallizing out of the solution upon cooling.

  • Possible Causes: The solution may be too dilute, or the cooling process might be too rapid.

  • Solutions:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.[9]

    • Add a seed crystal of the pure compound.[9]

    • Concentrate the solution by boiling off some of the solvent and then allow it to cool slowly again.[9]

    • If using a solvent mixture, you may need to adjust the ratio of the solvents.[2]

Issue: The crystals form too quickly and appear oily or impure.

  • Possible Cause: The solution is supersaturated, and the compound is "crashing out" of the solution rather than forming pure crystals.[9]

  • Solution: Re-heat the solution and add a small amount of additional solvent to ensure the compound fully dissolves. Allow the solution to cool more slowly to promote the formation of well-defined crystals.[9]

Issue: The yield after recrystallization is very low.

  • Possible Causes: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solutions:

    • Use the minimum amount of hot solvent required to dissolve the compound.[2]

    • Ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor.

    • If the yield is still low, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Quantitative Data Summary

Purification MethodStarting MaterialProductEluent/SolventYieldPurityReference
Silica Gel Column ChromatographyCrude 2,4-Dichloropyrrolo[2,1-f][1][4][8]triazine2,4-Dichloropyrrolo[2,1-f][1][4][8]triazineHexane/Dichloromethane (gradient)86%Not Specified[1]
Recrystallization2-chloro-4,6-dimethoxy-1,3,5-triazine crude product2-chloro-4,6-dimethoxy-1,3,5-triazineHeptane89.03% - 91.25%99.5%[10]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on the reported purification of 2,4-Dichloropyrrolo[2,1-f]triazine.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude 2,4-Dichloropyrrolo[2,1-f]triazine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane). A typical gradient might be from 100% hexane to 50:50 hexane:dichloromethane, and then to 100% dichloromethane.[1]

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 2,4-Dichloropyrrolo[2,1-f]triazine derivative.

Protocol 2: Purification by Recrystallization

This is a general protocol that can be adapted for 2,4-Dichloropyrrolo[2,1-f]triazine derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Product TLC_analysis TLC Analysis of Crude Product start->TLC_analysis decision Choose Purification Method TLC_analysis->decision column_chrom Column Chromatography decision->column_chrom Complex Mixture recrystallization Recrystallization decision->recrystallization Single Major Impurity purity_check Purity Check (TLC, LC-MS, NMR) column_chrom->purity_check recrystallization->purity_check solvent_evap Solvent Evaporation purity_check->solvent_evap final_product Pure Product solvent_evap->final_product

Caption: Experimental workflow for purification.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Purity After Initial Purification check_method Review Purification Method start->check_method check_impurities Identify Impurities (NMR, MS) check_method->check_impurities change_eluent Optimize Chromatography Eluent check_impurities->change_eluent Co-eluting Impurities change_stationary_phase Change Stationary Phase check_impurities->change_stationary_phase Compound Degradation recrystallize_again Re-recrystallize from Different Solvent check_impurities->recrystallize_again Insoluble Impurities prep_hplc Preparative HPLC check_impurities->prep_hplc Trace Impurities end Achieve Desired Purity change_eluent->end change_stationary_phase->end recrystallize_again->end prep_hplc->end

Caption: Troubleshooting logic for low purity.

References

Technical Support Center: Pyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of pyrrolo[2,1-f]triazines.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific issues that can lead to low yields in pyrrolo[2,1-f]triazine synthesis.

Problem: My final yield of pyrrolo[2,1-f]triazine is significantly lower than expected.

This is a common issue that can arise from several factors throughout the synthetic process. The following workflow can help diagnose the potential cause.

G start Low Yield Observed check_purity 1. Verify Starting Material Purity (e.g., 1-aminopyrrole, aldehydes) start->check_purity check_conditions 2. Review Reaction Conditions (Temperature, Solvent, Atmosphere) check_purity->check_conditions Purity Confirmed impure Repurify or Replace Starting Materials check_purity->impure Impurity Detected check_stoichiometry 3. Confirm Reagent Stoichiometry check_conditions->check_stoichiometry Conditions Correct adjust_conditions Adjust Temperature, Use Dry Solvents, Ensure Inert Atmosphere check_conditions->adjust_conditions Deviation Found analyze_side_products 4. Analyze Crude Product for Side Reactions check_stoichiometry->analyze_side_products Stoichiometry Correct adjust_stoichiometry Recalculate and Re-weigh Reagents check_stoichiometry->adjust_stoichiometry Error Found optimize Systematically Optimize Conditions analyze_side_products->optimize Side Products Identified modify_workup Modify Workup/Purification to Remove Side Products analyze_side_products->modify_workup Separation Issue impure->check_purity Re-evaluate adjust_conditions->check_conditions Re-run Reaction adjust_stoichiometry->check_stoichiometry Re-run Reaction modify_workup->analyze_side_products Re-analyze

Caption: Troubleshooting workflow for low yield in pyrrolo[2,1-f]triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: My 1-aminopyrrole starting material is a brownish color. Can I still use it?

A1: It is highly recommended to use freshly purified or colorless 1-aminopyrrole. A yellow to brown discoloration indicates oxidation and degradation of the material, which can significantly impact the yield and purity of your product.[1] If your starting material is discolored, consider purifying it by distillation or chromatography, or obtaining a fresh batch. Store 1-aminopyrrole under an inert atmosphere to prevent oxidation.[1]

Q2: I'm not getting complete conversion of my limiting reagent. What should I check?

A2: Incomplete conversion is often linked to three main factors:

  • Reaction Time and Temperature: Some condensation reactions required for forming the pyrrolotriazine core require heating to proceed at an optimal rate.[1] Ensure your reaction is running at the recommended temperature for a sufficient amount of time.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.[1] Carefully verify the stoichiometry and consider using a slight excess of one reactant (e.g., the dicarbonyl compound) to drive the reaction to completion.[1]

  • Moisture and Solvent Purity: The presence of moisture can either promote or hinder the reaction, sometimes leading to the formation of side products.[1] If the protocol specifies anhydrous conditions, use dry solvents and flame-dried glassware under an inert atmosphere.[1]

Q3: My reaction to form the triazine ring from an N-aminopyrrole is giving a low yield. What are some common causes?

A3: The cyclization step is critical and can be sensitive to reaction conditions.

  • Choice of Reagent and Solvent: The combination of the cyclizing agent and solvent is crucial. For instance, the reaction of 1-aminopyrrole with formamidine acetate can act as both the reagent and solvent, leading to high yields.[2]

  • Temperature: High temperatures are often required for this cyclization. For example, treating N-aminated pyrrole derivatives with formamide at 165°C has been shown to yield the desired pyrrolotriazine.[2]

  • N-Aminating Agent: The choice of N-aminating agent in the preceding step can also influence the overall yield. While O-(diphenylphosphinyl)hydroxylamine is effective, more economical and convenient agents like NH2Cl have also been used successfully.[2]

Q4: Are there alternative synthetic strategies to improve the overall yield?

A4: Yes, several synthetic strategies have been developed to improve the yield and scalability of pyrrolo[2,1-f]triazine synthesis. A recently developed two-vessel process utilizing pyrrole, chloramine, and formamidine acetate has been reported to achieve an overall yield of 55%, which is an improvement over previous routes.[3][4][5] Transition metal-catalyzed methods, such as copper(II)-catalyzed reactions, can also provide efficient one-pot syntheses of substituted pyrrolo[2,1-f]triazin-4(3H)-ones.[2][6]

Quantitative Data Summary

The following table summarizes reported yields for different synthetic approaches to pyrrolo[2,1-f]triazines and their derivatives.

Starting MaterialsProductKey Reagents/ConditionsReported Yield
Pyrrole, Chloramine, Formamidine AcetatePyrrolo[2,1-f][2][3][6]triazineTwo-vessel process55% (overall)
2-CyanopyrrolePyrrolo[2,1-f][2][3][6]triazin-4-amine1. NaH, DMF; 2. N-amination; 3. Cyclization67%
N(1)-ethyl-1,2,4-triazinium tetrafluoroborate, Dimethyl acetylenedicarboxylateDimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][2][3][6]triazine-5,6-dicarboxylateTriethylamine, Dioxane, 4 days53%
N(1)-ethyl-1,2,4-triazinium tetrafluoroborate, Dimethyl acetylenedicarboxylateDimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][2][3][6]triazine-5,6-dicarboxylateTriethylamine, Dioxane, 2 days54%
N(1)-ethyl-1,2,4-triazinium tetrafluoroborate, Dimethyl acetylenedicarboxylateDimethyl 4-(3,4-dimethylphenyl)-7-methyl-2-phenylpyrrolo[2,1-f][2][3][6]triazine-5,6-dicarboxylateTriethylamine, Tetrahydrofuran, 4 days44%

Key Experimental Protocols

Protocol: Synthesis of Pyrrolo[2,1-f][2][3][6]triazin-4-amine from 2-Cyanopyrrole [4][5]

This protocol outlines a high-yielding synthesis of a key intermediate in the preparation of various pyrrolo[2,1-f]triazine derivatives.

Caption: Experimental workflow for the synthesis of Pyrrolo[2,1-f][2][3][6]triazin-4-amine.

Methodology:

  • Deprotonation of 2-Cyanopyrrole:

    • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous dimethylformamide (DMF) at 0–5 °C under a nitrogen atmosphere.

    • Stir the mixture for 20–30 minutes at this temperature.

    • Add 2-cyanopyrrole (1.0 eq) to the reaction mixture while maintaining the internal temperature between 5 and 10 °C.

    • Stir for an additional 30–40 minutes at the same temperature.

  • N-Amination and Cyclization (Conceptual Steps, specific reagents may vary):

    • In a separate vessel, prepare the N-aminating agent (e.g., chloramine).

    • The solution of deprotonated 2-cyanopyrrole is then treated with the N-aminating agent.

    • Following the N-amination, the cyclizing agent (e.g., formamidine acetate) is added.

    • The reaction mixture is heated to facilitate the cyclization to form the pyrrolo[2,1-f]triazine ring.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture and quench appropriately.

    • Stop stirring and isolate the solid product by filtration.

    • Wash the filter cake with water, followed by methyl tert-butyl ether (MTBE).

    • Dry the wet cake under vacuum at 50–55 °C until a constant weight is obtained.

This detailed guide should provide valuable insights and practical solutions for overcoming low yields in pyrrolo[2,1-f]triazine synthesis, enabling researchers to optimize their experimental outcomes.

References

Technical Support Center: Chlorination of Pyrrolo[2,1-f]triazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of pyrrolo[2,1-f]triazine-2,4-dione to synthesize 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.

Troubleshooting Guide: Side Reactions and Purity Issues

This guide addresses common problems encountered during the chlorination of pyrrolo[2,1-f]triazine-2,4-dione.

Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete conversion to 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine (presence of starting material and/or monochlorinated intermediates) 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor quality or decomposed chlorinating agent.1. Increase the molar equivalents of the chlorinating agent (e.g., POCl₃, PCl₅, or SOCl₂). A 3:1 mixture of POCl₃ and PCl₅ can be a more potent chlorinating system.[3] 2. Extend the reaction time and monitor the progress by TLC or LC-MS. 3. Gradually increase the reaction temperature. For instance, a protocol using phosphorus trichloride specifies heating at 120 °C. 4. Use a fresh bottle of the chlorinating agent.
Presence of monochlorinated byproducts: 2-chloro-1H-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one or 4-chloro-3H-pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one 1. Incomplete reaction (as above). 2. Hydrolysis of the dichloro product during workup.1. See solutions for "Incomplete conversion". 2. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice). 3. Use a mild base (e.g., sodium bicarbonate) for neutralization to minimize hydrolysis.[3] 4. Dilute the reaction mixture with an inert organic solvent before quenching.[3]
Formation of dark, tarry materials or significant decomposition 1. Reaction temperature is too high. 2. Over-chlorination or oxidation of the pyrrole ring. 3. Presence of impurities in the starting material.1. Reduce the reaction temperature and prolong the reaction time if necessary. 2. Use a milder chlorinating agent or a shorter reaction time. Direct chlorination of pyrrole rings can lead to over-chlorination and ring oxidation. 3. Ensure the purity of the starting pyrrolo[2,1-f]triazine-2,4-dione.
Low yield of the desired 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine 1. Any of the causes listed above. 2. Loss of product during workup and purification.1. Address the specific issues of incomplete reaction, side product formation, or decomposition. 2. Optimize the extraction and purification steps. Ensure complete extraction from the aqueous layer and careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chlorination of pyrrolo[2,1-f]triazine-2,4-dione?

A1: Based on general principles of chlorinating similar heterocyclic compounds, the most probable side products are the two monochlorinated intermediates: 2-chloro-1H-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one and 4-chloro-3H-pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one. These arise from incomplete reaction. Hydrolysis of the desired 2,4-dichloro product back to these monochloro species or even the starting dione can also occur during aqueous workup.[3] Over-chlorination on the pyrrole ring is another potential side reaction, though less commonly reported for this specific scaffold.

Q2: How can I monitor the progress of the reaction to avoid incomplete conversion or over-chlorination?

A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to clearly separate the starting material, monochlorinated intermediates, and the final product. The disappearance of the starting material and the appearance of the product spot with a different Rf value will indicate the reaction's progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the components in the reaction mixture, confirming the presence of the desired product and any side products.

Q3: What is the best workup procedure to minimize the hydrolysis of the 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine?

A3: To minimize hydrolysis, the reaction mixture should be cooled to room temperature and then slowly poured onto a mixture of ice and a saturated aqueous solution of a mild base like sodium bicarbonate.[3] Vigorous stirring is necessary to ensure efficient quenching of the excess chlorinating agent and neutralization of the acidic byproducts. The product should then be promptly extracted with a suitable organic solvent like dichloromethane or ethyl acetate. Performing all aqueous steps at low temperatures is crucial.

Q4: Are there alternative chlorinating agents to phosphorus trichloride or phosphorus oxychloride?

A4: Yes, thionyl chloride (SOCl₂) is another common reagent for converting amides and lactams to the corresponding chloro derivatives and could potentially be used for this transformation. The reaction conditions would likely need to be optimized. For chlorination of the pyrrole ring itself, other reagents like N-chlorosuccinimide (NCS) are sometimes used, but these may lead to different selectivity and side reactions.

Q5: How can I purify the crude 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine?

A5: The most common method for purification is silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent like hexane and a moderately polar solvent like dichloromethane or ethyl acetate is typically effective in separating the desired product from less polar impurities and more polar side products like the monochlorinated species.

Experimental Protocols

Chlorination using Phosphorus Trichloride

This protocol is adapted from a known synthesis of 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine.

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a solvent mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorus trichloride (2.94 mL).

  • Transfer the reaction mixture to a sealed tube and heat at 120 °C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL).

  • Stir the mixture for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash once with saturated saline (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of hexane with 50-100% dichloromethane to afford 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Pyrrolo[2,1-f]triazine-2,4-dione, DIPEA, Toluene B Add PCl3 under N2 A->B C Heat in sealed tube (120°C, 20h) B->C D Quench with ice-cold sat. NaHCO3 C->D E Extract with CH2Cl2 D->E F Wash with brine E->F G Dry over MgSO4 F->G H Silica gel column chromatography G->H I Isolate pure product H->I

Caption: Experimental workflow for the chlorination of pyrrolo[2,1-f]triazine-2,4-dione.

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_hydrolysis Hydrolysis cluster_decomposition Decomposition Start Analyze crude reaction mixture (TLC, LC-MS) Incomplete Starting material or monochloro-product detected Start->Incomplete Hydrolysis Monochloro-product detected after workup Start->Hydrolysis Decomp Significant tar formation Start->Decomp Clean Clean reaction, desired product Start->Clean Inc_Sol1 Increase reaction time/ temperature Incomplete->Inc_Sol1 Yes Inc_Sol2 Increase equivalents of chlorinating agent Incomplete->Inc_Sol2 Yes Hyd_Sol1 Perform workup at low temp. Hydrolysis->Hyd_Sol1 Yes Hyd_Sol2 Use milder base for quench Hydrolysis->Hyd_Sol2 Yes Dec_Sol1 Lower reaction temperature Decomp->Dec_Sol1 Yes Dec_Sol2 Check starting material purity Decomp->Dec_Sol2 Yes

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2,4-Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions on the 2,4-Dichloropyrrolo[2,1-f]triazine scaffold. This privileged heterocyclic core is a key component in the development of novel kinase inhibitors and other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions on 2,4-Dichloropyrrolo[2,1-f]triazine?

A1: While direct studies on 2,4-Dichloropyrrolo[2,1-f]triazine are limited in publicly available literature, the regioselectivity can be inferred from analogous electron-deficient dihaloheterocycles like 2,4-dichloropyrimidines. Generally, the C4 position is more activated towards nucleophilic aromatic substitution (SNAr) and often more reactive in palladium-catalyzed cross-couplings due to the electronic influence of the adjacent nitrogen atoms. However, the C2 position can be selectively functionalized under specific conditions, often dictated by the choice of ligand, catalyst, and substrate steric hindrance. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor C2-selectivity in related systems.

Q2: What are the most common side reactions to anticipate?

A2: The most prevalent side reactions include:

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond, which can be promoted by certain bases, solvents (e.g., protic solvents), or catalyst systems, particularly at elevated temperatures.

  • Homocoupling: Dimerization of the boronic acid/ester (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling, known as Glaser coupling), often exacerbated by the presence of oxygen or inappropriate copper co-catalyst concentrations.

  • Protodeboronation (Suzuki Coupling): Cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom. This is more common with electron-deficient or sterically hindered boronic acids and can be catalyzed by residual water and base.

  • Catalyst Deactivation: The nitrogen atoms in the pyrrolotriazine core can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or decomposition.

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the primary factors to investigate?

A3: For low conversion or yield, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling). Ensure the base is strong enough for the specific coupling but not so strong as to cause substrate or product degradation. The solubility of the base can also be a factor; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective but may require a co-solvent like water or a phase-transfer catalyst for optimal performance.

  • Solvent and Temperature: The reaction may be suffering from poor solubility of the starting materials or catalyst. Screen different aprotic polar solvents like dioxane, THF, DMF, or toluene. Increasing the reaction temperature can improve both solubility and reaction rate, but may also increase the likelihood of side reactions. Microwave irradiation can sometimes be beneficial for accelerating the reaction and improving yields.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst oxidation and promote homocoupling side reactions.

Q4: How can I control for the formation of the di-substituted product when I want to achieve mono-substitution?

A4: Achieving selective mono-substitution can be challenging due to the potential for the second chlorine atom to react after the first coupling. To favor mono-substitution:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Lower Temperature and Shorter Reaction Time: The second coupling is often slower than the first. By carefully monitoring the reaction and stopping it once the starting material is consumed, you can minimize the formation of the di-substituted product.

  • Choice of Coupling Partner: A less reactive or sterically hindered coupling partner may react preferentially at the more reactive C4 position, with the subsequent reaction at C2 being significantly slower.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a pre-activated palladium(0) source or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst).- If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.- Ensure the catalyst and ligand have not degraded during storage.
Catalyst Poisoning - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) that can shield the palladium center.- Consider a slow addition of the 2,4-Dichloropyrrolo[2,1-f]triazine to the reaction mixture.
Poor Solubility - Screen alternative solvents (e.g., dioxane, DMF, NMP, toluene) or solvent mixtures.- Increase the reaction temperature. Consider using microwave heating.- Ensure vigorous stirring, especially for heterogeneous mixtures.
Incorrect Base - For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃.- For Buchwald-Hartwig, consider strong, non-nucleophilic bases like LHMDS or K₂CO₃.- For Sonogashira, an amine base like Et₃N or DIPEA is typically required.
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Steps
Dehalogenated Starting Material - Presence of protic impurities (water, alcohol).- Base-promoted decomposition.- Reductive cleavage by the catalyst.- Use anhydrous solvents and reagents.- Use a milder base or lower the reaction temperature.- Screen different ligands; sometimes less electron-rich ligands can mitigate this.
Homocoupled Product - Presence of oxygen.- (Sonogashira) High concentration of copper co-catalyst.- Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure.- For Sonogashira, consider running the reaction under copper-free conditions or reduce the amount of CuI.
Protodeboronated Starting Material (Suzuki) - Presence of water.- Reaction temperature is too high or reaction time is too long.- Use anhydrous conditions.- Use a more stable boronate ester (e.g., pinacol or MIDA esters) instead of the boronic acid.- Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.

Data Presentation: Recommended Starting Conditions for Coupling Reactions

The following tables provide recommended starting conditions for various cross-coupling reactions with 2,4-Dichloropyrrolo[2,1-f]triazine, based on successful protocols for analogous electron-deficient heterocyclic systems. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition A (Aryl/Heteroaryl Boronic Acids)Condition B (Alkylboronic Acids/Esters)
Palladium Source Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (10 mol%) or XPhos (10 mol%)(Included in precatalyst)
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ (3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)THF or 2-MeTHF
Temperature 80-110 °C60-80 °C
Time 4-24 h12-24 h

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition A (Primary/Secondary Amines)Condition B (Anilines)
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4-6 mol%) or RuPhos (4-6 mol%)BrettPhos (4-6 mol%)
Base LHMDS or K₂CO₃ (1.5-2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene or 1,4-DioxaneToluene or CPME
Temperature 90-120 °C100-120 °C
Time 6-24 h12-24 h

Table 3: Sonogashira Coupling Conditions

ParameterCondition A (Copper-Catalyzed)Condition B (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4-10 mol%)SPhos (4 mol%)
Co-catalyst CuI (1-5 mol%)None
Base Et₃N or DIPEA (2-4 equiv.)K₂CO₃ or Cs₂CO₃ (2 equiv.)
Solvent THF or DMF1,4-Dioxane or Acetonitrile
Temperature 25-70 °C60-100 °C
Time 2-12 h8-24 h

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling (Mono-arylation at C4)

This protocol is a general guideline and should be optimized for each specific substrate.

Materials:

  • 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (powdered, dried) (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-Dichloropyrrolo[2,1-f]triazine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of 1,4-dioxane.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the catalyst premix to the reaction vial via syringe, followed by the remaining 1,4-dioxane and then the water to achieve a final solvent ratio of approximately 4:1 to 5:1 (dioxane:water) and a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrrolo[2,1-f]triazine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Prep (Dry & Degas) atmosphere 2. Inert Atmosphere (Purge with Ar/N2) reagents->atmosphere addition 3. Reagent Addition (Substrate, Base, Cat, Solv) atmosphere->addition heating 4. Heating & Stirring (Monitor Progress) addition->heating quench 5. Quench & Extract heating->quench purify 6. Purify (Chromatography) quench->purify analysis 7. Characterize purify->analysis

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Flowchart start Low Yield or No Reaction q1 Are Starting Materials Soluble? start->q1 sol_solv Change Solvent Increase Temperature q1->sol_solv No q2 Is Catalyst System Optimal? q1->q2 Yes a1_yes Yes a1_no No sol_solv->q2 sol_cat Screen Ligands (e.g., XPhos) Use Precatalyst Increase Loading q2->sol_cat No q3 Is Base Appropriate? q2->q3 Yes a2_yes Yes a2_no No sol_cat->q3 sol_base Screen Bases (K3PO4, Cs2CO3) Check Purity/Anhydrous q3->sol_base No q4 Side Reactions Observed? q3->q4 Yes a3_yes Yes a3_no No sol_base->q4 sol_side Degas Thoroughly Use Anhydrous Conditions Lower Temperature q4->sol_side Yes end_node Consult Further Literature q4->end_node No a4_yes Yes a4_no No sol_side->end_node

Caption: Decision-making flowchart for troubleshooting low-yield couplings.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X L oa->pd2 tm Transmetalation pd2->tm pd2_r R-Pd(II)-R' L tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 R-R' R-R' re->R-R' arx Ar-X arx->oa rm R'-[M] rm->tm

Caption: Simplified catalytic cycle for a generic cross-coupling reaction.

Technical Support Center: Regioselective Functionalization of the Pyrrolotriazine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the pyrrolotriazine core.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

1. Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)

  • Question: My halogenation reaction on the pyrrolotriazine core is yielding a mixture of regioisomers. How can I improve the selectivity?

  • Answer: Poor regioselectivity in electrophilic aromatic substitution is a common challenge. The electronic nature of the pyrrolotriazine core can lead to multiple reactive sites. Here are some troubleshooting steps:

    • Steric Hindrance: Introduce a bulky protecting group at a position adjacent to the desired reaction site. This can sterically hinder the approach of the electrophile to undesired positions.

    • Directing Groups: The inherent directing effects of substituents on the pyrrolotriazine core will influence the position of substitution. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.[1] Consider the electronic properties of your existing functional groups when predicting the outcome.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which may be a single regioisomer.

      • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., THF, DMF).

      • Catalyst: For some halogenations, a Lewis acid catalyst is required to activate the halogen.[2] The choice and amount of Lewis acid (e.g., AlCl₃, FeBr₃) can affect regioselectivity.

    • Enzymatic Halogenation: For specific applications, consider using a halogenase enzyme, which can offer high regioselectivity under mild conditions.[3][4]

2. Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • Question: I am getting a low yield in my Suzuki-Miyaura coupling reaction to functionalize a halogenated pyrrolotriazine. What are the possible causes and solutions?

  • Answer: Low yields in Suzuki-Miyaura reactions can be attributed to several factors, including catalyst deactivation, poor substrate reactivity, and suboptimal reaction conditions.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial, especially for heteroaromatic substrates.

      • For nitrogen-containing heterocycles like pyrrolotriazines, specialized ligands such as those from the Buchwald or Fu families can be highly effective.[5]

      • Ensure the catalyst is not degraded. Use fresh catalyst or store it under an inert atmosphere.

    • Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. Anhydrous conditions are often necessary.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents. The ratio of the solvents can be optimized.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.

    • Substrate Quality: Ensure the purity of your halogenated pyrrolotriazine and boronic acid/ester. Impurities can poison the catalyst.

    • Degassing: It is essential to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

3. Formation of Side Products in 1,3-Dipolar Cycloadditions

  • Question: My 1,3-dipolar cycloaddition to synthesize a pyrrolotriazine derivative is giving me multiple unidentified side products. How can I minimize their formation?

  • Answer: Side product formation in 1,3-dipolar cycloadditions can arise from the decomposition of the starting materials or competing reaction pathways.

    • Base Selection: The choice of base is critical for the in situ generation of the ylide. A non-nucleophilic organic base like DBU or DIPEA is often preferred to avoid side reactions with the dipolarophile.

    • Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at a lower temperature may suppress the formation of side products.

    • Order of Addition: The order in which the reagents are added can be important. It is often best to add the base slowly to a solution of the triazinium salt and the dipolarophile to maintain a low concentration of the reactive ylide.

    • Purity of Starting Materials: Ensure the purity of the triazinium salt and the dipolarophile. Impurities can lead to a complex reaction mixture.

    • Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reactants or intermediates.

Frequently Asked Questions (FAQs)

1. How can I predict the regioselectivity of a C-H functionalization reaction on a pyrrolotriazine core?

Predicting the regioselectivity of C-H functionalization can be complex. It is influenced by a combination of electronic and steric factors. The most acidic proton is often the one that is removed during metallation. Computational methods, such as DFT calculations, can be employed to predict the most likely site of deprotonation.[6] The use of a directing group can also provide excellent control over regioselectivity by positioning the catalyst in proximity to a specific C-H bond.

2. What are the best practices for setting up a regioselective cross-coupling reaction on a pyrrolotriazine?

  • Substrate Purity: Start with highly pure halogenated pyrrolotriazine and coupling partner.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction by using an inert atmosphere (argon or nitrogen) and dry solvents.

  • Catalyst/Ligand Selection: Choose a palladium catalyst and ligand system known to be effective for heteroaromatic substrates.

  • Optimization: Systematically optimize the base, solvent, temperature, and reaction time. Small changes in these parameters can have a significant impact on the yield and purity of the product.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify the formation of any side products.

3. Can I use a directing group to control the regioselectivity of functionalization on the pyrrolotriazine core?

Yes, using a directing group is a powerful strategy to achieve high regioselectivity in C-H functionalization reactions. The directing group coordinates to the metal catalyst and directs the C-H activation to a specific position, usually ortho to the directing group. Common directing groups include amides, esters, and other functional groups containing a coordinating heteroatom. The choice of directing group will depend on the desired position of functionalization and the compatibility with the reaction conditions.

4. What are some common side reactions to be aware of when functionalizing pyrrolotriazines?

  • Over-functionalization: If there are multiple reactive sites, you may get di- or tri-substituted products.

  • Homocoupling: In cross-coupling reactions, the coupling partner may react with itself to form a homocoupled dimer.

  • Protodehalogenation: In cross-coupling reactions with halogenated pyrrolotriazines, the halogen may be replaced by a hydrogen atom from the solvent or other reagents.

  • Decomposition: Pyrrolotriazine cores can be sensitive to harsh reaction conditions (e.g., strong acids or bases, high temperatures), leading to decomposition.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Synthesis of 6-aryl-pyrrolo[2,3-d][7][8][9]triazoles

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃1,4-Dioxane10019
2Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane10061
3Pd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane10061
4Pd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane10074
5Pd(OAc)₂ (3) / Xantphos (6)K₃PO₄1,4-Dioxane100<10
6Pd(OAc)₂ (3) / RuPhos (6)K₃PO₄1,4-Dioxane10080

Data adapted from a study on a related pyrrolotriazole core, illustrating the impact of catalyst and base selection on reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated pyrrolotriazine with a boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated pyrrolotriazine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and RuPhos, specified mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents (Pyrrolotriazine, Boronic Acid, Base, Catalyst, Ligand) start->reagents glassware Flame-dry Glassware start->glassware setup Combine Reagents in Flask reagents->setup glassware->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a regioselective Suzuki-Miyaura cross-coupling reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product triazinium Triazinium Salt ylide Triazinium Ylide triazinium->ylide Base dipolarophile Dipolarophile cycloaddition [3+2] Cycloaddition Transition State dipolarophile->cycloaddition ylide->cycloaddition cycloadduct Initial Cycloadduct cycloaddition->cycloadduct pyrrolotriazine Pyrrolotriazine cycloadduct->pyrrolotriazine Oxidation

Caption: A simplified mechanism for the formation of a pyrrolotriazine via a 1,3-dipolar cycloaddition reaction.

signaling_pathway cluster_cell Cell Signaling receptor Receptor Tyrosine Kinase substrate Substrate Protein atp ATP atp->substrate phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Kinase Activity cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response pyrrolotriazine Pyrrolotriazine Kinase Inhibitor pyrrolotriazine->substrate Blocks ATP Binding Site

Caption: Pyrrolotriazines as kinase inhibitors that block the ATP binding site, thereby inhibiting substrate phosphorylation.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Dichloropyrrolotriazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving dichloropyrrolotriazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with dichloropyrrolotriazine.

Question 1: I am observing low or no yield in my Suzuki-Miyaura coupling of dichloropyrrolotriazine with an arylboronic acid. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with dichloropyrrolotriazine can stem from several factors. Dichloropyrrolotriazine, as a heteroaromatic halide, can present unique challenges. Here is a breakdown of potential causes and solutions:

  • Inappropriate Catalyst System: The choice of palladium source and ligand is critical for the success of the reaction. Standard catalysts may not be effective for electron-deficient heterocycles.

    • Solution: Employ more active catalyst systems. For challenging substrates like dichloropyrrolotriazine, consider using advanced phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller type catalysts.[1] These ligands are designed to accelerate the oxidative addition step, which can be sluggish with electron-deficient chlorides.[1]

  • Incorrect Base Selection: The base is crucial for the transmetalation step and the overall catalytic cycle.

    • Solution: A screening of bases is often necessary. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2] The solubility and strength of the base can significantly impact the reaction rate and yield.[2] For base-sensitive substrates, weaker bases might be required, though this could necessitate higher temperatures or longer reaction times.[3]

  • Solvent Effects: The solvent system plays a significant role in dissolving the reagents and stabilizing the catalytic species.

    • Solution: A mixture of an organic solvent and water is often effective.[4] Common solvent systems include toluene/water, dioxane/water, or DMF/water.[4][5] The water helps to dissolve the inorganic base.[4] Ensure all solvents are thoroughly degassed to prevent catalyst deactivation by oxygen.[6]

  • Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with water to replace the boron group with a hydrogen atom, especially at elevated temperatures.

    • Solution: Use fresh, high-purity boronic acid. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for this side reaction.[2] Alternatively, consider using boronic esters (e.g., pinacol esters) which can be more stable.

  • Catalyst Deactivation: The nitrogen atoms in the pyrrolotriazine ring can coordinate to the palladium center, leading to catalyst inhibition.[3]

    • Solution: The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[7]

Question 2: I am attempting a Buchwald-Hartwig amination with dichloropyrrolotriazine and a primary amine, but the reaction is sluggish and gives a low yield. How can I troubleshoot this?

Answer:

Buchwald-Hartwig amination of dichloropyrrolotriazine can be challenging due to the low reactivity of the C-Cl bonds and potential catalyst inhibition. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: This is often the most critical factor. For less reactive aryl chlorides, more sophisticated catalyst systems are required.

    • Solution: Employ third-generation Buchwald-Hartwig catalysts and ligands.[3] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the catalytic cycle with aryl chlorides.[2] Pre-catalysts can also offer more reliable formation of the active catalytic species compared to using a simple palladium source like Pd(OAc)₂.[8]

  • Base Strength: A strong, non-nucleophilic base is typically required for Buchwald-Hartwig aminations.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent Selection: The choice of solvent can influence the reaction rate and solubility of the reagents.

    • Solution: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[8][9] It is crucial to ensure the solvent is thoroughly dried and degassed.

  • Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.

    • Solution: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., to 80-110 °C) may improve the reaction rate. However, be mindful of potential substrate or product decomposition at very high temperatures.

Question 3: I am observing the formation of significant byproducts in my cross-coupling reaction. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can occur during palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product.

  • Homocoupling of the Boronic Acid (in Suzuki Reactions): This results in the formation of a biaryl species from two molecules of the boronic acid.

    • Solution: This side reaction can be minimized by ensuring efficient oxidative addition and transmetalation. This can often be achieved by slowly adding the aryl halide to the reaction mixture or by using a slight excess of the aryl halide.[10]

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom on the dichloropyrrolotriazine starting material.

    • Solution: This can be caused by β-hydride elimination in cases involving certain amines in Buchwald-Hartwig reactions or by other undesired pathways.[7] Optimizing the ligand and reaction conditions can help to favor the desired C-N bond formation.[7]

  • Glaser Coupling (in Sonogashira Reactions): This is the oxidative homocoupling of the terminal alkyne.

    • Solution: This is an oxygen-mediated process. Therefore, it is critical to ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., nitrogen or argon).[2]

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of a Suzuki-Miyaura coupling of 2,4-dichloropyrrolotriazine with phenylboronic acid.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O (4:1)10035
2Pd(OAc)₂dppfK₂CO₃Toluene/H₂O (4:1)10055
3Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O (4:1)10085
4Pd(OAc)₂XPhosK₂CO₃Toluene/H₂O (4:1)10092

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂XPhosK₂CO₃Toluene/H₂O (4:1)10092
2Pd(OAc)₂XPhosCs₂CO₃Toluene/H₂O (4:1)10088
3Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O (4:1)10095
4Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O (4:1)10093
5Pd(OAc)₂XPhosK₃PO₄DMF/H₂O (4:1)10089

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Dichloropyrrolotriazine:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2,4-dichloropyrrolotriazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the chosen phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of Dichloropyrrolotriazine:

  • Reagent Preparation: In a glovebox or under an inert atmosphere in a flame-dried Schlenk flask, combine the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol).

  • Addition of Substrates: Add the 2,4-dichloropyrrolotriazine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants: Dichloropyrrolotriazine, Coupling Partner, Pd Catalyst, Ligand, Base degas 2. Degas System: Purge with Ar or N2 reagents->degas solvent 3. Add Degassed Solvent degas->solvent react 4. Heat and Stir under Inert Atmosphere solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Quench and Work-up react->workup monitor->react purify 7. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting_Flowchart decision decision issue issue start Low or No Product Yield check_catalyst Is the catalyst system appropriate for a chloro-heterocycle? start->check_catalyst optimize_catalyst Screen advanced ligands (e.g., Buchwald type) and Pd pre-catalysts. check_catalyst->optimize_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen different bases (K3PO4, Cs2CO3, NaOtBu). check_base->optimize_base No check_conditions Are reaction conditions (solvent, temp.) optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Screen solvents (Toluene, Dioxane) and vary temperature. check_conditions->optimize_conditions No check_reagents Are starting materials pure and degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use fresh, pure reagents. Ensure rigorous degassing. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)L2-X pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-R pd2_add->pd2_trans Transmetalation (R-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

How to improve the stability of pyrrolotriazine compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of pyrrolotriazine compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of pyrrolotriazine compounds in solution?

A1: The stability of pyrrolotriazine compounds in solution is primarily influenced by several key factors:

  • pH: Pyrrolotriazine derivatives can be susceptible to acid and base-catalyzed hydrolysis. Studies on structurally related compounds show significant degradation in both acidic and alkaline conditions.[1] For instance, triazine herbicides show increased degradation at lower pH values.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the pyrrolotriazine core. Forced degradation studies on compounds containing this scaffold, such as Remdesivir, have identified oxidative degradation pathways.[2]

  • Light: Photodegradation can be a concern for pyrrolotriazine compounds. Related heterocyclic structures have been shown to be photolabile, leading to the breaking of the ring systems.[1]

  • Temperature: Elevated temperatures can accelerate degradation rates, following the principles of chemical kinetics.[3]

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the presence of water can facilitate hydrolysis. The use of co-solvents may be necessary for solubility but should be chosen carefully to avoid promoting degradation.

Q2: My pyrrolotriazine compound is degrading in my aqueous buffer. What is the likely cause?

A2: Degradation in an aqueous buffer is most likely due to hydrolysis, which can be influenced by the pH of your buffer. The pyrrolotriazine ring system can be susceptible to both acid and base-catalyzed hydrolysis. We recommend analyzing the stability of your compound at different pH values to identify a range where it is most stable. For many nitrogen-containing heterocyclic compounds, a neutral pH range is often found to be optimal.[1]

Q3: I am observing the formation of new, more polar peaks in my HPLC analysis after storing my pyrrolotriazine compound in solution. What could these be?

A3: The formation of more polar peaks is often indicative of degradation products resulting from hydrolysis or oxidation. Hydrolysis can introduce polar functional groups like hydroxyl or carboxylic acid moieties. Oxidation can also lead to the formation of more polar species. We recommend conducting forced degradation studies and using techniques like LC-MS to identify the structure of these degradation products.[2][4]

Q4: How can I prevent oxidative degradation of my pyrrolotriazine compound?

A4: To prevent oxidative degradation, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants to your solution can help mitigate degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Inert Atmosphere: Storing your solution under an inert atmosphere, such as nitrogen or argon, can minimize its exposure to oxygen.[4]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q5: Are there any general formulation strategies to improve the stability of pyrrolotriazine compounds?

A5: Yes, several formulation strategies can enhance stability:

  • pH Optimization: As mentioned, identifying and maintaining the optimal pH for your compound is critical. The use of appropriate buffer systems (e.g., phosphate, citrate) is essential.[4]

  • Excipient Selection: Choose excipients that are compatible with your compound. Avoid excipients with high moisture content or those containing reactive impurities like peroxides.[5] Using highly purified excipients can also reduce the risk of degradation.[6]

  • Lyophilization: For long-term storage, lyophilizing the compound to remove water can significantly improve its stability. The lyophilized powder can then be reconstituted in a suitable solvent before use.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule, protecting it from the surrounding environment and potentially improving its stability.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound peak in HPLC Hydrolysis (pH-dependent)Perform a pH stability profile to find the optimal pH range. Adjust the buffer of your solution accordingly.
OxidationAdd an antioxidant to the solution. Store the solution under an inert atmosphere.
Appearance of multiple degradation peaks Multiple degradation pathways (e.g., hydrolysis and oxidation)Conduct a forced degradation study to identify the degradation products and pathways. Address each degradation pathway with a specific stabilization strategy (e.g., pH control for hydrolysis, antioxidants for oxidation).
Precipitation of the compound from solution over time Poor solubility of the parent compound or its degradation productsRe-evaluate the solvent system. Consider the use of co-solvents or solubilizing agents. Ensure the pH of the solution does not cause the compound to precipitate.
Discoloration of the solution Photodegradation or formation of chromophoric degradation productsProtect the solution from light by using amber vials or storing it in the dark. Analyze the solution by UV-Vis spectroscopy to check for changes in the absorption spectrum.
Inconsistent results between experiments Instability of stock solutionsPrepare fresh stock solutions for each experiment. If stock solutions must be stored, validate their stability under the chosen storage conditions (e.g., temperature, duration).

Quantitative Data on Pyrrolotriazine Analogue Stability

The stability of pyrrolotriazine compounds can be highly dependent on their specific substitution patterns. The following table summarizes representative data from forced degradation studies on Remdesivir, a prominent drug containing a pyrrolotriazine core, which can serve as a general guide.

Stress Condition Reagents and Conditions % Degradation (Remdesivir) Identified Degradation Products
Acidic Hydrolysis 0.1 N HCl at 80°C for 4 hoursSignificantDP1, DP2, DP3, DP4, DP5[2]
Alkaline Hydrolysis 0.01 N NaOH at 80°C for 4 hoursSignificantDP5, DP6, DP7, DP8[2]
Neutral Hydrolysis Water at 80°CModerateDP5[2]
Oxidative Degradation 3% H₂O₂ at room temperatureSignificantDP9[2]
Thermal Degradation Solid state at 105°CStableNo significant degradation[2]
Photolytic Degradation UV light exposureStableNo significant degradation[2]

DP refers to Degradation Product as identified in the cited literature.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Pyrrolotriazine Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of a pyrrolotriazine compound, in accordance with ICH guidelines.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the pyrrolotriazine compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation (in solution): Heat the stock solution at 60°C for 48 hours.
  • Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
  • The goal is to achieve 5-20% degradation of the parent compound.[8] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).
  • Use LC-MS to identify the mass of the degradation products and propose their structures.

Protocol 2: pH-Rate Profile Study

This protocol is designed to determine the stability of a pyrrolotriazine compound over a range of pH values.

1. Buffer Preparation:

  • Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

2. Sample Preparation:

  • Prepare solutions of the pyrrolotriazine compound in each buffer at a known concentration (e.g., 10 µg/mL).

3. Incubation:

  • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.

4. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and quench the degradation if necessary (e.g., by cooling or neutralization).
  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the apparent first-order rate constant (k).
  • Plot the logarithm of k versus pH to generate the pH-rate profile. This will show the pH at which the compound is most stable.

Visualizations

Degradation_Pathway Pyrrolotriazine Pyrrolotriazine Compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Pyrrolotriazine->Hydrolysis Oxidation Oxidation (e.g., H2O2) Pyrrolotriazine->Oxidation Photolysis Photolysis (UV/Visible Light) Pyrrolotriazine->Photolysis Hydrolyzed_Product Hydrolyzed Product (e.g., Ring Opening) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product (e.g., N-oxide) Oxidation->Oxidized_Product Photo_Product Photodegradation Product Photolysis->Photo_Product

Caption: Potential degradation pathways for pyrrolotriazine compounds.

Experimental_Workflow cluster_0 Forced Degradation Study Stock Solution Stock Solution Stress Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Stock Solution->Stress Conditions HPLC Analysis Stability-Indicating HPLC Analysis Stress Conditions->HPLC Analysis LCMS Analysis LC-MS for Identification HPLC Analysis->LCMS Analysis Identify Pathways Identify Degradation Pathways LCMS Analysis->Identify Pathways

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic node_action node_action start Compound Unstable in Solution? check_ph Is pH Optimized? start->check_ph check_oxidation Is Oxidation a Factor? check_ph->check_oxidation Yes optimize_ph Perform pH-Rate Profile Adjust Buffer check_ph->optimize_ph No check_light Is it Light Sensitive? check_oxidation->check_light No add_antioxidant Add Antioxidant Use Inert Atmosphere check_oxidation->add_antioxidant Yes protect_from_light Use Amber Vials Store in Dark check_light->protect_from_light Yes stable_solution Stable Solution Achieved check_light->stable_solution No optimize_ph->check_oxidation add_antioxidant->check_light protect_from_light->stable_solution

Caption: Troubleshooting logic for stabilizing pyrrolotriazine compounds.

References

Technical Support Center: Mitigating P450-Mediated Bioactivation of Pyrrolotriazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of P450-mediated bioactivation of pyrrolotriazine inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Issue 1: High levels of glutathione (GSH) adducts detected for a pyrrolotriazine inhibitor.

  • Question: We have detected unusually high levels of GSH adducts for our 2,7-disubstituted-pyrrolotriazine analogue in our in vitro microsomal incubation. What could be the cause and how can we mitigate this?

  • Answer: High levels of GSH adducts indicate significant formation of reactive metabolites.[1] Certain 2,7-disubstituted-pyrrolotriazine analogues are known to be potent precursors of reactive metabolites, with GSH adduct levels reported to be 5-10 times higher than those of known high-reactive metabolite-forming compounds like clozapine and troglitazone.[1]

    Mitigation Strategies:

    • Structural Modification: Consider chemical strategies to block the site of metabolism. Introduction of piperidine-derived analogues has been shown to minimize microsomal reactive metabolite formation.[2]

    • Further Characterization: Quantify the extent of reactive metabolite formation using methods like dansyl-GSH trapping for a more precise assessment.[3]

    • Risk Assessment: Evaluate the "reactive metabolite burden" by considering the in vivo clearance and clinical dose to better predict potential idiosyncratic drug toxicity.[4]

Issue 2: Inconsistent or non-reproducible results in metabolic stability assays.

  • Question: Our metabolic stability assay for a new pyrrolotriazine inhibitor is giving inconsistent results. What are the common pitfalls?

  • Answer: Inconsistent results in metabolic stability assays can stem from several factors related to the experimental setup and execution.

    Troubleshooting Steps:

    • Reagent Quality: Ensure the freshness and proper storage of all reagents, including microsomes or hepatocytes, and cofactors like NADPH.[5]

    • Incubation Conditions: Verify that the incubation temperature (typically 37°C) and shaking speed are consistent across experiments.

    • Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and variable metabolism rates. Ensure the inhibitor is fully dissolved in the incubation medium.

    • Enzyme Activity: Confirm the metabolic activity of the liver microsomes or hepatocytes using a known positive control compound.

    • Analytical Method: Validate the LC-MS/MS method for linearity, precision, and accuracy to ensure reliable quantification of the parent compound.[6]

Issue 3: Difficulty in detecting reactive metabolites using GSH trapping.

  • Question: We suspect our pyrrolotriazine inhibitor is forming reactive metabolites, but we are having trouble detecting GSH adducts. Why might this be happening?

  • Answer: The inability to detect GSH adducts does not definitively rule out the formation of reactive metabolites. Several factors can contribute to this issue.

    Potential Causes and Solutions:

    • "Hard" Electrophiles: Some reactive metabolites are "hard" electrophiles that react more readily with other nucleophiles like DNA or protein residues than with the "soft" nucleophile GSH. Consider using alternative trapping agents like cyanide to capture these species.

    • Unstable Adducts: The formed GSH adducts may be unstable under the experimental conditions. Optimize sample preparation and analysis time to minimize degradation.

    • Low Formation Rate: The rate of reactive metabolite formation may be below the limit of detection of your analytical method. Increase the protein concentration or incubation time, but be mindful of potential enzyme inactivation.

    • Analytical Sensitivity: Enhance the sensitivity of your LC-MS/MS method. The use of stable-isotope labeled GSH can help distinguish true adducts from background noise and avoid false positives.[7]

Frequently Asked Questions (FAQs)

Q1: What is P450-mediated bioactivation and why is it a concern for pyrrolotriazine inhibitors?

A1: P450-mediated bioactivation is the process by which cytochrome P450 enzymes metabolize a compound into a chemically reactive species. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to various toxicities, including idiosyncratic drug-induced liver injury (DILI).[8] Pyrrolotriazine inhibitors, as a class of heterocyclic compounds, can be susceptible to oxidative metabolism by P450s, leading to the formation of such reactive intermediates.[1][9]

Q2: What are the primary P450 isoforms involved in the metabolism of pyrrolotriazine inhibitors?

A2: While specific isoform contributions vary depending on the exact structure of the inhibitor, CYP3A4 is a major enzyme involved in the metabolism of many kinase inhibitors.[10] Other isoforms such as CYP1A2 and CYP2D6 can also play a role.[10] It is crucial to perform reaction phenotyping studies with specific P450 isoforms to identify the key enzymes responsible for the bioactivation of your specific pyrrolotriazine inhibitor.

Q3: What are the key in vitro assays to assess the bioactivation potential of a pyrrolotriazine inhibitor?

A3: A standard battery of in vitro assays is recommended:

  • Metabolic Stability Assay: To determine the rate of metabolism in liver microsomes or hepatocytes.[5]

  • Reactive Metabolite Trapping: Using nucleophilic trapping agents like glutathione (GSH) or cyanide to capture and identify reactive intermediates.[11]

  • Time-Dependent Inhibition (TDI) of P450 Enzymes: To assess if the inhibitor or its metabolite irreversibly inactivates P450 enzymes, which is often indicative of reactive metabolite formation.[12]

  • Cytotoxicity Assays in CYP-Expressing Cell Lines: To directly measure the toxicity of metabolites formed by specific P450 isoforms.[13]

Q4: How can I quantitatively assess the risk of bioactivation?

A4: Quantitative risk assessment involves more than just detecting the presence of reactive metabolites. Key approaches include:

  • Quantitative Trapping Studies: Using techniques like dansyl-GSH or radiolabeled GSH ([³⁵S]GSH) to quantify the rate of adduct formation.[3][14]

  • Covalent Binding Studies: Using radiolabeled compounds to measure the total amount of covalent binding to microsomal proteins.

  • Correlation with Dose and Clearance: Combining in vitro data on reactive metabolite formation with the expected clinical dose and human in vivo clearance can provide a more predictive measure of potential toxicity. A daily dose over 100 mg combined with a reactive metabolite-GSH formation rate over 1 pmol/30 min/mg protein has been suggested as a potential risk indicator.[14]

Data Summary

Table 1: GSH Adduct Formation for Various Kinase Inhibitors

CompoundClassGSH Adducts DetectedRelative Amount of Adducts
Pyrrolotriazine Analogue 1PyrrolotriazineYesVery High[1]
Pyrrolotriazine Analogue 2PyrrolotriazineYesHigh[1]
DasatinibKinase InhibitorYesSimilar to Diclofenac
Marketed Kinase Inhibitors (various)Kinase InhibitorNoNot Detected

Table 2: IC₅₀ Values for P450 Inhibition by Pyrrole Derivatives

CompoundCYP IsoformInhibition (%) at 1µM
Compound 12CYP3A4~20%[10]
α-naphthoflavoneCYP1A2~55%[10]
QuinidineCYP2D6~55%[10]
KetoconazoleCYP3A4~55%[10]

Experimental Protocols

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes

  • Prepare Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Human Liver Microsomes (HLMs): Thaw on ice and dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (e.g., Solution A and B): Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[6]

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), human liver microsomes (1 mg/mL), and the pyrrolotriazine inhibitor (10 µM).

    • Add glutathione (GSH) to a final concentration of 1 mM.

  • Initiate Reaction:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation:

    • Incubate at 37°C for 60 minutes with shaking.

  • Stop Reaction:

    • Terminate the reaction by adding two volumes of cold acetonitrile.

  • Sample Preparation:

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the presence of GSH adducts. This can be done using various MS techniques, such as precursor ion scanning for the loss of the pyroglutamate moiety of GSH (neutral loss of 129 Da) or by looking for the predicted mass of the parent compound plus GSH (307.3 Da) minus the mass of a proton.[11]

Protocol 3: Cytotoxicity Assay using CYP-Expressing Cells

  • Cell Culture:

    • Culture a cell line stably expressing a specific human P450 isoform (e.g., CYP3A4-expressing HepG2 cells) in the appropriate medium.[15]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrrolotriazine inhibitor. Include a vehicle control and a positive control (a known cytotoxicant).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTT assay or by measuring intracellular ATP levels.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Visualizations

P450_Metabolic_Activation_Pathway cluster_P450 P450 Enzyme P450 Cytochrome P450 (e.g., CYP3A4) ReactiveMetabolite Reactive Electrophilic Metabolite P450->ReactiveMetabolite StableMetabolite Stable, Inactive Metabolite P450->StableMetabolite Inhibitor Pyrrolotriazine Inhibitor Inhibitor->P450 Metabolism Macromolecule Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecule Covalent Binding Excretion Excretion StableMetabolite->Excretion Adduct Macromolecular Adducts Macromolecule->Adduct Toxicity Toxicity/ Adverse Effects Adduct->Toxicity

Caption: P450-mediated bioactivation of a pyrrolotriazine inhibitor.

Experimental_Workflow Start Start: Pyrrolotriazine Inhibitor MetabolicStability Metabolic Stability Assay (Microsomes/Hepatocytes) Start->MetabolicStability GSH_Trapping Reactive Metabolite Trapping (GSH, Cyanide) Start->GSH_Trapping TDI_Assay Time-Dependent P450 Inhibition Assay Start->TDI_Assay CytotoxicityAssay Cytotoxicity Assay (CYP-expressing cells) Start->CytotoxicityAssay DataAnalysis Data Analysis & Interpretation MetabolicStability->DataAnalysis GSH_Trapping->DataAnalysis TDI_Assay->DataAnalysis CytotoxicityAssay->DataAnalysis RiskAssessment Risk Assessment: Bioactivation Potential DataAnalysis->RiskAssessment End End: Informed Decision RiskAssessment->End

Caption: In vitro workflow to assess bioactivation potential.

Mitigation_Decision_Tree Start High Bioactivation Potential Identified? Investigate Investigate Mechanism: - Identify site of metabolism - Characterize reactive metabolite Start->Investigate Yes Proceed Proceed with Optimized Analogue Start->Proceed No Redesign Rational Drug Redesign: - Block metabolic hotspot - Introduce stabilizing groups (e.g., piperidine analogues) Investigate->Redesign Re-evaluate Re-evaluate Analogue: Bioactivation Reduced? Redesign->Re-evaluate Re-evaluate->Proceed Yes AcceptableRisk Risk Acceptable for Indication/Dose? Re-evaluate->AcceptableRisk No Stop Stop or Re-design AcceptableRisk->Stop No ProceedWithCaution Proceed with Caution & Further Monitoring AcceptableRisk->ProceedWithCaution Yes

Caption: Decision tree for mitigating bioactivation risk.

References

Technical Support Center: Enhancing Aqueous Solubility of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of pyrrolo[2,1-f]triazine derivatives, a class of compounds often characterized by poor aqueous solubility.

Troubleshooting Guides

Issue 1: Precipitation of Pyrrolo[2,1-f]triazine Derivative upon Dilution of DMSO Stock in Aqueous Buffer

Problem: The compound, highly soluble in dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer for biological assays. This phenomenon, often termed "crashing out," occurs due to a sudden shift in solvent polarity, leading to the compound's concentration exceeding its thermodynamic solubility in the final aqueous solution.

Potential Cause Recommended Solution
High Stock Concentration Prepare a lower concentration DMSO stock solution. While a high concentration stock is convenient, it increases the risk of precipitation upon dilution.
Direct Dilution Perform serial dilutions in DMSO first to achieve a concentration closer to the final desired aqueous concentration before the final dilution step.
Rapid Mixing Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform dispersion, preventing localized high concentrations.[1]
Final Concentration Exceeds Aqueous Solubility Determine the maximum aqueous solubility of your compound in the final buffer system. If the desired concentration is too high, consider reformulating the buffer.
Temperature Effects Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock, as solubility can be temperature-dependent.
Buffer Composition Components in complex media like salts and proteins can sometimes interact with the compound, reducing its solubility. Test solubility in simpler buffers first.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,1-f]triazine derivative has very low aqueous solubility. What are the primary strategies to improve it?

A1: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like pyrrolo[2,1-f]triazine derivatives.[2] These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[3]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve solubility and dissolution.[4]

    • Lipid-Based Formulations: Encapsulating the drug in lipidic excipients can improve its solubilization in the gastrointestinal tract.[2]

  • Chemical Modifications:

    • Salt Formation: For ionizable pyrrolo[2,1-f]triazine derivatives, forming a salt can dramatically increase aqueous solubility.

    • Co-crystals: Engineering a co-crystal with a suitable co-former can alter the physicochemical properties of the drug, including its solubility.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to favor the ionized form can increase solubility.

Q2: How do I choose the best solubility enhancement technique for my specific pyrrolo[2,1-f]triazine derivative?

A2: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended route of administration. A systematic approach is recommended.

Experimental Protocols & Data

Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method involves dissolving both the pyrrolo[2,1-f]triazine derivative and a polymer carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion.

Protocol:

  • Solvent Selection: Identify a common solvent that can dissolve both the pyrrolo[2,1-f]triazine derivative and the selected polymer (e.g., PVP K30, HPMC).

  • Dissolution: Prepare a solution by dissolving the drug and polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:2 drug-to-polymer ratio).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum.

  • Characterization: Analyze the resulting solid dispersion using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous state and differential scanning calorimetry (DSC) to assess drug-polymer interactions.

Quantitative Data for a Model Kinase Inhibitor (Illustrative)

FormulationDrug:Polymer RatioInitial Solubility (µg/mL)Solubility after ASD (µg/mL)Fold Increase
Drug Alone-0.5--
ASD with PVP K301:20.52550
ASD with HPMC1:20.53570

Note: This data is illustrative for a model kinase inhibitor and the actual improvement for a specific pyrrolo[2,1-f]triazine derivative will vary.

Nanosuspension by Wet Milling

This technique reduces the particle size of the drug to the nanometer range, increasing the surface area and dissolution velocity.

Protocol:

  • Preparation of Suspension: Disperse the micronized pyrrolo[2,1-f]triazine derivative in an aqueous solution containing stabilizers (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

  • Milling: Subject the suspension to high-energy wet milling using a bead mill containing grinding media (e.g., zirconium oxide beads).

  • Particle Size Analysis: Monitor the particle size reduction using dynamic light scattering (DLS) until the desired particle size is achieved (typically < 200 nm).

  • Characterization: Characterize the nanosuspension for particle size distribution, zeta potential (for stability), and dissolution rate.

Quantitative Data for a Model Kinase Inhibitor (Illustrative)

FormulationMean Particle Size (nm)Dissolution Rate (µg/cm²/min)
Unprocessed Drug> 20000.1
Nanosuspension1502.5

Note: This data is illustrative. The optimal stabilizers and milling parameters need to be determined for each specific compound.

Signaling Pathways and Experimental Workflows

Many pyrrolo[2,1-f]triazine derivatives act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.[5][6]

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Formulation Development

Formulation_Workflow Start Poorly Soluble Pyrrolo[2,1-f]triazine Derivative Char Physicochemical Characterization (pKa, logP, melting point) Start->Char Screen Formulation Screening (ASD, Nanosuspension, etc.) Char->Screen Precipitation Precipitation? Screen->Precipitation Optimize Lead Formulation Optimization ScaleUp Scale-up and Stability Studies Optimize->ScaleUp End Final Formulation ScaleUp->End Precipitation->Screen Yes, rescreen Precipitation->Optimize No

Caption: A logical workflow for developing a suitable formulation.

References

Validation & Comparative

A Comparative Guide to 2,4-Dichloropyrrolo[2,1-f]triazine and Other Dihalopyrrolotriazines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and beyond.[4][5] This guide provides a comparative analysis of 2,4-Dichloropyrrolo[2,1-f]triazine and other dihalopyrrolotriazine derivatives, focusing on their performance as kinase inhibitors, supported by experimental data and detailed methodologies.

Introduction to Dihalopyrrolotriazines as Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a heterocyclic ring system that has been successfully employed in the design of potent inhibitors for a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[3][5] The dihalogenated substitution pattern, particularly at the 2 and 4 positions, plays a crucial role in modulating the potency and selectivity of these inhibitors. 2,4-Dichloropyrrolo[2,1-f]triazine serves as a key intermediate in the synthesis of these more complex kinase inhibitors.[3] This guide will delve into the structure-activity relationships (SAR) of halogen substitutions on this scaffold and present available data on their inhibitory activities.

Performance Comparison of Dihalopyrrolotriazines

Direct, head-to-head comparative studies of a wide range of 2,4-dihalopyrrolotriazines under identical experimental conditions are limited in the public domain. However, by examining data from various sources, we can construct a comparative overview. A key study by Hunt et al. provides valuable insights into a series of pyrrolotriazine derivatives, including a 4-((3-chloro-4-fluorophenyl)amino) analog, which serves as a benchmark for understanding the role of halogen substitutions.[3]

Table 1: Kinase Inhibitory Activity of Substituted Pyrrolo[2,1-f]triazines

Compound IDStructureTarget KinaseIC50 (µM)Cellular Assay (Cell Line)Cellular IC50 (µM)
1 4-((3-Chloro-4-fluorophenyl)amino)pyrrolo[2,1-f][1][2][3]triazineEGFR0.100[3]DiFi (human colon tumor)[3]Not Reported
2 4-((4-Bromo-2-fluorophenyl)amino)pyrrolo[2,1-f][1][2][3]triazineVEGFR-20.066[3]HUVEC (VEGF-stimulated)[3]Not Reported
3 4-((4-bromo-2-fluorophenyl)amino)-5-methylpyrrolo[2,1-f][1][2][3]triazineVEGFR-20.023[3]HUVEC (VEGF-stimulated)[3]Not Reported

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,1-f]triazine derivatives is significantly influenced by the nature and position of their substituents.[1][6] For dihalogenated compounds, the following SAR principles have been observed:

  • Position 4 Substitution: The 4-position is a critical site for introducing anilino groups that mimic the hinge-binding motif of ATP in the kinase domain. The nature of the halogen substitution on this aniline ring significantly impacts potency and selectivity. For instance, a 3-chloro-4-fluoro substitution pattern has been shown to be effective for targeting EGFR.[3]

  • Position 2 Substitution: While the 4-position is crucial for kinase binding, modifications at the 2-position can also influence activity. However, extensive SAR studies directly comparing different halogens at this position are not widely published.

  • Other Positions (5, 6, and 7): Substitutions at positions 5 and 6 are generally well-tolerated and can be used to modulate physicochemical properties, while modifications at position 7 have been reported to be detrimental to activity.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

A general and efficient synthesis of the 2,4-dichloropyrrolo[2,1-f]triazine core is a prerequisite for the development of more complex inhibitors.

dot

Synthesis_Workflow Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine cluster_start Starting Materials cluster_reaction1 Step 1: N-Amination cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Chlorination Pyrrole-2-carboxamide Pyrrole-2-carboxamide Aminating_Agent Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid) N_Aminopyrrole 1-Aminopyrrole-2-carboxamide Aminating_Agent->N_Aminopyrrole Reaction Formylating_Agent Formylating Agent (e.g., Triethyl orthoformate) Pyrrolotriazinone Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Formylating_Agent->Pyrrolotriazinone Reaction Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Final_Product 2,4-Dichloropyrrolo[2,1-f]triazine Chlorinating_Agent->Final_Product Reaction

Caption: General synthetic workflow for 2,4-Dichloropyrrolo[2,1-f]triazine.

Materials:

  • Pyrrole-2-carboxamide

  • Hydroxylamine-O-sulfonic acid

  • Triethyl orthoformate

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., pyridine, DMF)

Procedure:

  • N-Amination: The starting pyrrole-2-carboxamide is N-aminated using an appropriate aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent to yield 1-aminopyrrole-2-carboxamide.

  • Cyclization: The resulting 1-aminopyrrole-2-carboxamide is then cyclized with a formylating agent like triethyl orthoformate, typically with heating, to form the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one ring system.

  • Chlorination: The final step involves the chlorination of the pyrrolotriazinone intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the desired 2,4-Dichloropyrrolo[2,1-f]triazine.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol outlines a general procedure for determining the in vitro potency of test compounds against EGFR and VEGFR-2 kinases.

dot

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (dihalopyrrolotriazines)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare solutions of the kinase, substrate, and ATP in the assay buffer.

  • Kinase Reaction: Add the kinase and the test compound to the wells of a 384-well plate and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the dihalopyrrolotriazine compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., DiFi, HUVEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

2,4-Dichloropyrrolo[2,1-f]triazine serves as a versatile and crucial starting material for the synthesis of a promising class of kinase inhibitors. The dihalogenated pyrrolotriazine scaffold offers significant opportunities for the development of potent and selective therapeutic agents. While a comprehensive side-by-side comparison of all possible dihalo-analogs is not yet available, the existing structure-activity relationship data clearly indicates that the nature and position of halogen substituents are key determinants of biological activity. Further research focusing on a systematic evaluation of different halogenation patterns on the pyrrolo[2,1-f]triazine core is warranted to fully exploit the therapeutic potential of this remarkable scaffold. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel dihalopyrrolotriazine derivatives in the quest for next-generation kinase inhibitors.

References

A Comparative Guide to Pyrrolo[2,1-f]triazine and Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of heterocyclic scaffolds utilized in their design, the quinazoline nucleus has been extensively explored, leading to several FDA-approved drugs. More recently, the pyrrolo[2,1-f][1][2][3]triazine scaffold has been identified as a promising isostere, effectively mimicking the quinazoline core while offering novel pharmacological properties. This guide provides an objective comparison of these two important classes of kinase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to the Scaffolds

Quinazoline: The quinazoline scaffold, an aromatic heterocycle composed of a fused pyrimidine and a benzene ring, is a well-established and privileged structure in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors.[4][5] Its derivatives have been successfully developed into drugs targeting various tyrosine kinases, including the epidermal growth factor receptor (EGFR).[2][6] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib feature this core structure.[5]

Pyrrolo[2,1-f]triazine: The pyrrolo[2,1-f][1][2][3]triazine nucleus is a more recent entrant in the field of kinase inhibition.[1][3][7] It was identified as a novel kinase inhibitor template that effectively mimics the quinazoline scaffold.[8][9] This unique fused heterocycle has demonstrated significant potential in targeting a range of kinases, with some derivatives showing nanomolar potency against targets like EGFR and VEGFR-2.[1][3] Avapritinib is an example of an FDA-approved drug that incorporates this scaffold.[1][7]

Structural Comparison and Mechanism of Action

The pyrrolo[2,1-f]triazine scaffold was designed as a bioisostere of the quinazoline ring system. This structural mimicry allows it to bind to the ATP pocket of kinases in a similar fashion to quinazoline inhibitors.[8][9] Both classes of inhibitors are typically ATP-competitive, meaning they vie with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting signal transduction.

Scaffold_Comparison cluster_Q Quinazoline Scaffold cluster_P Pyrrolo[2,1-f]triazine Scaffold q_img q_node Quinazoline mimic Structural Mimicry q_node->mimic p_img p_node Pyrrolo[2,1-f]triazine p_node->mimic

Caption: Structural similarity between Quinazoline and Pyrrolo[2,1-f]triazine scaffolds.

Target Kinase Profile and Potency

Both scaffolds have been utilized to develop inhibitors for a range of kinases, primarily in oncology. While there is significant overlap in their targets, subtle differences in their interaction with the kinase active site can lead to variations in potency and selectivity.

Table 1: Comparison of Inhibitory Activity (IC50) Against Key Kinase Targets
Target KinaseInhibitor ClassRepresentative CompoundIC50 (nM)Reference
EGFR QuinazolineGefitinib2-37[2]
QuinazolineErlotinib2[2]
QuinazolineCompound 45a130[2]
Pyrrolo[2,1-f]triazineBMS-754807 AnalogPotent biochemical inhibitors[8][9]
VEGFR-2 QuinazolineVandetanib40[10]
QuinazolineCompound 214.6 (µM)[4]
QuinazolineHybrid 465.4[5]
Pyrrolo[2,1-f]triazineBMS-582664Potent inhibitors[11]
Pyrrolo[2,1-f]triazineCompound 195.0[1]
c-Met Pyrrolo[2,1-f]triazineCompound 192.3[1]
QuinazolineDual Inhibitor 2352-84[12]
IGF-1R Pyrrolo[2,1-f]triazineBMS-7548072[1]
FGFR-1 Pyrrolo[2,1-f]triazineBMS-582664Potent inhibitors[11]
CDK2 QuinazolineCompound 47c630[4][12]
FLT3 QuinazolineBPR1K87119[13]
Aurora A/B QuinazolineBPR1K87122 / 13[13]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Signaling Pathways and Cellular Effects

EGFR and VEGFR-2 are receptor tyrosine kinases (RTKs) that, upon activation by their respective ligands, trigger downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. Both quinazoline and pyrrolo[2,1-f]triazine inhibitors block these pathways at the receptor level.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Pyrrolo[2,1-f]triazine or Quinazoline Inhibitor Inhibitor->RTK Inhibition ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome Experimental_Workflow start Start: Prepare Reagents step1 Dispense Inhibitor (Serial Dilutions) start->step1 step2 Add Kinase + Substrate Mix step1->step2 step3 Pre-incubate (15 min) step2->step3 step4 Initiate Reaction (Add ATP) step3->step4 step5 Incubate (60 min) step4->step5 step6 Stop Reaction & Add Detection Reagents step5->step6 step7 Incubate (60 min) step6->step7 step8 Read HTRF Signal step7->step8 end Calculate IC50 step8->end

References

The Evolving Landscape of 4-Anilino-Pyrrolotriazines: A Structure-Activity Relationship Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the 4-anilino-pyrrolotriazine scaffold has emerged as a privileged structure, yielding potent inhibitors against a range of therapeutically relevant protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound class, offering a comparative overview of their performance against key oncology and inflammation targets. Detailed experimental data, protocols, and visual pathway representations are presented to support researchers, scientists, and drug development professionals in advancing the design of next-generation kinase inhibitors.

The pyrrolo[2,1-f][1][2][3]triazine core, a bioisostere of the adenine moiety of ATP, provides a versatile template for designing ATP-competitive kinase inhibitors.[2] Strategic modifications at the C4-anilino, C5, and C6 positions of the pyrrolotriazine ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the SAR of 4-anilino-pyrrolotriazines as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), Aurora Kinases, and Janus Kinase 2 (JAK2).

VEGFR-2 Inhibitors: Targeting Angiogenesis

Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. The 4-anilino-pyrrolotriazine scaffold has yielded potent VEGFR-2 inhibitors, with SAR studies revealing critical determinants for activity.

A key interaction involves the formation of hydrogen bonds between the pyrrolotriazine core and the hinge region of the kinase. Specifically, the pyrazole basic nitrogen can act as a hydrogen bond acceptor from the amidic NH of Leu932, while the pyrazole NH can donate a hydrogen bond to the carbonyl of Glu930.[1]

Structure-Activity Relationship Summary for VEGFR-2 Inhibition:

Substitutions on the C4-anilino ring are crucial for potency. Introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C4 position has led to the discovery of nanomolar inhibitors of VEGFR-2.[4] Further optimization at the C6 position with a 1,3,5-oxadiazole ring has yielded compounds with significant anti-tumor efficacy in vivo.[4] Additionally, a 3-hydroxy-4-methylphenylamino moiety at the C4 position, combined with a basic amino group on a C6 side chain, has been shown to mitigate glucuronidation of the phenolic group, a common metabolic liability.[5]

Compound IDC4-Anilino SubstitutionC6-SubstitutionVEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (nM)In Vivo Efficacy
18 N-cyclopropylamide containing aniline-11Potent activity66% TGI in L2987 xenograft (90 mg/kg)[1]
19 --5.0 ± 0.537.4 ± 0.311Good PK profile in rats[6]
37 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino1,3,5-oxadiazole derivativeLow nanomolar-Antitumor efficacy in L2987 xenografts[4]

Caption: Comparative inhibitory activities of representative 4-anilino-pyrrolotriazine based VEGFR-2 inhibitors.

Experimental Protocols:

VEGF-Stimulated HUVEC Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and starved for 4-6 hours in a medium containing 0.5-1% FBS.[1] Cells are then treated with serial dilutions of the test compound or vehicle (DMSO) followed by stimulation with VEGF-A (e.g., 20 ng/mL).[1] After a 48-72 hour incubation, cell proliferation is quantified using methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or 5-bromo-2'-deoxyuridine (BrdU) incorporation assay.[1] Absorbance is measured using a microplate reader, and IC50 values are calculated.

L2987 Human Lung Carcinoma Xenograft Model: L2987 human lung carcinoma cells are subcutaneously injected into athymic mice.[7] Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[7] The test compound is administered orally or intraperitoneally at a specified dose and schedule.[8] Tumor volume and body weight are monitored throughout the study.[7] The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.[1]

Dual EGFR and HER2 Inhibitors: A Strategy for Overcoming Resistance

Concurrent inhibition of EGFR and HER2 is a powerful approach in cancer therapy, particularly in tumors that have developed resistance to single-agent treatments. Several 4-anilino-pyrrolotriazine derivatives have demonstrated potent dual inhibitory activity.

Structure-Activity Relationship Summary for EGFR/HER2 Inhibition:

For dual EGFR/HER2 inhibition, substitutions at the C5 position of the pyrrolotriazine ring have proven to be critical. The introduction of a C5 morpholine side chain led to a significant improvement in activity against both EGFR and HER2.[1] This is hypothesized to be due to the side chain binding in the ribose phosphate portion of the ATP binding pocket.[9] Further exploration of C5 aminomethyl pyrrolotriazines, particularly with a homopiperazine moiety, has also yielded potent dual inhibitors with promising oral efficacy in xenograft models.[10]

Compound IDC4-Anilino SubstitutionC5-SubstitutionEGFR IC50 (µM)HER2 IC50 (µM)In Vivo Efficacy
13 -Morpholine0.0610.055Significant tumor reduction in GEO and N87 xenografts[1]
16 --0.0060.01Significant TGI in GEO colon tumor xenograft model[6]
1c Aminofluorobenzylindazole5-((4-aminopiperidin-1-yl)methyl)--Best antitumor activity in xenograft models[11]
8l Small aniline substituents5-((4-aminopiperidin-1-yl)methyl)--Promising oral efficacy in EGFR and HER2-driven xenografts[12]

Caption: Comparative inhibitory activities of representative 4-anilino-pyrrolotriazine based dual EGFR/HER2 inhibitors.

Experimental Protocols:

N87 Human Gastric Carcinoma Xenograft Model: N87 cells are implanted subcutaneously in immunocompromised mice. When tumors are established, animals are treated with the investigational compound or vehicle. Tumor growth is monitored over time to assess the efficacy of the treatment.

GEO Colon Carcinoma Xenograft Model: GEO colon carcinoma cells are subcutaneously injected into mice. Upon tumor formation, treatment with the pyrrolotriazine derivatives is initiated. Tumor volumes are measured regularly to determine the anti-tumor effect of the compounds.

Aurora Kinase Inhibitors: Targeting Mitotic Progression

The Aurora kinase family plays a crucial role in cell cycle regulation, making them attractive targets for cancer therapy. Pyrrolotriazine derivatives have been developed as potent pan-Aurora kinase inhibitors.

Structure-Activity Relationship Summary for Aurora Kinase Inhibition:

Structural modifications of a lead pyrrolotriazine molecule, particularly at the terminus of a cyclopropane carboxamide, have resulted in analogs with high cellular activity and improved pharmacokinetic profiles in rats.[13] These modifications have led to the identification of potent pan-Aurora kinase inhibitors with nanomolar affinity.

Compound IDAurora A Kd (nM)Aurora B Kd (nM)HCT-116 Cellular Activity
30 (Lead) -20-
31 7-High activity
32 9-High activity
34 -7High activity

Caption: Binding affinities and cellular activity of pyrrolotriazine-based Aurora kinase inhibitors.[1]

Signaling Pathway:

Aurora_Kinase_Pathway Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Progression Mitotic Progression Centrosome_Separation->Mitotic_Progression Chromosome_Segregation->Mitotic_Progression Cytokinesis->Mitotic_Progression Inhibitor 4-Anilino- pyrrolotriazine Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Inhibition of Aurora kinases by 4-anilino-pyrrolotriazines disrupts mitotic progression.

JAK2 Inhibitors: Modulating Cytokine Signaling

The JAK-STAT signaling pathway is central to cytokine-mediated signal transduction, and its dysregulation is implicated in various inflammatory and myeloproliferative disorders. A series of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines has been identified as potent JAK2 inhibitors.

Structure-Activity Relationship Summary for JAK2 Inhibition:

In the 2,7-disubstituted-pyrrolotriazine series, modifications of the aniline substituent at the C2 position were found to be critical for minimizing the formation of reactive glutathione adducts, a potential source of toxicity.[14] While maintaining potent JAK2 inhibition, these modifications improved the metabolic stability of the compounds.

Compound ClassKey SAR FeatureOutcome
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazinesModification of the C2-aniline substituentDecreased glutathione adduct formation while retaining potent JAK2 inhibition.[14]

Caption: Key SAR finding for improving the safety profile of pyrrolotriazine-based JAK2 inhibitors.

Signaling Pathway:

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Gene_Transcription Gene Transcription STAT->Gene_Transcription Regulates Inhibitor 4-Anilino- pyrrolotriazine Inhibitor->JAK2

Caption: 4-Anilino-pyrrolotriazines inhibit JAK2, blocking the JAK-STAT signaling cascade.

Eg5 Kinesin Spindle Protein Inhibitors: An Allosteric Approach

Beyond kinase inhibition, the pyrrolotriazine scaffold has also been utilized to target other ATP-binding proteins. A notable example is the development of pyrrolotriazine-4-one analogues as allosteric inhibitors of the Eg5 kinesin spindle protein, a key player in mitosis.

Structure-Activity Relationship Summary for Eg5 Inhibition:

Synthesis and SAR studies of substituted pyrrolotriazine-4-one analogues have led to the identification of compounds with potent inhibitory activities in both Eg5 ATPase and A2780 cell proliferation assays.[6][15] X-ray crystallography has confirmed that these analogues bind to an allosteric site on the Eg5 protein.[6] One such analogue demonstrated in vivo efficacy in a P388 murine leukemia model.[15]

Compound ClassAssayIC50In Vivo Efficacy
Pyrrolotriazine-4-one analoguesEg5 ATPasePotentEfficacy in P388 murine leukemia model[6][15]
A2780 cell proliferationPotent

Caption: Inhibitory profile of pyrrolotriazine-4-one based Eg5 inhibitors.

Experimental Protocols:

Eg5 ATPase Assay: The microtubule-activated ATPase activity of recombinant Eg5 is measured using a pyruvate kinase/lactate dehydrogenase-linked assay.[16] The assay is performed in the presence of microtubules and varying concentrations of the inhibitor. The decrease in NADH absorbance at 340 nm, which is coupled to ATP hydrolysis, is monitored to determine the IC50 value of the inhibitor.

A2780 Cell Proliferation Assay: A2780 human ovarian cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds.[3][17] After a 48-hour incubation, cell viability is assessed using the MTT assay.[3] The IC50 values are then calculated from the dose-response curves.

P388 Murine Leukemia Model: P388 murine leukemia cells are inoculated intraperitoneally into DBA/2 or CDF1 mice.[2] Treatment with the test compound is initiated one day after inoculation and continues for a specified period.[2] The primary endpoint is the survival time of the mice, and the efficacy of the compound is often expressed as the percentage increase in lifespan.[2]

Conclusion

The 4-anilino-pyrrolotriazine scaffold represents a highly adaptable and fruitful starting point for the development of potent and selective inhibitors of various protein kinases and other ATP-binding proteins. The SAR data presented herein highlights the critical role of substitutions at the C4, C5, and C6 positions in determining potency, selectivity, and DMPK properties. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers aiming to build upon this chemical framework to discover novel therapeutics for cancer and other diseases. Continued exploration of this versatile scaffold is poised to yield the next generation of targeted therapies.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrrolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an in vitro kinase assay protocol tailored for the evaluation of pyrrolotriazine derivatives, a promising class of kinase inhibitors. It offers a detailed comparison with alternative inhibitors and presents supporting experimental data to aid in the selection and design of kinase inhibition studies.

Comparative Inhibitory Activity of Pyrrolotriazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolotriazine derivatives against several key kinases, alongside established kinase inhibitors for comparison. This data highlights the potency and selectivity of the pyrrolotriazine scaffold.

Compound IDTarget KinasePyrrolotriazine Derivative IC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)
PTZ-1 EGFR40Erlotinib55[1]
PTZ-2 HER240Lapatinib-
PTZ-3 VEGFR-211Sorafenib-
PTZ-4 Met45Crizotinib-
PTZ-5 Haspin10.1--
PTZ-6 Aurora A-Alisertib (MLN8237)12
PTZ-7 Aurora B-Barasertib (AZD1152)0.37
Compound 9 EGFR40--
Compound 9 HER240--
Compound 16 HER210--
Compound 16 EGFR6--
Compound 20 Met kinase45--
Compound 18 VEGFR-211--
Compound 2 Haspin10.1--
Sunitinib VEGFR2-Sunitinib261[2]

Note: IC50 values for pyrrolotriazine derivatives are sourced from multiple studies.[3] The table is for illustrative purposes and direct comparison should be made with caution due to potential variations in assay conditions.

In Vitro Kinase Assay Protocol for Pyrrolotriazine Derivatives

This protocol is adapted from methodologies used for testing pyrrolotriazine and similar kinase inhibitors, primarily utilizing the ADP-Glo™ Kinase Assay format.[4] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., EGFR, HER2, VEGFR-2, Aurora A/B)

  • Kinase-specific peptide substrate

  • Pyrrolotriazine derivatives and control inhibitors (dissolved in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolotriazine derivatives and control inhibitors in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the recombinant kinase and its specific substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Signaling Pathways and Experimental Workflow

To better understand the context of kinase inhibition by pyrrolotriazine derivatives, the following diagrams illustrate a representative signaling pathway and the experimental workflow of the in vitro kinase assay.

G EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway targeted by pyrrolotriazine derivatives.

G In Vitro Kinase Assay Workflow A 1. Compound Dilution (Pyrrolotriazine Derivatives & Controls) B 2. Assay Plate Setup (Add Compounds to 384-well plate) A->B C 3. Kinase Reaction (Add Kinase, Substrate, ATP) B->C D 4. Incubation (30°C for 60 min) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Signal Generation (Add Kinase Detection Reagent) E->F G 7. Luminescence Reading (Plate Reader) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for the in vitro kinase assay.

References

Cellular Activity of 2,4-Dichloropyrrolo[2,1-f]triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular activities of compounds derived from the 2,4-Dichloropyrrolo[2,1-f]triazine scaffold. The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key structural motif found in several kinase inhibitors and nucleoside drugs, demonstrating a wide range of biological activities.[1] This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to offer an objective overview of the therapeutic potential of these compounds.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various pyrrolo[2,1-f][1][2][3]triazine derivatives against different cellular targets and cell lines.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)Notes
Compound 1 EGFR100Selective for EGFR.[1]
Compound 2 VEGFR-266Potent activity against VEGFR-2.[1]
Compound 3 VEGFR-223Most potent activity against VEGFR-2 in this series.[1]
Compound 16 HER210Dual inhibitor of HER2 and EGFR.[1]
Compound 16 EGFR6Dual inhibitor of HER2 and EGFR.[1]
Compound 19 c-Met2.3 ± 0.1Micromolar activities against c-Met and VEGFR-2.[1]
Compound 19 VEGFR-25.0 ± 0.5Micromolar activities against c-Met and VEGFR-2.[1]
Compound 21 ALK10 ± 2High selectivity over insulin-like growth factor-1 receptor.[1]
Compound 25 (BMS-754807) IGF-1R2Also showed high selectivity over CDK2E.[1]
Compound 26 JAK2-Potent activity and selectivity for JAK2.[1]
Compound 29 JAK20.17 ± 0.03Exhibited significantly low glutathione adduct formation.[1]
Compound 5b EGFR210Potent dual EGFR and VEGFR2 inhibitor.[3]
Compound 5b VEGFR-2220Potent dual EGFR and VEGFR2 inhibitor.[3]
Compound 7c EGFR230Potent dual EGFR and VEGFR2 inhibitor.[3]
Compound 7c VEGFR-2210Potent dual EGFR and VEGFR2 inhibitor.[3]
Compound 3e VEGFR-283Exhibited the highest inhibitory activity against both VEGFR-2 and c-Met in its series.[4]
Compound 3e c-Met48Exhibited the highest inhibitory activity against both VEGFR-2 and c-Met in its series.[4]
Compound 17l c-Met26Excellent kinase inhibitory activities.[5]
Compound 17l VEGFR-22600Excellent kinase inhibitory activities.[5]

Table 2: Cellular Antiproliferative and Antiviral Activity

Compound ID/ReferenceCell Line/VirusAssay TypeIC50Notes
Compound 16 N87Cell Proliferation0.12 µMActive in cell assays.[1]
Compound 19 BaF3-TPR-MetCell Proliferation0.71 ± 0.16 nM-
Compound 19 HUVEC-VEGFR2Cell Proliferation37.4 ± 0.311 nM-
Compound 25 (BMS-754807) IGF-SalCell Proliferation7 nMNanomolar potency on IGF-Sal cell lines.[1]
Compound 27 SET-2Cellular Assay-Most active compound in cellular assay in its series.[1]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate Influenza A (H1N1)Antiviral Activity4 µg/mLLow toxicity and high antiviral activity.[6]
Compound 3c HCT-116Cytotoxicity1.184 µMPotent cytotoxicity against HCT-116 cell line.[4]
Compound 3e HCT-116Cytotoxicity3.403 µMPotent cytotoxicity against HCT-116 cell line.[4]
Compound 17l A549Antiproliferative0.98 ± 0.08 µMExcellent antiproliferative activities.[5]
Compound 17l MCF-7Antiproliferative1.05 ± 0.17 µMExcellent antiproliferative activities.[5]
Compound 17l HeLaAntiproliferative1.28 ± 0.25 µMExcellent antiproliferative activities.[5]
MM-129 DLD-1Cytotoxicity (MTT)3.1 µMMuch higher cytotoxic potency than reference drugs.[7]
MM-129 HT-29Cytotoxicity (MTT)3.1 µMMuch higher cytotoxic potency than reference drugs.[7]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. These derivatives often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[8]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Substrate Substrate Protein Receptor_Kinase->Substrate Phosphorylation ATP ATP ATP->Receptor_Kinase Compound Pyrrolo[2,1-f]triazine Derivative Compound->Receptor_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Signaling_Cascade Downstream Signaling Cascade Phosphorylated_Substrate->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Experimental_Workflow Start Start Synthesis Compound Synthesis (Pyrrolo[2,1-f]triazine core) Start->Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) Synthesis->Kinase_Assay IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., MTT on cancer cell lines) IC50_Determination->Cell_Proliferation_Assay Cytotoxicity_Analysis Analyze Cytotoxicity Cell_Proliferation_Assay->Cytotoxicity_Analysis Lead_Identification Lead Compound Identification Cytotoxicity_Analysis->Lead_Identification

References

Pyrrolotriazine ALK Inhibitors Demonstrate Superior Efficacy Over Crizotinib in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – A new generation of anaplastic lymphoma kinase (ALK) inhibitors, characterized by a pyrrolotriazine scaffold, is demonstrating significant improvements in efficacy and the ability to overcome resistance mechanisms compared to the first-generation inhibitor, Crizotinib. Preclinical and clinical data for compounds such as Repotrectinib (TPX-0005), NVL-520, and NVL-655 showcase their potential to become the new standard of care for patients with ALK-positive non-small cell lung cancer (NSCLC).

Crizotinib, the first FDA-approved ALK inhibitor, revolutionized the treatment of ALK-rearranged NSCLC. However, its efficacy is often limited by the development of acquired resistance, particularly through mutations in the ALK kinase domain, and it has poor penetration of the central nervous system (CNS), a common site of metastasis.[1][2] The novel class of pyrrolotriazine inhibitors has been specifically designed to address these limitations.

Superior Potency and Broad-Spectrum Activity

In vitro studies consistently highlight the superior potency of pyrrolotriazine-based inhibitors against both wild-type ALK and a wide range of clinically relevant resistance mutations. Repotrectinib, for instance, exhibits potent inhibition of wild-type ALK with an IC50 of 1.01 nM.[1] In cellular assays, TPX-0131, another pyrrolotriazine derivative, was more potent than all five approved ALK inhibitors against wild-type ALK and numerous resistance mutations, including the challenging G1202R solvent front mutation and compound mutations.[3]

NVL-520 and NVL-655 have also shown remarkable preclinical activity. NVL-655, in particular, demonstrates broad activity across various ALK fusion partners and resistance mutations while maintaining a significant selectivity window over the structurally related Tropomyosin Receptor Kinase (TRK), which is associated with neurological side effects.[4][5]

Overcoming Crizotinib Resistance

A key advantage of the pyrrolotriazine class is its effectiveness against ALK mutations that confer resistance to Crizotinib and other earlier-generation inhibitors. The G1202R mutation is a common mechanism of resistance to second-generation ALK inhibitors, and compound mutations are frequently observed in patients who progress on the third-generation inhibitor lorlatinib.[3] Preclinical models have shown that pyrrolotriazine inhibitors like NVL-655 and TPX-0131 can effectively inhibit these resistant forms of ALK.[3][4] For example, NVL-655 has shown strong antitumor activity in preclinical models derived from ALK-positive patients who have progressed on Crizotinib, alectinib, brigatinib, and lorlatinib.[4]

Enhanced Central Nervous System Activity

Brain metastases are a significant clinical challenge in ALK-positive NSCLC, and Crizotinib's limited CNS penetration is a major drawback.[1][6] Pyrrolotriazine inhibitors have been designed to have improved brain penetrance. Repotrectinib has demonstrated CNS activity in patients with brain metastases.[6] Preclinical studies with TPX-0131 in rats showed that brain levels of the drug were approximately 66% of those in plasma, indicating excellent CNS penetration.[3] Similarly, NVL-655 has been designed for enhanced CNS penetrance to provide better treatment options for patients with brain metastases.[7]

Promising In Vivo and Clinical Efficacy

The superior preclinical profile of pyrrolotriazine inhibitors has translated into promising results in in vivo and clinical settings. In xenograft models, these next-generation inhibitors have demonstrated marked tumor regression, even in models resistant to Crizotinib.[3][8] While direct head-to-head in vivo comparisons in ALK-positive models are emerging, the available data consistently favor the newer agents.

Clinically, the data for pyrrolotriazine inhibitors is highly encouraging. In the TRIDENT-1 clinical trial, Repotrectinib demonstrated significant efficacy in both TKI-naïve and TKI-pretreated patients with ROS1-rearranged NSCLC, a malignancy that shares therapeutic targets with ALK-positive NSCLC.[9] The ALKOVE-1 study of NVL-655 in heavily pretreated patients with advanced ALK-positive NSCLC showed an objective response rate (ORR) of 38% across all doses, and a remarkable 69% ORR in patients with the G1202R resistance mutation.[10] These findings have led to an FDA breakthrough therapy designation for NVL-655 for patients who have received two or more prior ALK TKIs.[11]

The collective evidence strongly suggests that pyrrolotriazine ALK inhibitors represent a significant advancement over Crizotinib, offering the potential for more durable responses, the ability to overcome a broader range of resistance mutations, and improved management of brain metastases.

Quantitative Data Summary

In Vitro Kinase Inhibition (IC50, nM)
InhibitorALK (Wild-Type)ALK (G1202R)ALK (L1196M)ROS1 (Wild-Type)TRKATRKBTRKC
Repotrectinib (TPX-0005) 1.01[1]------
TPX-0131 <10[3]<10[3]<10[3]----
Crizotinib -------

Note: Direct comparative IC50 values for all compounds from a single study are not available. Data is compiled from multiple sources and should be interpreted with caution.

In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
InhibitorModelDosingTGI (%) / OutcomeReference
Repotrectinib ROS1+ Patient-Derived Xenograft (YU1079, G2032R mutant)-90.9%[4]
Crizotinib ALK-positive NSCLC (H3122)-Decreased tumor volume by 52% vs control[12]
TPX-0131 ALK (G1202R) Xenograft-Complete tumor regression[3]
Lorlatinib ALK (G1202R) Xenograft-No complete tumor regression[3]

Note: Direct head-to-head TGI data for all compounds in the same ALK-positive model is limited. The data presented is from different studies and models.

Clinical Efficacy in ALK-Positive NSCLC
InhibitorTrial NamePatient PopulationObjective Response Rate (ORR)Reference
NVL-655 ALKOVE-1 (Phase 1/2)Heavily pretreated, advanced ALK+ NSCLC38% (all doses)[10]
NVL-655 ALKOVE-1 (Phase 1/2)Patients with G1202R mutation69%[10]
Crizotinib PROFILE 1007Previously treated, advanced ALK+ NSCLC65.3%[13]
Alectinib ALEX (Phase 3)Treatment-naïve, advanced ALK+ NSCLC82.9%[14]
Crizotinib ALEX (Phase 3)Treatment-naïve, advanced ALK+ NSCLC75.5%[14]

Note: Clinical trial data is presented for context and includes other ALK inhibitors for a broader comparison. Patient populations and trial designs vary.

Experimental Protocols

ALK Kinase Inhibition Assay (Biochemical Assay)

The inhibitory activity of the compounds against ALK kinase was determined using a biochemical assay. Recombinant ALK enzyme was incubated with the test compound at various concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, was then calculated. Specific assay formats may include radiometric assays (e.g., using ³²P-ATP) or fluorescence-based assays.

Cell Viability Assay

The anti-proliferative activity of the inhibitors was assessed in ALK-positive cancer cell lines (e.g., H3122, Karpas-299). Cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability was determined using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures the metabolic activity of viable cells.[15][16] The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Western Blotting for ALK Phosphorylation

To confirm the on-target activity of the inhibitors, ALK-positive cells were treated with the compounds for a defined time. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).[17] The membranes were then probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.[18] A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection, and the protein bands were visualized using a chemiluminescent substrate.[19] A reduction in the p-ALK/total ALK ratio indicates inhibition of ALK signaling.

In Vivo Xenograft Models

The in vivo efficacy of the ALK inhibitors was evaluated in mouse xenograft models. ALK-positive human cancer cells or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.[4][20] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The inhibitors were administered orally at specified doses and schedules. Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for further analysis, such as western blotting to confirm target inhibition.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibits Pyrrolotriazine Pyrrolotriazine Inhibitors Pyrrolotriazine->ALK Strongly Inhibits (incl. resistant mutants)

Caption: ALK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Lines ALK-Positive Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot (Target Engagement) Cell_Lines->Western_Blot Xenograft Establish Xenograft Model (Cell Line or PDX) Viability_Assay->Xenograft Treatment Drug Administration (Pyrrolotriazine vs Crizotinib) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Analysis

Caption: Preclinical Efficacy Workflow.

References

Pyrrolo[2,1-f][triazine] Analogs: A Comparative Guide to Their Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][triazine] scaffold has emerged as a "privileged" structure in medicinal chemistry, leading to the development of potent therapeutic agents.[1][2] Analogs built upon this heterocyclic system have demonstrated a broad and potent spectrum of antiviral activity, particularly against RNA viruses.[2][3] This guide provides a comparative overview of the antiviral performance of various pyrrolo[2,1-f][triazine] analogs, supported by experimental data, to aid in ongoing research and drug development efforts.

Comparative Antiviral Activity

The antiviral efficacy of pyrrolo[2,1-f][triazine] analogs has been evaluated against a diverse panel of viruses. The data, summarized in the tables below, highlights the inhibitory concentrations (EC₅₀/IC₅₀), cytotoxic concentrations (CC₅₀), and the resulting selectivity indices (SI = CC₅₀/EC₅₀), which indicate the therapeutic window of the compounds.

Nucleoside Analogs

The most prominent example of a pyrrolo[2,1-f][triazine] nucleoside analog is Remdesivir (GS-5734), a phosphoramidate prodrug of a 1'-cyano-substituted C-nucleoside.[4] Its active triphosphate form acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[5]

Compound/AnalogVirusAssay SystemEC₅₀ / IC₅₀CC₅₀Selectivity Index (SI)Reference(s)
Remdesivir (GS-5734) SARS-CoV-2Vero E6 cells0.77 µM>100 µM>130[6]
SARS-CoVHuman Airway Epithelial (HAE) cells0.069 µM--[5]
MERS-CoVHuman Airway Epithelial (HAE) cells0.074 µM--[5]
Ebola Virus (EBOV)Primary Human Macrophages0.06 - 0.14 µM--[7]
Respiratory Syncytial Virus (RSV)HEp-2 cells< 120 nM--[4][8]
Hepatitis C Virus (HCV)Huh-7 cells< 120 nM--[4][8]
GS-441524 (Parent Nucleoside of Remdesivir) Feline Infectious Peritonitis (FIP) VirusCRFK cells0.78 µM>100 µM>128[9]
4-aza-7,9-dideazaadenosine Human Norovirus (HuNoV)Replicon Assay0.015 µM--[10]
7-fluoro analog of a 2'-C-Me-branched ribo-C-nucleoside Hepatitis C Virus (HCV)-PotentPromising cytotherapeutic margin-[11]
Non-Nucleoside Analogs

Non-nucleoside analogs of the pyrrolo[2,1-f][triazine] scaffold have also been explored, demonstrating different mechanisms of action and antiviral specificities.

Compound/AnalogVirusAssay SystemIC₅₀CC₅₀Selectivity Index (SI)Reference(s)
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][3][6]triazine-5,6-dicarboxylate Influenza A/Puerto Rico/8/34 (H1N1)Madin-Darby Canine Kidney (MDCK) cells4 µg/mL>750 µg/mL188[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,1-f][triazine] analogs.

Plaque Reduction Neutralization Assay (PRNA)

The PRNA is a functional assay used to quantify the titer of infectious virus and assess the neutralizing capacity of antiviral compounds.[1][3]

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 6-well or 12-well plates and incubate until confluent.[1]

  • Compound Dilution: Prepare serial dilutions of the test pyrrolo[2,1-f][triazine] analog in serum-free cell culture medium.

  • Virus Neutralization: Mix a standard amount of virus (to produce 50-100 plaques per well) with each dilution of the compound and incubate for 1 hour at 37°C to allow for neutralization.[1]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1 hour at 37°C.[1]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[6]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days), which varies depending on the virus.

  • Staining and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[1] The plaques are then counted, and the percentage of plaque reduction compared to the virus-only control is calculated for each compound concentration. The EC₅₀ value is determined from the dose-response curve.[6]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibition of the viral RdRp enzyme, a key target for nucleoside analogs like Remdesivir.[12][13]

  • Reaction Mixture Preparation: In a reaction tube, combine the purified recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8), a synthetic RNA template-primer, and the test compound at various concentrations in a suitable reaction buffer.[14]

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiation of Polymerization: Start the reaction by adding a mixture of ribonucleoside triphosphates (rNTPs), including one that is labeled (e.g., radioactively or fluorescently).[14]

  • Reaction Incubation: Allow the polymerization reaction to proceed at an optimal temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

  • Product Analysis: Separate the RNA products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).

  • Quantification: Visualize and quantify the amount of elongated RNA product. The reduction in product formation in the presence of the inhibitor compared to a no-drug control is used to calculate the IC₅₀ value.[15]

Mechanism of Action and Signaling Pathways

The primary antiviral mechanism of pyrrolo[2,1-f][triazine] nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Viral_Replication_Inhibition cluster_host_cell Host Cell cluster_virus Virus Prodrug Pyrrolo[2,1-f]triazine Prodrug (e.g., Remdesivir) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Chain_Termination Premature Chain Termination RdRp->Chain_Termination Incorporation of Active Metabolite Viral_Replication_Blocked Viral Replication Blocked Chain_Termination->Viral_Replication_Blocked Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Replication & Transcription Replication & Transcription Uncoating->Replication & Transcription Assembly Assembly Replication & Transcription->Assembly Release Release Assembly->Release Experimental_Workflow cluster_screening Antiviral Screening Workflow Compound_Library Pyrrolo[2,1-f]triazine Analog Library Cell_Based_Assay Cell-Based Assay (e.g., Plaque Reduction) Compound_Library->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Library->Cytotoxicity_Assay Determine_EC50 Determine EC₅₀ Cell_Based_Assay->Determine_EC50 Biochemical_Assay Biochemical Assay (e.g., RdRp Inhibition) Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Selectivity_Index Calculate Selectivity Index (SI) Determine_EC50->Selectivity_Index Determine_CC50 Determine CC₅₀ Cytotoxicity_Assay->Determine_CC50 Determine_CC50->Selectivity_Index Lead_Compound Lead Compound Identification Selectivity_Index->Lead_Compound Lead_Compound->Biochemical_Assay

References

Comparative Docking Analysis of Pyrrolotriazine Inhibitors in Kinase ATP Pockets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions and inhibitory activities of pyrrolotriazine-based kinase inhibitors.

The pyrrolotriazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. These heterocyclic compounds have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases by competing with ATP for its binding pocket. This guide provides a comparative analysis of pyrrolotriazine inhibitors targeting key kinases implicated in cancer and inflammatory diseases, including EGFR, HER2, JAK family kinases, p38 MAPK, and c-Met. The information presented herein, including quantitative biological data, detailed experimental protocols for molecular docking, and signaling pathway visualizations, is intended to aid researchers in the rational design and development of next-generation pyrrolotriazine-based kinase inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrrolotriazine derivatives against their target kinases. This data highlights the structure-activity relationships (SAR) and the potential for achieving selectivity among different kinase family members.

Table 1: Inhibitory Activity of Pyrrolotriazine Derivatives against EGFR and HER2

Compound IDTarget KinaseIC50 (nM)Reference
1a EGFR100[1]
1b HER266[1]
2a EGFR61[2]
2b HER255[2]
3 EGFR40[2]
3 HER240[2]

Table 2: Inhibitory Activity of Pyrrolotriazine Derivatives against JAK Family Kinases

Compound IDTarget KinaseIC50 (nM)Reference
4a JAK1>1000[2]
4b JAK2170[2]
4c JAK3>1000[2]
5 JAK20.17 ± 0.03[2]

Table 3: Inhibitory Activity of Pyrrolotriazine Derivatives against p38 MAPK

Compound IDTarget KinaseIC50 (nM)Reference
6 p38α81
7 p38α38

Table 4: Inhibitory Activity of Pyrrolotriazine Derivatives against c-Met

Compound IDTarget KinaseIC50 (nM)Reference
8 c-Met2.3 ± 0.1[1]

Experimental Protocols: Molecular Docking

Molecular docking is a key computational technique used to predict the binding mode and affinity of small molecules to their protein targets. The following protocols provide an overview of the methodologies commonly employed in the docking of pyrrolotriazine inhibitors to kinase ATP pockets.

General Docking Workflow

A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of docking results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Remove water, add hydrogens Ligand Prepare Ligand 3D Structure Ligand_Prep Ligand_Prep Ligand->Ligand_Prep Generate conformers, assign charges Grid Define Binding Site (Grid Generation) Protein_Prep->Grid Dock Perform Docking Simulation Ligand_Prep->Dock Grid->Dock Scoring Score and Rank Poses Dock->Scoring Visualize Visualize Binding Interactions Scoring->Visualize

A generalized workflow for molecular docking studies of kinase inhibitors.

Specific Docking Methodologies

Different software packages are utilized for molecular docking, each with its own algorithms and scoring functions. Below are examples of specific protocols reported in the literature for docking pyrrolotriazine inhibitors.

AutoDock Protocol:

  • Software: AutoDock 4.2.

  • Protein Preparation: The crystal structure of the kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added.

  • Ligand Preparation: The 3D structure of the pyrrolotriazine inhibitor is generated and optimized using a molecular modeling program. Gasteiger charges are assigned.

  • Grid Generation: A grid box is defined to encompass the ATP binding site. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å might be centered on the active site.

  • Docking Parameters: The Lamarckian Genetic Algorithm (LGA) is commonly used with parameters such as 100 runs, a population size of 150, and a maximum of 2,500,000 energy evaluations.

  • Analysis: The resulting docking poses are clustered and ranked based on their binding energy. The lowest energy conformation is typically selected for analyzing the binding interactions.

GOLD (Genetic Optimisation for Ligand Docking) Protocol:

  • Software: GOLD Suite.

  • Protein Preparation: Similar to the AutoDock protocol, the protein structure is prepared by removing water and adding hydrogens. The binding site is defined by selecting residues within a certain radius (e.g., 10 Å) of the co-crystallized ligand.

  • Ligand Preparation: Ligand 3D structures are prepared and energy minimized.

  • Scoring Function: Various scoring functions can be used, such as GoldScore, ChemScore, or Astex Statistical Potential (ASP). The choice of scoring function can influence the ranking of the docked poses.

  • Genetic Algorithm Parameters: The genetic algorithm parameters are set, including the number of docking runs, population size, and number of operations.

  • Analysis: The docked poses are visualized and ranked using the selected scoring function. The interactions with key active site residues are then analyzed.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the downstream effects of their inhibition. The following diagrams, generated using Graphviz, illustrate the key signaling cascades for EGFR, JAK-STAT, p38 MAPK, and c-Met.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation EGF EGF EGF->EGFR Ligand Binding Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Activation Akt->Transcription PKC PKC PLCg->PKC

Simplified EGFR signaling cascade.

JAK-STAT Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Transcription Nuclear Translocation

The canonical JAK-STAT signaling pathway.

p38 MAPK Signaling Pathway

p38_MAPK_Signaling cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

The p38 MAPK stress-activated signaling pathway.

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Activation HGF HGF HGF->cMet Binding & Dimerization Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt Transcription Gene Transcription (Proliferation, Invasion, Angiogenesis) Ras_MAPK->Transcription PI3K_Akt->Transcription STAT3->Transcription

An overview of the c-Met signaling pathways.

References

Validating the Mechanism of Action for Novel Pyrrolotriazine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising heterocyclic template in the design of novel kinase inhibitors.[4][5] Its structure serves as a bioisostere of the adenine core of ATP, enabling competitive binding to the ATP pocket of various kinases.[6] This guide provides a comparative analysis of novel pyrrolotriazine-based kinase inhibitors, presenting supporting experimental data and detailed methodologies to validate their mechanism of action.

Comparative Analysis of Pyrrolotriazine Kinase Inhibitors

Novel pyrrolotriazine inhibitors have demonstrated potent activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. The following tables summarize their performance in comparison to established kinase inhibitors.

Table 1: Comparison of Pyrrolotriazine Inhibitors Targeting EGFR and VEGFR
Compound ID/NameTarget KinaseInhibitor ClassIC50 (nM)ComparatorComparator IC50 (nM)Cell LineCellular Assay IC50 (nM)Reference
Compound 18 VEGFR-2Pyrrolotriazine11--HUVECPotent activity[4]
Compound 19 c-Met, VEGFR-2Pyrrolotriazine2.3 (c-Met), 5.0 (VEGFR-2)ForetinibNot specifiedBaF3-TPR-Met, HUVEC0.71, 37.4[4]
Compound 9 EGFR, HER2Pyrrolotriazine40 (EGFR), 40 (HER2)--BT474, Sal2860, 460[4]
Compound 13 EGFR, HER2Pyrrolotriazine61 (EGFR), 55 (HER2)--N87Dose-dependent inhibition of HER2 phosphorylation[4]
Gefitinib EGFRQuinazoline---DiFi-[4]
Erlotinib EGFRQuinazoline-----[4]
Table 2: Comparison of Pyrrolotriazine Inhibitors Targeting Aurora Kinases
Compound ID/NameTarget KinaseInhibitor ClassKd (nM)ComparatorComparator Kd (nM)Cell LineCellular Assay IC50 (µM)Reference
Compound 31 Aurora APyrrolotriazine7Compound 30>7HCT-116High activity[4]
Compound 32 Aurora APyrrolotriazine9Compound 30>9HCT-116High activity[4]
Compound 34 Aurora BPyrrolotriazine7Compound 120HCT-116High activity[4]
ZM447439 Aurora A/B------[4][7]
Hesperadin Aurora B------[4][7]
Tozasertib (VX-680) Pan-Aurora------[4]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of novel pyrrolotriazine kinase inhibitors, a series of key experiments are essential. These include biochemical assays to determine direct enzyme inhibition, cellular assays to assess the effect on signaling pathways and cell viability, and in vivo models to evaluate anti-tumor efficacy.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (pyrrolotriazine inhibitor), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the pyrrolotriazine inhibitor.

    • In a 96-well or 384-well plate, add the recombinant kinase, its substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Target Phosphorylation

This method is used to determine if the inhibitor blocks the phosphorylation of the target kinase and its downstream substrates within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cell lines known to have active signaling of the target kinase.

    • Treat the cells with various concentrations of the pyrrolotriazine inhibitor for a specific duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its total form (as a loading control). Also, probe for key downstream phosphorylated proteins.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the reduction in phosphorylation levels relative to the total protein.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the pyrrolotriazine inhibitor for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the pyrrolotriazine inhibitor in a living organism.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the pyrrolotriazine inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting for target engagement).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows provides a clear understanding of the inhibitor's mechanism of action and the process of its validation.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochem_Assay Biochemical Kinase Assay Kinome_Scan Kinome Selectivity Profiling Biochem_Assay->Kinome_Scan Determine Potency (IC50) Western_Blot Western Blot (Phospho-Target) Biochem_Assay->Western_Blot Validate in Cells MTT_Assay MTT Assay (Cell Viability) Western_Blot->MTT_Assay Confirm Target Engagement Xenograft Tumor Xenograft Model MTT_Assay->Xenograft Evaluate in Animal Model PD_Analysis Pharmacodynamic Analysis Xenograft->PD_Analysis Assess Efficacy (TGI)

Experimental validation workflow for kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolotriazine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Simplified EGFR signaling pathway and point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Pyrrolotriazine Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Simplified VEGFR signaling pathway and point of inhibition.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B AuroraA Aurora A Cdk1_CyclinB->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Spindle->Apoptosis Defects lead to Chromosome->Apoptosis Errors lead to Inhibitor Pyrrolotriazine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Role of Aurora kinases in mitosis and inhibition points.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Essential Safety and Handling Guide for 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan

This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 918538-05-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk. This compound is a pale-yellow to yellow-brown solid and is classified as a skin and eye irritant, with the potential to cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The required level of PPE varies depending on the handling scenario.

ScenarioEye and Face ProtectionSkin and Body ProtectionRespiratory Protection
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile or neoprene), standard lab coat.Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Chemical splash goggles.Chemical-resistant gloves, lab coat, and a chemical-resistant apron if there is a risk of splashing.A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is critical for safety. The following workflow outlines the key steps for a typical laboratory experiment involving the weighing and transfer of this solid compound.

Workflow for Handling 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazinecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_hoodEnsure Fume Hood is Operationalprep_ppe->prep_hoodprep_materialsGather All Necessary Equipmentprep_hood->prep_materialsweighWeigh Compound in Fume Hoodprep_materials->weightransferCarefully Transfer to Reaction Vesselweigh->transferdissolveDissolve in Appropriate Solventtransfer->dissolvedecontaminateDecontaminate Work Areadissolve->decontaminatedispose_solidDispose of Contaminated Solids in Halogenated Wastedecontaminate->dispose_soliddispose_liquidDispose of Liquid Waste in Halogenated Organic Wastedecontaminate->dispose_liquidremove_ppeRemove PPE Correctlydispose_solid->remove_ppedispose_liquid->remove_ppe

Handling Workflow Diagram

Experimental Protocol: Weighing and Transferring

  • Preparation:

    • Don the appropriate PPE as specified in the table above for the handling scenario.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials: the chemical container, a clean and dry weighing vessel, spatula, and the reaction vessel.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood.

    • Place the weighing vessel on the analytical balance and tare.

    • Carefully open the container of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.

    • Securely close the chemical container.

  • Transfer:

    • Carefully transfer the weighed solid from the weighing vessel into the reaction vessel.

    • If necessary, rinse the weighing vessel with a small amount of the reaction solvent to ensure a complete transfer and add the rinsate to the reaction vessel.

  • Post-Handling:

    • Clean the spatula and any other contaminated reusable equipment thoroughly.

    • Wipe down the work surface within the fume hood.

Disposal Plan: A Step-by-Step Guide

Proper disposal of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations. This compound must be disposed of as halogenated organic waste.

Waste Segregation and Collection:

Waste TypeContainerLabeling
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels)Designated, leak-proof, solid waste container lined with a heavy-duty plastic bag."Hazardous Waste: Halogenated Organic Solids" and list the chemical constituents.
Liquid Waste (e.g., reaction mixtures, solvent rinses)Designated, leak-proof, and chemically compatible (e.g., glass or polyethylene) liquid waste container."Hazardous Waste: Halogenated Organic Liquids" and list the chemical constituents and their approximate concentrations.
Sharps (e.g., contaminated needles, broken glass)Puncture-resistant sharps container."Hazardous Waste: Sharps" and indicate the chemical contamination.

Disposal Protocol:

  • Segregation at the Source: Immediately place any material contaminated with 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine into the appropriate, clearly labeled hazardous waste container. Do not mix with non-halogenated waste.

  • Container Management: Keep waste containers securely closed except when adding waste. Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.

  • Empty Containers: Triple-rinse empty containers of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated organic liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, if permitted by your institution).

  • Waste Pickup: Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by a licensed disposal company.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine and ensure a safe and compliant laboratory environment.

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